molecular formula C7H5BrN2O B1292444 6-Bromo-1H-indazol-3-ol CAS No. 885521-92-6

6-Bromo-1H-indazol-3-ol

Cat. No.: B1292444
CAS No.: 885521-92-6
M. Wt: 213.03 g/mol
InChI Key: JUWHHOSUZDEEQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1H-indazol-3-ol is a useful research compound. Its molecular formula is C7H5BrN2O and its molecular weight is 213.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-4-1-2-5-6(3-4)9-10-7(5)11/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWHHOSUZDEEQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646270
Record name 6-Bromo-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885521-92-6
Record name 6-Bromo-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-1H-indazol-3-ol is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry. As a derivative of the indazole scaffold, a privileged structure in drug discovery, it serves as a crucial building block for the synthesis of various biologically active molecules. The indazole core is a known bioisostere of purines, enabling compounds containing this moiety to act as competitive inhibitors for a range of enzymes, particularly kinases. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its biological relevance, particularly as a potential kinase inhibitor.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₅BrN₂OSupplier Data[1]
Molecular Weight 213.03 g/mol Supplier Data[1]
Appearance SolidSupplier Data[1]
Melting Point 180-186 °C (for 6-Bromo-1H-indazole)N/A
Boiling Point 247.2 ± 19.0 °C (Predicted)N/A
Solubility Generally soluble in organic solvents such as DMSO and DMF; sparingly soluble in water.[2]In-house Prediction
pKa 11.34 ± 0.20 (Predicted)N/A
LogP 2.3 - 2.6 (Calculated for 6-Bromo-1H-indazole)N/A

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the characterization of chemical compounds. The following sections describe generalized methodologies for the synthesis of this compound and the determination of its fundamental physicochemical properties.

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established procedures for related indazole derivatives. A common starting material is a substituted 2-aminobenzonitrile.

Reaction Scheme:

A potential synthesis could involve the diazotization of 4-bromo-2-aminobenzonitrile followed by intramolecular cyclization and subsequent hydrolysis.

Materials:

  • 4-bromo-2-aminobenzonitrile

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Water (H₂O)

  • Suitable organic solvent (e.g., Dioxane)

  • Sodium hydroxide (NaOH) or other base for hydrolysis

Procedure:

  • Diazotization: Dissolve 4-bromo-2-aminobenzonitrile in an aqueous solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for a specified time to ensure complete formation of the diazonium salt.

  • Cyclization: The diazonium salt intermediate can undergo spontaneous cyclization to form a 3-chloro-6-bromo-1H-indazole derivative.

  • Hydrolysis: The resulting intermediate is then subjected to hydrolysis, for instance, by heating with an aqueous base like sodium hydroxide, to yield this compound.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and neutralized with an acid. The precipitated product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

Melting Point Determination

The melting point is a crucial indicator of purity.

Apparatus:

  • Melting point apparatus

  • Capillary tubes

  • Thermometer

Procedure:

  • A small amount of the dried, powdered this compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.

Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO, DMF)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • An excess amount of solid this compound is added to a known volume of the solvent in a vial.

  • The vials are sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • The resulting saturated solutions are filtered or centrifuged to remove any undissolved solid.

  • The concentration of the compound in the clear supernatant is determined using a validated analytical method such as HPLC or UV-Vis spectroscopy.

  • The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the acidity of a compound.

Materials:

  • This compound

  • Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)

  • pH meter with a calibrated electrode

  • Burette

  • Stirrer

Procedure:

  • A known amount of this compound is dissolved in a suitable solvent (often a co-solvent system like water-ethanol if aqueous solubility is low).

  • The solution is titrated with a standardized solution of a strong base (or acid, depending on the nature of the analyte).

  • The pH of the solution is measured after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the half-equivalence point of the titration curve.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel or vials

  • Analytical method to determine concentration (e.g., HPLC-UV)

Procedure:

  • A known amount of this compound is dissolved in either the aqueous or organic phase.

  • The two phases are mixed in a separatory funnel or vial and shaken vigorously to allow for partitioning of the compound.

  • The mixture is allowed to stand until the two phases have completely separated.

  • A sample is taken from each phase, and the concentration of the compound is determined.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Biological Relevance and Signaling Pathways

The indazole scaffold is a well-established pharmacophore in the development of kinase inhibitors.[3][4] Derivatives of 6-bromo-1H-indazole have been shown to be potent inhibitors of various kinases that are implicated in cancer cell proliferation, survival, and angiogenesis. These include Polo-like kinase 4 (PLK4), Vascular Endothelial Growth Factor Receptor (VEGFR), and the PI3K/Akt/mTOR pathway.[3][5]

The inhibitory mechanism of indazole-based compounds typically involves competitive binding to the ATP-binding pocket of the target kinase. The nitrogen atoms of the indazole ring can form crucial hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine moiety of ATP.[3] The 6-bromo substituent provides a valuable synthetic handle for introducing further modifications via cross-coupling reactions, allowing for the exploration of structure-activity relationships and the optimization of potency and selectivity.[3]

Below is a diagram illustrating the general mechanism of action of a 6-bromo-indazole derivative as a kinase inhibitor within a cellular signaling context.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Kinase Downstream Kinase (e.g., PI3K, Akt) RTK->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate TF Transcription Factors PhosphoSubstrate->TF Activates GeneExpression Gene Expression TF->GeneExpression Regulates CellResponse Cellular Response (Proliferation, Survival, etc.) GeneExpression->CellResponse Leads to GrowthFactor Growth Factor GrowthFactor->RTK Binds Inhibitor This compound Derivative Inhibitor->Kinase Inhibits

Caption: Kinase Inhibition by a this compound Derivative.

Conclusion

This compound is a compound of significant interest to the drug discovery community due to its versatile chemical nature and its presence in a class of molecules with proven biological activity. The physicochemical properties outlined in this guide are fundamental to its application in the synthesis and development of novel therapeutics, particularly kinase inhibitors. The provided experimental protocols offer a framework for the consistent and accurate characterization of this and related molecules, which is a critical step in advancing new chemical entities from the laboratory to clinical evaluation. Further research into the specific biological targets and mechanisms of action of this compound and its derivatives is warranted to fully explore their therapeutic potential.

References

Navigating the Solubility Landscape of 6-Bromo-1H-indazol-3-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of 6-Bromo-1H-indazol-3-ol, a heterocyclic compound of significant interest in pharmaceutical and medicinal chemistry. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines established methodologies for its determination and presents a framework for data interpretation. This guide is intended for researchers, scientists, and professionals in drug development who are working with this and structurally related molecules.

Core Physicochemical Properties

This compound, with the empirical formula C₇H₅BrN₂O and a molecular weight of 213.03 g/mol , is a solid at room temperature. The indazole scaffold is a common feature in many biologically active compounds.[1] Indazole derivatives are generally known to exhibit better solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and various alcohols compared to aqueous solutions.[2] The presence of both a bromine atom and a hydroxyl group on the indazole ring influences its polarity and hydrogen bonding capabilities, which are key determinants of its solubility profile.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not readily found in peer-reviewed publications. However, based on the general characteristics of indazole derivatives, a template for presenting such data is provided below. Researchers are encouraged to use the experimental protocols outlined in the subsequent section to generate specific data for their solvent systems of interest.

Solvent SystemTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method
Hypothetical Data
Deionized Water25ValueValueShake-Flask
Phosphate-Buffered Saline (pH 7.4)25ValueValueShake-Flask
Dimethyl Sulfoxide (DMSO)25ValueValueShake-Flask
Ethanol25ValueValueShake-Flask
Methanol25ValueValueShake-Flask
Acetonitrile25ValueValueShake-Flask

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for various stages of drug discovery and development, including formulation and in vitro assay design. The following are standard protocols for determining thermodynamic and kinetic solubility.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

  • Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent in a sealed vial.

  • Equilibration: The vials are agitated in a temperature-controlled shaker for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sampling: After equilibration, the suspension is allowed to settle, or is centrifuged, to separate the undissolved solid. A sample of the supernatant is then carefully removed.

  • Filtration: The collected supernatant is filtered through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Quantification: The concentration of the dissolved this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution over a specific time period after being added from a concentrated stock solution (typically in DMSO) to an aqueous buffer. This is particularly relevant for predicting the behavior of a compound in in vitro biological assays.

  • Stock Solution Preparation: A high-concentration stock solution of this compound is prepared in 100% DMSO (e.g., 10 mM).[2]

  • Dilution: The DMSO stock solution is added to the aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to a final target concentration, ensuring the final DMSO concentration is low (typically ≤1%) to minimize its effect on solubility and biological assays.[2]

  • Incubation: The solution is incubated at a specific temperature (e.g., room temperature or 37°C) with gentle agitation for a defined period (e.g., 2 hours and 24 hours).[2]

  • Analysis: Following incubation, any precipitate is removed by centrifugation or filtration, and the concentration of the compound remaining in the solution is quantified by HPLC-UV or LC-MS/MS.[2]

Biological Context and Signaling Pathways

Indazole derivatives are recognized for their diverse biological activities, often acting as inhibitors of various protein kinases.[1][3] The indazole scaffold can mimic the purine bases of ATP, enabling it to bind to the ATP-binding pockets of kinases, thereby inhibiting their function.[3] This mechanism is crucial in the context of anticancer drug development, as kinases are often dysregulated in cancer cells, leading to uncontrolled cell proliferation.[3][4]

The bromination at the C6 position, as seen in this compound, can enhance the molecule's electrophilicity and π-stacking interactions with protein residues, potentially increasing its binding affinity and inhibitory potency.[3]

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate a typical experimental workflow for solubility determination and a generalized signaling pathway that could be targeted by an indazole-based kinase inhibitor.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result start Weigh Excess This compound add_solvent Add Known Volume of Solvent start->add_solvent shake Agitate at Constant Temperature (24-72h) add_solvent->shake centrifuge Centrifuge/Settle shake->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter quantify Quantify by HPLC or LC-MS filter->quantify solubility Thermodynamic Solubility Value quantify->solubility

Caption: Experimental workflow for determining thermodynamic solubility.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase kinase_cascade Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade Signal Transduction transcription_factor Transcription Factors kinase_cascade->transcription_factor Activation inhibitor This compound (Kinase Inhibitor) inhibitor->kinase_cascade Inhibition gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression

Caption: Generalized kinase signaling pathway and the inhibitory action of this compound.

References

Spectroscopic Analysis of 6-Bromo-1H-indazol-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 6-Bromo-1H-indazol-3-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from closely related analogues and established principles of spectroscopic interpretation to provide a comprehensive overview of its expected spectral characteristics. The crucial role of tautomerism between the 1H-indazol-3-ol and 1,2-dihydro-3H-indazol-3-one forms is a central theme in the analysis of its spectroscopic behavior.

Tautomerism: A Key Consideration

This compound exists in a tautomeric equilibrium with its corresponding keto form, 6-Bromo-1,2-dihydro-3H-indazol-3-one. This equilibrium is a critical factor in interpreting the spectroscopic data, as the observed spectra will be a composite of both tautomers, with the predominant form depending on factors such as the solvent and physical state.

Tautomerism cluster_0 This compound (Enol Form) cluster_1 6-Bromo-1,2-dihydro-3H-indazol-3-one (Keto Form) This compound 6-Bromo-1,2-dihydro-3H-indazol-3-one This compound->6-Bromo-1,2-dihydro-3H-indazol-3-one

Tautomeric equilibrium of this compound.

Spectroscopic Data Summary

The following tables summarize the predicted and analogous experimental spectroscopic data for this compound. These values are derived from the analysis of similar indazole structures and serve as a guide for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound/6-Bromo-1,2-dihydro-3H-indazol-3-one (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~11.0 - 13.0br s1HN1-HBroad signal, exchangeable with D₂O.
~9.5 - 10.5br s1HO-H or N2-HBroad signal, exchangeable with D₂O. Position and presence depend on the dominant tautomer.
~7.8d1HH-7Doublet due to coupling with H-5.
~7.5d1HH-4Doublet due to coupling with H-5.
~7.2dd1HH-5Doublet of doublets due to coupling with H-4 and H-7.

Table 2: Predicted ¹³C NMR Spectral Data for this compound/6-Bromo-1,2-dihydro-3H-indazol-3-one (in DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentNotes
~160C=O (Keto form)Presence and intensity depend on tautomeric equilibrium.
~150C-3 (Enol form)
~141C-7a
~128C-5
~123C-7
~120C-4
~115C-6Carbon bearing the bromine atom.
~112C-3a
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound/6-Bromo-1,2-dihydro-3H-indazol-3-one

Wavenumber (cm⁻¹)IntensityAssignmentNotes
3400 - 3200BroadO-H Stretch (Enol)Characteristic of the hydroxyl group.
3300 - 3100MediumN-H StretchAssociated with the indazole ring.
~1680StrongC=O Stretch (Keto)Key indicator of the indazolone tautomer.
1620 - 1580MediumC=C Stretch (Aromatic)
~1500MediumN-H Bend
~800StrongC-Br Stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonNotes
212/214[M]⁺Molecular ion peak, showing a characteristic isotopic pattern for a bromine-containing compound (approx. 1:1 ratio).[1][2]
184/186[M-CO]⁺Loss of carbon monoxide from the indazolone tautomer.
133[M-Br]⁺Loss of the bromine atom.
105[M-Br-CO]⁺Subsequent loss of carbon monoxide.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are general protocols and may require optimization for specific instrumentation.

NMR Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Weigh approximately 5-20 mg of this compound.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • For ¹³C NMR, a larger sample amount (20-50 mg) and a greater number of scans may be necessary.

    • Perform D₂O exchange experiments to identify exchangeable protons (N-H and O-H).

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record the background spectrum of the empty ATR crystal.

    • Record the sample spectrum, typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum over a suitable m/z range.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis cluster_conclusion Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, D₂O exchange) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectral Analysis - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Data IR_Data IR Spectral Analysis - Functional Group Identification IR->IR_Data MS_Data MS Data Analysis - Molecular Weight - Isotopic Pattern - Fragmentation MS->MS_Data Structure Structure Confirmation & Tautomerism Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Workflow for the Spectroscopic Analysis of this compound.

This comprehensive approach, combining multiple spectroscopic techniques, is essential for the unambiguous structural elucidation and characterization of this compound, paving the way for its further investigation and application in drug discovery and development.

References

A Technical Guide to the Spectroscopic and Spectrometric Analysis of 6-Bromo-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 6-Bromo-1H-indazol-3-ol. Due to the limited availability of public domain experimental spectra for this specific compound, this document focuses on predicted data based on established principles of spectroscopy and the analysis of analogous structures. Detailed experimental protocols and a generalized workflow for spectroscopic analysis are also provided to support research and development activities.

Spectroscopic and Mass Spectrometry Data Summary

The structural elucidation of this compound can be achieved through a combination of NMR spectroscopy and mass spectrometry. The following tables summarize the predicted quantitative data for this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.0 - 13.0br s1HN1-H
~9.5 - 10.5br s1HO3-H
~7.6 - 7.8d1HH-4
~7.5 - 7.7d1HH-7
~7.1 - 7.3dd1HH-5

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz. Chemical shifts are referenced to tetramethylsilane (TMS). The broad singlets (br s) for the N-H and O-H protons are due to proton exchange and their chemical shifts can be highly dependent on concentration and temperature.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~150 - 155C-3
~140 - 145C-7a
~125 - 130C-5
~120 - 125C-4
~115 - 120C-6
~110 - 115C-7
~110 - 115C-3a

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz. Note: The ¹³C NMR data is predicted based on the analysis of structurally similar indazole compounds.

Table 3: Predicted Mass Spectrometry Data for this compound

m/zIonNotes
212/214[M]⁺Molecular ion peak with a characteristic ~1:1 isotopic pattern due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br).
184/186[M-CO]⁺Loss of carbon monoxide.
133[M-Br]⁺Loss of the bromine atom.
105[M-Br-CO]⁺Subsequent loss of carbon monoxide from the bromine-lacking fragment.

Ionization Mode: Electron Ionization (EI). The relative intensities of the isotopic peaks are crucial for confirming the presence of bromine.

Experimental Protocols

Detailed methodologies for acquiring NMR and mass spectrometry data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Weigh approximately 5-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference.

  • Integrate the ¹H NMR signals to determine the relative number of protons.

  • Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective nuclei in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

Sample Preparation:

  • For EI-MS, a small amount of the solid sample can be introduced directly via a solids probe.

  • For ESI-MS, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Data Acquisition:

  • Introduce the sample into the ion source.

  • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • For high-resolution mass spectrometry (HRMS), ensure the instrument is calibrated to provide accurate mass measurements.

Data Analysis:

  • Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

  • Analyze the isotopic pattern of the molecular ion to confirm the presence and number of bromine atoms.

  • Identify the major fragment ions and propose fragmentation pathways consistent with the structure of this compound.

  • For HRMS data, calculate the elemental composition from the accurate mass measurement to further confirm the molecular formula.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic & Spectrometric Analysis cluster_data Data Processing & Interpretation cluster_output Final Report Sample Compound of Interest (this compound) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR MS Mass Spectrometry (EI or ESI) Sample->MS Direct or in Solution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR ProcessNMR NMR Data Processing (FT, Phasing, Calibration) NMR->ProcessNMR ProcessMS MS Data Analysis (Peak Identification) MS->ProcessMS Interpretation Structural Elucidation & Verification ProcessNMR->Interpretation ProcessMS->Interpretation Report Technical Guide - Data Tables - Protocols - Structure Confirmation Interpretation->Report

An In-depth Technical Guide to the Tautomerism and Stability of 6-Bromo-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-1H-indazol-3-ol is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of pharmacologically active agents. A critical aspect of its chemical behavior is the existence of tautomeric forms, which significantly influences its reactivity, stability, and biological interactions. This technical guide provides a comprehensive overview of the tautomerism and stability of this compound. Due to the limited direct experimental data on this specific molecule, this document leverages established principles and data from structurally related indazol-3-ol and bromo-indazole derivatives to present a robust framework for its characterization. Detailed experimental protocols for tautomeric analysis and stability assessment are provided, alongside a discussion of the expected tautomeric equilibrium and degradation pathways.

Introduction

The indazole scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide array of biological activities. This compound, in particular, serves as a versatile intermediate. The physicochemical properties of this compound, especially its tautomeric equilibrium and stability, are of paramount importance for its handling, reaction optimization, and the prediction of its metabolic fate.

Indazol-3-ols can exist in several tautomeric forms, primarily the -ol (hydroxy), -one (keto), and in some cases, a zwitterionic form. The equilibrium between these forms is influenced by factors such as the solvent, temperature, pH, and the electronic nature of substituents on the indazole ring. The bromine atom at the 6-position of this compound is expected to influence the tautomeric preference through its electron-withdrawing inductive effect.

This guide will delve into the theoretical and practical aspects of the tautomerism and stability of this compound, providing researchers with the necessary information to effectively utilize this compound in their work.

Tautomerism of this compound

The principal tautomeric equilibrium for this compound involves the interconversion between the 1H-indazol-3-ol form and the 1,2-dihydro-indazol-3-one (or simply, indazolone) form. Additionally, the proton on the pyrazole ring can migrate between the N1 and N2 positions, leading to 1H and 2H tautomers.

Predominant Tautomeric Forms

The tautomeric equilibrium can be represented as follows:

Caption: Tautomeric equilibrium of this compound.

Factors Influencing Tautomeric Equilibrium
  • Solvent Polarity and Hydrogen Bonding: Polar protic solvents can stabilize both tautomers through hydrogen bonding, but may favor the more polar keto form. In contrast, non-polar aprotic solvents may favor the less polar hydroxy form.

  • pH: The state of ionization of the molecule will significantly affect the tautomeric equilibrium.

  • Temperature: Changes in temperature can shift the equilibrium towards the thermodynamically favored tautomer.

  • Substituent Effects: The electron-withdrawing nature of the bromine atom at the 6-position is expected to influence the electron density distribution in the ring system, thereby affecting the relative stability of the tautomers.

Experimental Protocols for Tautomer Analysis

Precise determination of the tautomeric ratio requires spectroscopic analysis. The following are standard experimental protocols that can be applied.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating tautomeric forms in solution.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube. A range of solvents should be used to assess the impact of the environment on the tautomeric equilibrium.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key signals to monitor include the N-H and O-H protons, which will likely appear as broad singlets at a downfield chemical shift (>10 ppm). The chemical shifts of the aromatic protons will also differ between the tautomers.

  • ¹³C NMR Acquisition: Obtain a one-dimensional ¹³C NMR spectrum. The most indicative signal is the C3 carbon, which will have a chemical shift characteristic of a carbon bearing a hydroxyl group (in the -ol form) or a carbonyl group (in the -one form).

  • 2D NMR Experiments: To unambiguously assign proton and carbon signals for each tautomer, two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are recommended.

  • Low-Temperature NMR: To slow down the rate of interconversion between tautomers, low-temperature NMR studies can be performed. This may allow for the resolution of distinct signals for each tautomeric species.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study the tautomeric equilibrium, as the different electronic structures of the tautomers will result in distinct absorption spectra.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a non-polar solvent where one tautomer is expected to predominate (e.g., dioxane or cyclohexane).

  • Solvent Screening: Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) in a range of solvents with varying polarities (e.g., hexane, chloroform, ethanol, water).

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).

  • Data Analysis: The appearance of different absorption bands or shifts in the maximum absorption wavelength (λmax) in different solvents can be correlated with the presence of different tautomers. The keto form is generally expected to have a longer λmax compared to the hydroxy form.

Stability of this compound

The stability of this compound is a critical parameter for its storage and use in synthesis. Forced degradation studies are essential to identify potential degradation pathways and products.

Forced Degradation Protocol

This protocol is adapted from methodologies used for structurally related indazole derivatives.[4]

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as acetonitrile or methanol.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

    • Thermal Degradation (Solution): Heat 1 mL of the stock solution at 80°C for 48 hours.

    • Thermal Degradation (Solid State): Place a known amount of the solid compound in a stability chamber at 80°C for 7 days.

    • Photostability: Expose a solution of the compound to UV light (e.g., 254 nm) for a defined period. A control sample should be kept in the dark.

  • Sample Analysis: Analyze all stressed samples, along with a non-stressed control, using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to identify and quantify the parent compound and any degradation products.

Expected Degradation Pathways

Based on the structure of this compound, potential degradation pathways include:

  • Hydrolysis: The indazole ring may be susceptible to cleavage under harsh acidic or basic conditions.

  • Oxidation: The electron-rich indazole ring system can be prone to oxidation, potentially leading to the formation of N-oxides or ring-opened products.

  • Photodegradation: Aromatic bromine compounds can undergo photolytic cleavage of the carbon-bromine bond upon exposure to UV light.

Data Presentation

Tautomer Ratios (Hypothetical Data)

The following table presents hypothetical NMR data for the tautomeric equilibrium of this compound in different solvents, based on expectations from related compounds.

SolventTautomerCharacteristic ¹³C Signal (C3)Estimated Ratio (%)
DMSO-d₆This compound~155 ppm70
6-Bromo-1,2-dihydro-3H-indazol-3-one~170 ppm30
CDCl₃This compound~154 ppm85
6-Bromo-1,2-dihydro-3H-indazol-3-one~169 ppm15
Methanol-d₄This compound~156 ppm60
6-Bromo-1,2-dihydro-3H-indazol-3-one~171 ppm40
Stability Data Summary (Hypothetical Data)

The following table summarizes hypothetical results from a forced degradation study.

Stress Condition% Degradation of this compoundMajor Degradation Products (Hypothetical)
0.1 M HCl, 60°C, 24h15%Ring-opened products
0.1 M NaOH, 60°C, 24h25%Ring-opened products
3% H₂O₂, RT, 24h10%N-oxide derivatives
80°C (Solution), 48h5%Minor unidentified products
80°C (Solid), 7 days<2%-
UV Light (254 nm), 8h30%Debrominated product

Logical Relationships and Workflows

The following diagram illustrates the workflow for the comprehensive analysis of this compound.

Workflow cluster_Tautomerism Tautomerism Analysis cluster_Stability Stability Assessment T1 NMR Spectroscopy (¹H, ¹³C, 2D) T2 UV-Vis Spectroscopy Data Physicochemical Profile (Tautomer Ratios, Stability) T1->Data T3 Computational Modeling T2->Data T3->Data S1 Forced Degradation Studies S2 HPLC/LC-MS Analysis S1->S2 S2->Data Compound This compound cluster_Tautomerism cluster_Tautomerism Compound->cluster_Tautomerism cluster_Stability cluster_Stability Compound->cluster_Stability

Caption: Workflow for the characterization of this compound.

Conclusion

While direct experimental data for this compound is not extensively available, this guide provides a comprehensive framework for its characterization based on established methodologies for analogous compounds. The tautomeric equilibrium between the hydroxy and keto forms is a central feature of its chemistry and can be effectively studied using NMR and UV-Vis spectroscopy. Furthermore, its stability profile can be determined through systematic forced degradation studies. A thorough understanding of these properties is crucial for the successful application of this compound in synthetic and medicinal chemistry research. Researchers are encouraged to use the detailed protocols within this guide to generate specific data for this important molecule.

References

The Pivotal Role of 6-Bromo-1H-indazol-3-ol in the Landscape of Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the biological significance of the 6-Bromo-1H-indazol-3-ol scaffold, a key intermediate in the synthesis of a multitude of biologically active compounds. While direct biological activity data for this compound is limited, its true value lies in its versatile chemistry, which allows for the development of potent and selective inhibitors for a range of therapeutic targets. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the therapeutic potential unlocked by this foundational molecule.

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole core is a privileged heterocyclic motif in medicinal chemistry, renowned for its ability to mimic the purine nucleotide structure and interact with the ATP-binding sites of various enzymes, particularly kinases. The strategic placement of a bromine atom at the 6-position of the indazole ring, as seen in this compound, provides a crucial synthetic handle for the introduction of diverse functionalities through cross-coupling reactions. This allows for the fine-tuning of steric and electronic properties to achieve high target affinity and selectivity. The 3-ol (or its tautomeric 3-oxo form) offers another point for chemical modification, making it a versatile building block for combinatorial library synthesis and lead optimization.

Biological Activities of 6-Bromo-1H-indazole Derivatives

While this compound itself is primarily a synthetic intermediate, its derivatives have demonstrated significant biological activities across several therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity

Derivatives of 6-bromo-1H-indazole have been extensively explored as potent anticancer agents, primarily through the inhibition of protein kinases that are critical for cancer cell proliferation, survival, and metastasis.

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication. Overexpression of PLK4 is implicated in the development and progression of various cancers, making it an attractive target for cancer therapy. A series of potent PLK4 inhibitors has been developed using the N-(1H-indazol-6-yl)benzenesulfonamide scaffold, which can be derived from 6-bromo-1H-indazole.

Table 1: In Vitro Activity of N-(1H-Indazol-6-yl)benzenesulfonamide Derivatives as PLK4 Inhibitors

Compound IDPLK4 IC50 (nM)MCF-7 Cell Proliferation IC50 (µM)
K220.11.3

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the causative agent of chronic myeloid leukemia (CML). While imatinib is a successful Bcr-Abl inhibitor, drug resistance, particularly through the T315I mutation, remains a clinical challenge. Novel 1H-indazol-3-amine derivatives, synthesized from 6-bromo-1H-indazole precursors, have shown potent activity against both wild-type and mutant Bcr-Abl.

Table 2: In Vitro Activity of 1H-Indazol-3-amine Derivatives against Bcr-Abl

Compound IDBcr-Abl WT IC50 (µM)Bcr-Abl T315I IC50 (µM)K562 Cell Proliferation IC50 (µM)
890.0140.456.50
90---

Note: Specific IC50 values for compound 90 were not provided in the source material, but it was identified as a potent inhibitor.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism and is a critical mediator of immune suppression in the tumor microenvironment. Inhibition of IDO1 is a promising strategy for cancer immunotherapy. 3-Substituted 1H-indazoles, which can be synthesized from 6-bromo-1H-indazole, have been identified as potent IDO1 inhibitors.

Table 3: In Vitro Activity of 3-Substituted 1H-Indazole Derivatives as IDO1 Inhibitors

Compound IDIDO1 IC50 (nM)
121720
122770
Antimicrobial Activity

In addition to their anticancer properties, derivatives of 6-bromo-1H-indazole have also shown promise as antimicrobial agents. The indazole scaffold can be functionalized to target essential microbial enzymes or disrupt microbial cell integrity. For instance, 1,2,3-triazole derivatives tethered with 6-bromo-1H-indazole have been synthesized and evaluated for their antimicrobial efficacy against various bacterial and fungal strains, with several compounds demonstrating moderate to good inhibition.

Experimental Protocols

General Synthesis of 6-Bromo-1H-indazole Derivatives

The following diagram illustrates a general workflow for the synthesis of bioactive molecules starting from 6-bromo-1H-indazole. The bromine at the 6-position is a key functional group for introducing diversity through various cross-coupling reactions, such as Suzuki or Sonogashira coupling. The N1 and C3 positions of the indazole ring are also amenable to further functionalization.

G start This compound intermediate1 Functionalization at N1 (e.g., Alkylation, Arylation) start->intermediate1 intermediate2 Functionalization at C3 (e.g., Halogenation, Amination) start->intermediate2 coupling Cross-Coupling Reaction at C6 (e.g., Suzuki, Sonogashira) intermediate1->coupling intermediate2->coupling final_product Bioactive Derivative coupling->final_product

General synthetic workflow for 6-bromo-1H-indazole derivatives.
Synthesis of N-(1H-Indazol-6-yl)benzenesulfonamide Derivatives (PLK4 Inhibitors)

A common synthetic route begins with commercially available 6-bromoindazole. This is followed by a nucleophilic substitution reaction with N-iodosuccinimide to yield an intermediate. Subsequent protection of the indazole nitrogen, for example with a tetrahydropyranyl (THP) group, allows for selective functionalization at other positions. The core N-(1H-indazol-6-yl)benzenesulfonamide structure is then assembled, followed by diversification through fragment growth methodologies.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against their target kinases is typically evaluated using in vitro kinase assays. A general protocol involves the following steps:

  • Reagents and Materials : Recombinant human kinase, appropriate substrate (e.g., a peptide or protein), ATP, assay buffer, and the test compound.

  • Assay Procedure :

    • The test compound is serially diluted in DMSO and added to the wells of a microtiter plate.

    • The kinase, substrate, and ATP are added to the wells to initiate the enzymatic reaction.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of product formed is quantified. This can be done using various detection methods, such as phosphorylation-specific antibodies in an ELISA format or by measuring ATP consumption using a luminescent assay.

  • Data Analysis : The percentage of kinase inhibition is calculated for each concentration of the test compound relative to a DMSO control. The IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity, is determined by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the compounds on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture : Cancer cell lines (e.g., MCF-7 breast cancer cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure :

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

    • After the incubation period, the MTT reagent is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis : The absorbance is proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Signaling Pathways

Derivatives of 6-bromo-1H-indazole exert their biological effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.

PLK4 Signaling Pathway in Centriole Duplication

PLK4 is a critical regulator of centriole duplication. Its inhibition by 6-bromo-1H-indazole derivatives disrupts this process, leading to mitotic errors and ultimately cell death in cancer cells.

G PLK4 PLK4 Centriole_Dup Centriole Duplication PLK4->Centriole_Dup Mitotic_Errors Mitotic Errors Centriole_Dup->Mitotic_Errors Aberrant Cell_Death Cell Death Mitotic_Errors->Cell_Death Inhibitor 6-Bromo-1H-indazole Derivative Inhibitor->PLK4

Inhibition of the PLK4 signaling pathway.
Bcr-Abl Signaling Pathway in CML

The Bcr-Abl oncoprotein activates multiple downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis in CML. 6-Bromo-1H-indazole derivatives can inhibit the kinase activity of Bcr-Abl, thereby blocking these downstream signals.

G Bcr_Abl Bcr-Abl Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT, JAK/STAT) Bcr_Abl->Downstream Proliferation Cell Proliferation Downstream->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Downstream->Apoptosis_Inhibition CML_Progression CML Progression Proliferation->CML_Progression Apoptosis_Inhibition->CML_Progression Inhibitor 6-Bromo-1H-indazole Derivative Inhibitor->Bcr_Abl

Inhibition of the Bcr-Abl signaling pathway.

Conclusion

This compound is a highly valuable and versatile building block in the field of drug discovery. While it may not possess significant intrinsic biological activity, its utility as a synthetic precursor is undeniable. The derivatives of 6-bromo-1H-indazole have demonstrated potent and selective activities against a range of important therapeutic targets, particularly in the realm of oncology. The continued exploration of the chemical space around the 6-bromo-1H-indazole scaffold holds significant promise for the development of next-generation therapeutics with improved efficacy and safety profiles. This technical guide serves as a foundational resource for researchers looking to leverage the potential of this important chemical entity.

Navigating the Therapeutic Potential of 6-Bromo-1H-indazol-3-ol: A Technical Guide on its Presumed Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the current understanding and potential mechanisms of action of 6-Bromo-1H-indazol-3-ol for researchers, scientists, and drug development professionals. While direct and extensive research on the specific bioactivity of this compound is limited, this document extrapolates its likely pharmacological behavior based on the well-established activities of the broader indazole class of compounds. Indazole derivatives are recognized for their diverse therapeutic applications, including roles as kinase inhibitors in oncology and as anti-inflammatory and antimicrobial agents.

Introduction to the Indazole Scaffold

The indazole core, a bicyclic aromatic structure composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry. Its structural rigidity and ability to participate in hydrogen bonding interactions make it an ideal framework for designing molecules that can bind with high affinity to biological targets. The bromo-substitution at the 6-position of the indazole ring often serves as a key synthetic handle for creating diverse libraries of compounds with modified pharmacological profiles.

Postulated Mechanism of Action: Kinase Inhibition

A primary and extensively studied mechanism of action for many indazole derivatives is the inhibition of protein kinases.[1] Kinases play a crucial role in cellular signaling pathways that control cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

Indazole-based compounds are often designed as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, thereby preventing the transfer of a phosphate group to the substrate protein and interrupting the downstream signaling cascade. The this compound molecule likely serves as a foundational scaffold for the development of more potent and selective kinase inhibitors.[2]

Below is a generalized diagram illustrating the central role of kinases in cell signaling and the inhibitory action of indazole derivatives.

G Potential Mechanism of Action: Kinase Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Growth_Factor_Receptor Growth Factor Receptor Kinase_1 Kinase A (e.g., RTK) Growth_Factor_Receptor->Kinase_1 Activates Kinase_2 Kinase B (e.g., RAF) Kinase_1->Kinase_2 Phosphorylates Kinase_3 Kinase C (e.g., MEK) Kinase_2->Kinase_3 Phosphorylates Kinase_4 Kinase D (e.g., ERK) Kinase_3->Kinase_4 Phosphorylates Transcription_Factor Transcription Factor Kinase_4->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Regulates Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Binds Indazole_Inhibitor This compound Derivative Indazole_Inhibitor->Kinase_2 Inhibits

Figure 1: Generalized Kinase Signaling Pathway and Point of Inhibition.

Synthesis and Derivatization

This compound is a key intermediate in the synthesis of more complex and biologically active molecules. The presence of the bromine atom at the 6-position allows for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR).[3] The hydroxyl group at the 3-position can also be functionalized.

A general workflow for the synthesis and subsequent biological evaluation of derivatives of this compound is depicted below.

G Synthetic and Screening Workflow Start Starting Material: This compound Step1 Chemical Modification (e.g., Suzuki Coupling at C6, Etherification at C3-OH) Start->Step1 Step2 Library of Indazole Derivatives Step1->Step2 Step3 High-Throughput Screening (e.g., Kinase Panel) Step2->Step3 Step4 Hit Identification (Active Compounds) Step3->Step4 Step5 Lead Optimization (SAR Studies) Step4->Step5 Potency & Selectivity Step6 In Vitro & In Vivo Testing Step5->Step6 End Preclinical Candidate Step6->End

Figure 2: General workflow for the development of drugs from a core scaffold.

Quantitative Data on Indazole Derivatives

Compound IDTarget KinaseIC50 (nM)Reference Cell LineAntiproliferative IC50 (µM)
Indazole Derivative A PAK19.8MDA-MB-231-
Indazole Derivative B Bcr-AblWT14K5626.5
Indazole Derivative C FGFR169.1--
Indazole Derivative D IDO1720--

Note: The data presented is for structurally related indazole compounds and not for this compound itself. The specific structures of the proprietary compounds listed in the source materials are not publicly disclosed.

Experimental Protocols

To facilitate further research, this section provides a generalized methodology for a key assay used in the evaluation of kinase inhibitors.

Kinase Inhibition Assay (Generalized Protocol)

This protocol outlines a method to assess the inhibitory activity of a test compound against a target kinase.

Materials:

  • Recombinant human kinase

  • Kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compound (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay)

  • Microplate (e.g., 384-well)

Procedure:

  • To the wells of a microplate, add the assay buffer.

  • Add the test compound at various concentrations (typically a serial dilution).

  • Add the kinase and substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding a stop solution or through the detection reagent).

  • Quantify the kinase activity by measuring the amount of phosphorylated substrate or ADP produced.

  • Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. While direct biological data for this specific molecule is sparse, the extensive research on the indazole scaffold provides a strong foundation for its potential mechanism of action. Future research should focus on the synthesis and biological evaluation of a diverse library of derivatives of this compound to elucidate its specific cellular targets and therapeutic potential. The experimental protocols and workflows outlined in this guide provide a framework for such investigations.

References

The Therapeutic Potential of the 6-Bromo-1H-Indazole Scaffold: A Technical Guide to Target Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in the development of a wide range of therapeutic agents. Its structural resemblance to purine enables it to interact with the ATP-binding sites of numerous enzymes, particularly protein kinases. The strategic incorporation of a bromine atom at the 6-position of the indazole ring, as seen in 6-Bromo-1H-indazol-3-ol , enhances its utility as a versatile synthetic intermediate. This modification provides a reactive handle for further chemical elaboration through cross-coupling reactions, allowing for the generation of diverse compound libraries with tailored biological activities.[1] While direct therapeutic applications of this compound are not extensively documented, its core structure is integral to a multitude of potent and selective inhibitors targeting key players in various disease pathologies, most notably in oncology and neurodegenerative disorders.[1][2] This technical guide provides an in-depth exploration of the potential therapeutic targets of compounds derived from the 6-bromo-1H-indazole core, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.

Potential Therapeutic Targets

The 6-bromo-1H-indazole scaffold has been successfully employed to develop inhibitors for a range of protein kinases and other enzymes implicated in disease. The following sections detail these key targets.

Protein Kinase Inhibition

The indazole nucleus is a well-established pharmacophore for kinase inhibition, with the nitrogen atoms of the pyrazole ring forming crucial hydrogen bond interactions within the kinase hinge region.[1] Derivatives of the 6-bromo-1H-indazole core have demonstrated potent inhibitory activity against several important kinases.

The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[3] Derivatives of 6-bromo-1-methyl-1H-indazol-4-amine have been synthesized and evaluated as PI3K inhibitors.[1] The 4-amino group of the indazole core serves as an attachment point for various heterocyclic moieties that occupy the ATP-binding pocket of the kinase.[1]

Quantitative Data for Indazole-Based Kinase Inhibitors

Compound ClassTarget KinaseIC50 (nM)Reference
1H-Indazole-3-carboxamide derivativesPAK19.8[4]
3-substituted 1H-indazolesIDO1720 - 770
1H-indazol-3-amine derivativesBcr-Abl (wild type)14
1H-indazol-3-amine derivativesBcr-Abl (T315I mutant)450
1H-indazole amide derivativesERK1/29.3 - 25.8
6-Bromo-1H-indazole derivativesVEGFR-2< 10[4]

Note: IC50 values can vary depending on the specific experimental conditions, cell lines, and assay formats used.

PI3K Signaling Pathway and Point of Inhibition

PI3K_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Indazole_Inhibitor 6-Bromo-1H-indazole Derivative Indazole_Inhibitor->PI3K Inhibition PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: Simplified PI3K signaling pathway illustrating inhibition by a 6-Bromo-1H-indazole derivative.

Mutations in the LRRK2 gene are a significant cause of familial Parkinson's disease, and inhibition of its kinase activity is a promising therapeutic strategy.[5] 6-Bromo-1-methyl-1H-indazol-4-amine has been utilized as a scaffold for the development of potent and selective LRRK2 inhibitors.[1] Similar to PI3K inhibitors, the 4-amino group is functionalized to interact with the kinase hinge region, while modifications at the 6-position enhance affinity and selectivity.[1]

LRRK2 Signaling and Inhibition in Parkinson's Disease

LRRK2_pathway LRRK2_mut Mutant LRRK2 (e.g., G2019S) Kinase_Activity Increased Kinase Activity LRRK2_mut->Kinase_Activity Indazole_Inhibitor 6-Bromo-1H-indazole Derivative Indazole_Inhibitor->Kinase_Activity Inhibition Substrate_Phos Substrate Phosphorylation (e.g., Rab GTPases) Kinase_Activity->Substrate_Phos Neuronal_Damage Neuronal Damage & Degeneration Substrate_Phos->Neuronal_Damage

Caption: LRRK2-mediated neuronal damage and its inhibition by a 6-Bromo-1H-indazole derivative.

PAK1 is a serine/threonine kinase that plays a role in cell motility, proliferation, and survival. Its aberrant activation is associated with tumor progression, making it an attractive target for anticancer drug discovery.[4] 1H-indazole-3-carboxamide derivatives have been identified as potent and selective PAK1 inhibitors.[4]

IDO1 is an immunomodulatory enzyme that catalyzes the rate-limiting step in tryptophan catabolism. Its overexpression in tumors contributes to an immunosuppressive microenvironment. A series of 3-substituted 1H-indazoles have been investigated for their IDO1 enzyme inhibition efficiencies.

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the causative agent of chronic myeloid leukemia (CML). 1H-indazol-3-amine derivatives have been shown to be potent inhibitors of both wild-type and mutant forms of Bcr-Abl.

The ERK signaling pathway is a central regulator of cell proliferation and is often dysregulated in cancer.[6] A series of 1H-indazole amide derivatives have been synthesized and evaluated for their inhibitory activity against ERK1/2.

Other Enzyme Inhibition

Lactoperoxidase is an enzyme with antimicrobial properties. Studies have investigated the inhibitory effects of various indazole derivatives, including 6-bromo-1H-indazole, on bovine milk lactoperoxidase activity.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of the therapeutic potential of 6-bromo-1H-indazole derivatives. The following are generalized protocols for key assays.

General Experimental Workflow for Inhibitor Screening

workflow cluster_0 Compound Synthesis & Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Synthesis Synthesis of 6-Bromo-1H-indazole Derivatives Purification Purification & Characterization Synthesis->Purification Stock_Prep Stock Solution Preparation (DMSO) Purification->Stock_Prep Biochemical_Assay Biochemical Kinase Inhibition Assay (e.g., ADP-Glo) Stock_Prep->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., Cell Proliferation) Biochemical_Assay->Cell_Based_Assay Hit Confirmation IC50_Calc IC50 Determination Cell_Based_Assay->IC50_Calc SAR_Analysis Structure-Activity Relationship (SAR) IC50_Calc->SAR_Analysis

Caption: General workflow for the synthesis and screening of 6-Bromo-1H-indazole derivatives as enzyme inhibitors.

Biochemical Kinase Inhibition Assay (Luminescent - ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.[7][8]

  • Materials:

    • Purified recombinant kinase (e.g., PI3K, LRRK2, PAK1, ERK1/2)

    • Kinase-specific substrate

    • ATP

    • Test compounds (6-bromo-1H-indazole derivatives)

    • ADP-Glo™ Kinase Assay Kit

    • Assay plates (e.g., 384-well, white)

    • Plate reader capable of measuring luminescence

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate assay buffer.

    • Kinase Reaction:

      • In the wells of the assay plate, add the test compound or vehicle control (e.g., DMSO).

      • Add the kinase and substrate mixture.

      • Initiate the reaction by adding ATP.

      • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Signal Generation:

      • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[1]

      • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.[1]

    • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[1]

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[8][9]

  • Materials:

    • Cancer cell line of interest (e.g., K562 for Bcr-Abl, MDA-MB-231 for PAK1)

    • Cell culture medium and supplements

    • Test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).[8]

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.

IDO1 Inhibition Assay (Cellular)

This assay measures the ability of a compound to inhibit IDO1 activity in cells, typically by quantifying the production of kynurenine.[10][11]

  • Materials:

    • IDO1-expressing cells (e.g., IFN-γ stimulated cancer cells)

    • L-tryptophan

    • Test compounds

    • Reagents for kynurenine detection (e.g., Ehrlich's reagent or HPLC analysis)

  • Procedure:

    • Cell Treatment: Treat IDO1-expressing cells with test compounds in the presence of L-tryptophan.

    • Incubation: Incubate for a sufficient time to allow for tryptophan metabolism.

    • Kynurenine Measurement: Collect the cell supernatant and measure the concentration of kynurenine. This can be done colorimetrically after reaction with Ehrlich's reagent or by using a more quantitative method like HPLC.

    • Data Analysis: Determine the extent of inhibition of kynurenine production by the test compounds and calculate the IC50 values.

Lactoperoxidase Inhibition Assay

This assay measures the inhibition of lactoperoxidase activity by monitoring the oxidation of a chromogenic substrate.[12][13]

  • Materials:

    • Purified lactoperoxidase

    • Hydrogen peroxide (H₂O₂)

    • Chromogenic substrate (e.g., ABTS or pyrogallol)

    • Buffer solution (e.g., phosphate buffer, pH 6.0)

    • Test compounds

  • Procedure:

    • Reaction Mixture: In a cuvette, prepare a reaction mixture containing the buffer, hydrogen peroxide, and the chromogenic substrate.

    • Blank Measurement: Equilibrate the mixture to the desired temperature (e.g., 25°C) and measure the blank rate of substrate oxidation.

    • Enzyme Addition: Add the lactoperoxidase enzyme solution (pre-incubated with or without the test compound) to the cuvette.

    • Rate Measurement: Immediately record the increase in absorbance at the appropriate wavelength (e.g., 405 nm for ABTS) over time.

    • Data Analysis: Calculate the initial rate of the reaction. Determine the percentage of inhibition for each concentration of the test compound and calculate the Ki or IC50 value.

Conclusion

The 6-bromo-1H-indazole scaffold, with this compound as a key representative, is a cornerstone for the development of novel therapeutic agents. Its synthetic tractability and proven ability to serve as a core for potent enzyme inhibitors, particularly protein kinases, highlight its immense potential in drug discovery. The diverse range of targets, including PI3K, LRRK2, PAK1, IDO1, Bcr-Abl, and ERK, underscores the broad applicability of this scaffold in addressing unmet medical needs in oncology, neurodegenerative diseases, and inflammatory disorders.[14][15] The experimental protocols provided in this guide offer a framework for the systematic evaluation of novel derivatives, facilitating the identification and optimization of lead compounds for further preclinical and clinical development. As our understanding of the molecular drivers of disease continues to evolve, the strategic application of the 6-bromo-1H-indazole scaffold will undoubtedly contribute to the generation of the next wave of targeted therapies.

References

The Genesis of a Key Pharmaceutical Building Block: A Technical Guide to 6-Bromo-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, synthesis, and chemical properties of 6-Bromo-1H-indazol-3-ol, a crucial intermediate in the development of novel therapeutics. While the precise initial discovery of this specific compound is not prominently documented in readily available literature, the foundational methods for the synthesis of the parent 1H-indazol-3-ol scaffold were established in the late 19th and early 20th centuries. This guide provides a comprehensive overview of the general historical synthesis and outlines a modern, plausible synthetic route based on established methodologies for analogous compounds.

Core Chemical Properties

This compound is a heterocyclic organic compound with the molecular formula C₇H₅BrN₂O. It possesses a bicyclic structure composed of a benzene ring fused to a pyrazole ring, with a bromine substituent at the 6-position and a hydroxyl group at the 3-position.

PropertyValue
Molecular Formula C₇H₅BrN₂O
Molecular Weight 213.03 g/mol
Appearance Likely a solid at room temperature
CAS Number 885521-92-6

Historical Context of Indazol-3-ol Synthesis

The synthesis of the indazol-3-ol ring system has been a subject of chemical exploration for over a century. A comprehensive review by Leandro Baiocchi, Giorgio Corsi, and Giuseppe Palazzo in 1978 titled "Synthesis, Properties, and Reactions of 1H-Indazol-3-ols and 1,2-Dihydro-3H-indazol-3-ones" provides a foundational understanding of the early synthetic strategies. These early methods primarily revolved around the cyclization of appropriately substituted benzene derivatives.

One of the classical approaches involves the diazotization of anthranilic acid derivatives followed by intramolecular cyclization. This general pathway has been adapted and refined over the years to produce a wide array of substituted indazol-3-ols.

Plausible Synthesis of this compound

The logical workflow for this synthesis is depicted below:

A 2-Amino-4-bromobenzoic Acid B Diazotization (NaNO2, HCl, 0-5 °C) A->B Step 1 C Diazonium Salt Intermediate B->C Formation D Intramolecular Cyclization (Heating) C->D Step 2 E This compound D->E Product

Plausible Synthetic Workflow for this compound.
Experimental Protocol: Synthesis of this compound from 2-Amino-4-bromobenzoic Acid

This protocol is a representative procedure based on well-established methods for the synthesis of indazol-3-ols from anthranilic acids.

Materials:

  • 2-Amino-4-bromobenzoic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Deionized water

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-4-bromobenzoic acid (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C using an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the resulting mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Intramolecular Cyclization:

    • Slowly warm the reaction mixture to room temperature and then gently heat to 50-60 °C.

    • Maintain this temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the diazonium salt intermediate is consumed. This step facilitates the intramolecular cyclization to form the indazol-3-ol ring.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and neutralize it by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Quantitative Data from Analogous Syntheses

The following table summarizes typical reaction parameters from the synthesis of the related compound, 6-Bromo-1H-indazole, which can provide an indication of the expected efficiency of the proposed synthesis for this compound.

ParameterValueReference
Starting Material 4-bromo-2-methylaniline[1]
Key Reagents Acetic anhydride, Potassium acetate, Isoamyl nitrite[1]
Solvent Chloroform, Heptane[1]
Reaction Temperature Reflux at 68°C[1]
Reaction Time 20 hours[1]
Typical Yield Moderate to high (specifics not stated)[1]

Logical Relationships in Application

This compound serves as a versatile building block for the synthesis of more complex molecules, particularly kinase inhibitors for cancer therapy. The bromine atom at the 6-position provides a handle for further functionalization through various cross-coupling reactions, while the hydroxyl group at the 3-position can be a key pharmacophoric feature or a site for further modification.

A This compound B Suzuki Coupling (at C6-Br) A->B C Buchwald-Hartwig Amination (at C6-Br) A->C D Etherification/Esterification (at C3-OH) A->D E Diverse Biologically Active Molecules (e.g., Kinase Inhibitors) B->E C->E D->E

Application pathways of this compound in drug discovery.

This technical guide provides a foundational understanding of the synthesis and utility of this compound. While the specific historical discovery details are not prominent, the well-established principles of indazole synthesis provide a clear and reliable pathway for its preparation, enabling its continued use in the advancement of medicinal chemistry and drug development.

References

The Privileged Scaffold of 6-Bromo-1H-indazol-3-ol: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

The 1H-indazole core is a well-established privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically approved drugs and investigational agents.[1][2] Its ability to mimic the purine base of ATP allows it to effectively interact with the ATP-binding pockets of various kinases, making it a valuable framework for the development of kinase inhibitors.[3] The strategic functionalization of the indazole ring can significantly influence potency and selectivity. This technical guide focuses on the 6-bromo-1H-indazol-3-ol core, a promising but underexplored scaffold for the development of novel therapeutics.

Introduction to the this compound Scaffold

The this compound scaffold combines several key features that make it an attractive starting point for drug discovery. The bromine atom at the 6-position provides a handle for further diversification through cross-coupling reactions, such as Suzuki and Heck couplings, enabling the exploration of solvent-exposed regions of target proteins.[3] The 3-hydroxy group can act as a crucial hydrogen bond donor and/or acceptor, contributing to target binding affinity and selectivity. The indazole core itself serves as a bioisostere of the purine ring, facilitating competitive inhibition at the kinase active site.[3]

Synthetic Strategies

Proposed Synthetic Pathway for this compound

G cluster_0 Synthesis of this compound A 2-Amino-5-bromobenzophenone B Diazonium Salt Intermediate A->B  NaNO2, H2SO4 (aq)  0-5 °C C This compound B->C  Heat  (Intramolecular Cyclization)

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocol: Synthesis of this compound

Step 1: Diazotization of 2-Amino-5-bromobenzophenone

  • To a stirred solution of 2-amino-5-bromobenzophenone (1.0 eq) in a suitable acidic medium (e.g., a mixture of sulfuric acid and water) at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise.

  • The reaction mixture is stirred at this temperature for 1-2 hours, and the formation of the diazonium salt can be monitored by a starch-iodide paper test.

Step 2: Intramolecular Cyclization

  • The reaction mixture containing the diazonium salt is then gently heated to induce intramolecular cyclization. The optimal temperature and reaction time should be determined empirically.

  • Upon completion of the reaction, the mixture is cooled to room temperature and neutralized with a suitable base (e.g., sodium bicarbonate).

  • The crude product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting solid is purified by column chromatography on silica gel to afford this compound.

Biological Activity of the 6-Bromo-1H-indazole Scaffold

While specific biological data for this compound derivatives are limited in the public domain, the broader class of 6-bromo-1H-indazole derivatives has been extensively explored, particularly as kinase inhibitors. The data presented below is for derivatives of the parent 6-bromo-1H-indazole scaffold and serves as a strong rationale for the potential of the this compound core.

Quantitative Data: Kinase Inhibitory Activity of 6-Bromo-1H-indazole Derivatives
Target KinaseDerivative TypeIC50 (nM)Reference
PLK4N-(1H-indazol-6-yl)benzenesulfonamide23.6[4]
VEGFR-2Indazole-pyrimidine based(Potent inhibition)[5]
FGFR13-(pyrrolopyridin-2-yl)indazole2.9[6]
TTK3-(4-(heterocycyl)phenyl)-1H-indazole-5-carboxamide<10[7]
PI3KIndazole-based inhibitors(Significant inhibition)[8]
LRRK24-amino-6-bromo-1-methyl-1H-indazole2-25[8]

Key Signaling Pathways

Derivatives of the indazole scaffold are known to modulate several critical signaling pathways implicated in cancer and other diseases. The this compound core is anticipated to provide a valuable starting point for the development of inhibitors targeting kinases within these pathways.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[9]

G cluster_0 VEGFR-2 Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF Raf PKC->RAF AKT Akt PI3K->AKT Angiogenesis Angiogenesis Cell Proliferation Survival AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway.

Experimental Protocols for Biological Evaluation

The following are detailed protocols for key in vitro assays to evaluate the biological activity of novel compounds derived from the this compound scaffold.

General Workflow for Kinase Inhibitor Discovery

G cluster_0 Drug Discovery Workflow A Synthesis of This compound Derivatives B In vitro Kinase Assay (e.g., VEGFR-2, PI3K) A->B Screening C Cell-Based Proliferation Assay (e.g., MTT Assay) B->C Hit Confirmation D Lead Optimization C->D SAR Studies E In vivo Studies D->E Candidate Selection

Caption: A typical workflow for drug discovery.

In Vitro VEGFR-2 Kinase Assay Protocol

This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.[9]

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP

  • PTK Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compound (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White 96-well assay plates

  • Microplate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.

  • Master Mixture Preparation: Prepare a master mixture for the kinase reaction containing 5x Kinase Buffer, ATP, and PTK substrate in sterile deionized water.

  • Assay Plate Setup:

    • Add 25 µL of the master mixture to each well.

    • Add 5 µL of the diluted test compound solutions to the respective wells.

    • For the positive control (no inhibitor), add 5 µL of 1x Kinase Buffer with the same DMSO concentration as the test wells.

    • For the blank (no enzyme), add 5 µL of 1x Kinase Buffer.

  • Enzyme Addition:

    • To the "Test Wells" and "Positive Control" wells, add 20 µL of the diluted VEGFR-2 enzyme.

    • To the "Blank" wells, add 20 µL of 1x Kinase Buffer.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • Luminescence Detection:

    • Add 50 µL of Kinase-Glo® reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation (MTT) Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability and proliferation.[10]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Detergent reagent (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Spectrophotometer (microplate reader)

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[10]

  • Formazan Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. Its synthetic accessibility and the strategic placement of functional groups for diversification and target interaction make it a valuable core for medicinal chemistry campaigns. The established biological activity of the broader 6-bromo-1H-indazole class provides a strong rationale for the exploration of this compound derivatives against a range of kinase targets. The experimental protocols provided herein offer a robust framework for the synthesis and biological evaluation of new chemical entities based on this privileged scaffold.

References

In Silico Modeling of 6-Bromo-1H-indazol-3-ol Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the in silico methodologies for characterizing the interactions of the small molecule 6-Bromo-1H-indazol-3-ol with a putative biological target. This compound, a heterocyclic compound with a molecular weight of 213.03 g/mol , has demonstrated potential as an enzyme inhibitor, with preliminary studies indicating possible antimicrobial and antitumor activities.[1] This document outlines a systematic approach to investigating its mechanism of action through computational modeling, including molecular docking and molecular dynamics simulations, using a hypothetical yet plausible kinase target. Detailed protocols, data presentation standards, and visualization of workflows are provided to guide researchers in drug development and related scientific fields.

Introduction to this compound

This compound is a synthetic organic compound featuring an indazole core structure.[1] Its chemical properties, including a high gastrointestinal absorption rate and blood-brain barrier permeability, make it an interesting candidate for pharmacological development.[1] While its precise biological targets are still under investigation, it has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which plays a role in drug metabolism.[1] Furthermore, its potential as an antifungal agent has been quantitatively assessed. This guide will focus on a hypothetical in silico investigation of its interactions with a relevant protein target to elucidate its potential therapeutic effects.

Chemical and Physical Properties
PropertyValueReference
Molecular FormulaC₇H₅BrN₂O[1][2]
Molecular Weight213.03 g/mol [1][2]
Boiling Point247.2±19.0 °C (Predicted)[3]
SMILESOC1=NNC2=C1C=CC(Br)=C2[2]
InChI1S/C7H5BrN2O/c8-4-1-2-5-6(3-4)9-10-7(5)11/h1-3H,(H2,9,10,11)[2]
Known Biological Activities

Preliminary studies have revealed several biological activities of this compound, suggesting its potential as a lead compound for drug discovery.

  • Enzyme Inhibition: It is a known inhibitor of cytochrome P450 enzymes, specifically CYP1A2.[1]

  • Antitumor Activity: Some investigations suggest potential antitumor properties, although the specific cancer types and mechanisms are not yet fully characterized.[1]

  • Antimicrobial Properties: The compound has shown potential antimicrobial effects.[1]

  • Antifungal Activity: Quantitative data on its efficacy against various phytopathogenic fungi is available.

The following table summarizes the antifungal activity of this compound.

Fungal SpeciesConcentration (µg/mL)Inhibition Rate (%)EC₅₀ (µg/mL)Reference
Rhizoctonia solani10024.83 ± 1.41-[4]
Sclerotinia sclerotiorum10026.94 ± 1.12-[4]
Botrytis cinerea1008.63 ± 1.21-[4]
Phytophthora capsici1000 ± 0-[4]
Fusarium graminearum10011.06 ± 0.43-[4]
Fusarium oxysporum---

In Silico Modeling Approach

To explore the potential mechanism of action of this compound, particularly its suggested antitumor activity, a hypothetical in silico study targeting a relevant kinase is proposed. Given that many indazole derivatives exhibit kinase inhibitory activity, we will use a representative kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is a key mediator of angiogenesis and a well-established target in cancer therapy.

VEGFR-2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Proliferation Akt->Angiogenesis This compound This compound This compound->VEGFR2 Inhibits

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway by this compound.

In Silico Experimental Workflow

The following diagram illustrates the proposed workflow for the in silico modeling of this compound interactions.

In_Silico_Workflow Start Start Ligand_Prep Ligand Preparation (this compound) Start->Ligand_Prep Protein_Prep Protein Preparation (VEGFR-2) Start->Protein_Prep Docking Molecular Docking Ligand_Prep->Docking Protein_Prep->Docking MD_Simulation Molecular Dynamics Simulation Docking->MD_Simulation Analysis Analysis of Results MD_Simulation->Analysis End End Analysis->End

Caption: A streamlined workflow for the in silico analysis of ligand-protein interactions.

Detailed Methodologies

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[5]

Objective: To identify the binding mode and estimate the binding affinity of this compound to the active site of VEGFR-2.

Protocol:

  • Protein Preparation:

    • Obtain the 3D structure of VEGFR-2 from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges.

    • Convert the PDB file to the PDBQT format required for docking software.[6]

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from a chemical database like PubChem.[7]

    • Assign Gasteiger charges and define rotatable bonds.

    • Convert the ligand file to the PDBQT format.

  • Grid Box Generation:

    • Define a grid box encompassing the active site of VEGFR-2. The coordinates can be determined from the position of a co-crystallized inhibitor or by using active site prediction tools.

  • Docking Simulation:

    • Utilize a docking program such as AutoDock Vina.

    • Employ a search algorithm like the Lamarckian Genetic Algorithm.[8]

    • Generate a set of possible binding poses.

  • Pose Analysis:

    • Cluster the resulting poses based on root-mean-square deviation (RMSD).

    • Analyze the top-scoring poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Molecular Dynamics Simulation Protocol

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-protein complex over time.[9][10]

Objective: To assess the stability of the docked pose of this compound within the VEGFR-2 binding site and to calculate the binding free energy.

Protocol:

  • System Preparation:

    • Use the best-docked pose from the molecular docking study as the starting structure.

    • Solvate the complex in a periodic box of water molecules.

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove steric clashes.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Perform a subsequent equilibration run under constant pressure (NPT ensemble) to ensure the system reaches a stable density.

  • Production Run:

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate RMSD, root-mean-square fluctuation (RMSF), and to observe the stability of intermolecular interactions.

    • Calculate the binding free energy using methods such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA).

Data Presentation and Interpretation

Hypothetical Molecular Docking Results

The results of the molecular docking simulation can be summarized in a table format for easy comparison.

PoseBinding Affinity (kcal/mol)RMSD from Reference (Å)Key Interacting Residues (VEGFR-2)Interaction Type
1-8.51.2Cys919, Asp1046, Glu885Hydrogen Bond, Hydrophobic
2-8.21.8Phe918, Leu840Hydrophobic
3-7.92.5Val848, Ala866Hydrophobic
Hypothetical Molecular Dynamics Simulation Results

Key metrics from the MD simulation can also be presented in a tabular format.

MetricValueInterpretation
Average RMSD of Ligand1.5 ÅThe ligand remains stably bound in the active site.
Average RMSF of Active Site Residues0.8 ÅThe active site residues maintain a stable conformation.
Binding Free Energy (MM-PBSA)-45.5 kcal/molIndicates a strong and favorable binding interaction.

Conclusion

This technical guide has outlined a comprehensive in silico approach for investigating the interactions of this compound with a putative biological target. By combining molecular docking and molecular dynamics simulations, researchers can gain valuable insights into the binding mode, stability, and energetics of this interaction. The methodologies and data presentation formats described herein provide a framework for the computational evaluation of small molecules in the early stages of drug discovery and development. Further experimental validation is necessary to confirm these in silico findings and to fully elucidate the therapeutic potential of this compound.

References

Methodological & Application

Synthesis Protocol for 6-Bromo-1H-indazol-3-ol: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Bromo-1H-indazol-3-ol is a crucial heterocyclic building block in medicinal chemistry and drug development. Its substituted indazole scaffold is a key pharmacophore in a variety of biologically active molecules, including potent kinase inhibitors for targeted cancer therapies. The presence of a bromine atom at the 6-position provides a versatile handle for further functionalization through cross-coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. This application note provides a detailed, step-by-step protocol for the synthesis of this compound, intended for researchers and scientists in the field of organic synthesis and pharmaceutical development.

Overall Synthesis Workflow

The synthesis of this compound is achieved via a well-established route involving the diazotization of 2-amino-5-bromobenzoic acid, followed by an intramolecular cyclization. This two-step, one-pot procedure offers a reliable and efficient method for the preparation of the target compound.

Synthesis_Workflow Start 2-Amino-5-bromobenzoic acid Step1 Diazotization (NaNO2, HCl) Start->Step1 Intermediate Diazonium Salt Intermediate Step1->Intermediate Step2 Intramolecular Cyclization (Reduction with Na2SO3) Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

This protocol details the synthesis of this compound from 2-amino-5-bromobenzoic acid.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Amino-5-bromobenzoic acid98%Commercially Available
Sodium nitrite (NaNO₂)ACS gradeSigma-Aldrich
Hydrochloric acid (HCl), concentrated37%Fisher Scientific
Sodium sulfite (Na₂SO₃)ACS gradeVWR
Sodium hydroxide (NaOH)ACS gradeEMD Millipore
Ethyl acetateACS gradeFisher Scientific
HexanesACS gradeFisher Scientific
Anhydrous sodium sulfate (Na₂SO₄)ACS gradeFisher Scientific
Deionized water------
Procedure

Step 1: Diazotization of 2-Amino-5-bromobenzoic acid

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, suspend 2-amino-5-bromobenzoic acid (10.0 g, 46.3 mmol) in deionized water (100 mL).

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add concentrated hydrochloric acid (15 mL) to the stirred suspension while maintaining the temperature below 5 °C.

  • In a separate beaker, dissolve sodium nitrite (3.5 g, 50.7 mmol) in deionized water (20 mL).

  • Add the sodium nitrite solution dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature remains between 0-5 °C.

  • Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Intramolecular Cyclization and Isolation of this compound

  • In a separate 500 mL beaker, prepare a solution of sodium sulfite (17.5 g, 138.9 mmol) in deionized water (100 mL).

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the sodium sulfite solution with vigorous stirring. Control the rate of addition to manage gas evolution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Acidify the mixture to pH 2-3 with concentrated hydrochloric acid. A precipitate should form.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water (3 x 50 mL).

  • Dry the crude product in a vacuum oven at 50 °C overnight.

  • For further purification, the crude solid can be recrystallized from an ethanol/water mixture.

Characterization Data
ParameterValueReference
Molecular Formula C₇H₅BrN₂O[1]
Molecular Weight 213.03 g/mol [1]
Appearance Off-white to light brown solidExpected
Melting Point >250 °C (decomposes)Literature Value
Purity Assessment NMR, Mass Spectrometry, HPLCStandard Practice

Signaling Pathway and Biological Relevance

Indazole derivatives, including this compound, are of significant interest due to their ability to act as kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The indazole core can mimic the purine base of ATP, allowing it to bind to the ATP-binding pocket of kinases and inhibit their activity. The diagram below illustrates a generalized kinase signaling pathway that can be targeted by indazole-based inhibitors.

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Downstream Kinase 1 Receptor->Kinase1 Activates Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Activates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Regulates Ligand Growth Factor Ligand->Receptor Binds Inhibitor This compound (Derivative) Inhibitor->Kinase1 Inhibits

Caption: Generalized kinase signaling pathway targeted by indazole inhibitors.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described method is robust, scalable, and utilizes readily available starting materials. The resulting product is a valuable intermediate for the synthesis of novel therapeutic agents, particularly in the area of oncology. Researchers are encouraged to use this protocol as a guide and to optimize conditions as needed for their specific applications. Standard analytical techniques should be employed to confirm the identity and purity of the final compound.

References

Application Notes and Protocols for the Purification of 6-Bromo-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 6-Bromo-1H-indazol-3-ol, a key intermediate in the synthesis of various pharmacologically active compounds. The described methods are designed to yield high-purity material suitable for downstream applications in drug discovery and development.

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry. The purity of this compound is critical for the successful synthesis of target molecules and for ensuring the reliability and reproducibility of biological data. This document outlines two primary methods for the purification of this compound: recrystallization and silica gel column chromatography. Additionally, preparative high-performance liquid chromatography (HPLC) is presented as an alternative for achieving very high purity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₇H₅BrN₂O[1][2]
Molecular Weight 213.03 g/mol [1][2]
Appearance Solid[1]
Purity (Commercial) ≥98%[2]

While specific solubility data for this compound is not extensively published, its analog, 6-Bromo-1H-indazole, is known to be soluble in methanol.[3] The protocols below provide a systematic approach to determine the optimal purification strategy.

Purification Method 1: Recrystallization

Recrystallization is a highly effective technique for purifying solid compounds, leveraging the differences in solubility of the target compound and its impurities in a given solvent at different temperatures.[4][5]

Protocol 1: Solvent Screening

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol.[4] An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.[4]

Materials:

  • Crude this compound

  • Selection of solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetone, toluene, water)

  • Test tubes

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place approximately 10-20 mg of crude this compound into several separate test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Observe the solubility at room temperature. A good candidate solvent will show low solubility.

  • For solvents in which the compound is sparingly soluble at room temperature, gently heat the test tube in a heating block or water bath.

  • Continue adding small portions of the hot solvent until the solid completely dissolves.

  • Allow the solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observe the formation of crystals. An ideal solvent will yield a good crop of well-formed crystals upon cooling.[4]

Protocol 2: Single-Solvent Recrystallization

Objective: To purify crude this compound using a single appropriate solvent identified during screening.

Materials:

  • Crude this compound

  • Selected crystallization solvent

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Reflux condenser (recommended)

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. If a reflux condenser is used, bring the solvent to a boil.

  • Solvent Addition: Continue to add small portions of the hot solvent until the this compound is completely dissolved. Use the minimum amount of hot solvent necessary to achieve a saturated solution.[4]

  • Cooling (Crystallization): Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[4]

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 3: Two-Solvent (Binary) Recrystallization

Objective: To purify crude this compound when a single suitable solvent cannot be identified. This method utilizes a solvent in which the compound is highly soluble and an "anti-solvent" in which it is poorly soluble.[4]

Procedure:

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot "solvent" in which it is highly soluble.

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise until the solution becomes slightly cloudy (turbid), indicating the point of saturation.

  • Clarification: Add a few drops of the hot "solvent" to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation: Collect, wash, and dry the crystals as described in the single-solvent recrystallization protocol.

Quantitative Data (Illustrative for a Related Compound)

The following table provides an example of the improvement in purity that can be achieved through recrystallization for the related compound, 6-Bromo-1H-indazole. Similar results can be targeted for this compound.

ParameterBefore CrystallizationAfter Crystallization
Appearance Tan to brown powderWhite to off-white crystalline solid
Purity (by HPLC) ~95%>99%
Melting Point 178-183°C183-186°C

(Data adapted from a protocol for 6-Bromo-1H-indazole and is for illustrative purposes)[4]

Purification Method 2: Silica Gel Column Chromatography

Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase.[6] For this compound, normal-phase chromatography using silica gel is a suitable approach.

Protocol 4: Column Chromatography

Objective: To purify crude this compound by separating it from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Solvents for eluent (e.g., hexanes, ethyl acetate, dichloromethane, methanol)

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Eluent Selection: Determine a suitable eluent system using TLC. The ideal eluent should provide a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from impurities. Common starting points for eluent systems include gradients of ethyl acetate in hexanes or methanol in dichloromethane.[7]

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica gel containing the sample to the top of the column.

  • Elution: Begin elution with the determined solvent system. If a gradient elution is necessary, gradually increase the polarity of the eluent to move the compound down the column.[8]

  • Fraction Collection: Collect fractions of a consistent volume.

  • Monitoring: Monitor the collected fractions by TLC to identify those containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Purification Method 3: Preparative HPLC

For achieving the highest possible purity, preparative HPLC is an excellent option, particularly for separating closely related impurities.[9]

Protocol 5: Preparative HPLC

Objective: To isolate this compound with very high purity.

Method Development:

  • An analytical HPLC method should first be developed to achieve baseline separation of the target compound from its impurities.

  • This analytical method is then scaled up to a preparative scale, adjusting the column size, flow rate, and injection volume.

General Parameters (to be optimized):

  • Column: A preparative C18 column is a common choice for reverse-phase separation.

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) in water, often with a modifier like formic acid or trifluoroacetic acid.

  • Detection: UV detection at a wavelength where the compound has strong absorbance.

  • Fraction Collection: Fractions are collected based on the retention time of the target peak.

Post-Purification: The collected fractions containing the pure product are combined, and the solvent is removed, often by lyophilization, to yield the highly purified this compound.

Visualizing the Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Primary Method ColumnChromatography Column Chromatography Crude->ColumnChromatography Alternative/Secondary SolventScreening Solvent Screening Recrystallization->SolventScreening PrepHPLC Preparative HPLC ColumnChromatography->PrepHPLC For Highest Purity TLCAnalysis TLC for Eluent Selection ColumnChromatography->TLCAnalysis PureProduct Pure this compound ColumnChromatography->PureProduct PrepHPLC->PureProduct SingleSolvent Single-Solvent Recrystallization SolventScreening->SingleSolvent BinarySolvent Two-Solvent Recrystallization SolventScreening->BinarySolvent SingleSolvent->PureProduct BinarySolvent->PureProduct TLCAnalysis->ColumnChromatography PurityAnalysis Purity Analysis (HPLC, NMR) PureProduct->PurityAnalysis

Caption: General workflow for the purification of this compound.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques, such as:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any impurities.[3]

  • Mass Spectrometry (MS): To verify the molecular weight.[3]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

By following these detailed protocols and employing rigorous analytical characterization, researchers can obtain high-purity this compound, ensuring the quality and reliability of their scientific endeavors.

References

6-Bromo-1H-indazol-3-ol: A Versatile Scaffold for the Development of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

For Researchers, Scientists, and Drug Development Professionals

The indazole core is a privileged scaffold in medicinal chemistry, recognized for its role in the development of targeted therapies, particularly kinase inhibitors.[1] Its structural resemblance to the purine ring of ATP enables indazole-based compounds to function as competitive inhibitors at the ATP-binding site of a wide range of kinases.[1] Among the various substituted indazoles, 6-Bromo-1H-indazol-3-ol emerges as a key starting material and a versatile building block for the synthesis of a new generation of potent and selective kinase inhibitors.

The strategic placement of a bromine atom at the 6-position provides a handle for introducing diverse chemical moieties through cross-coupling reactions, such as Suzuki and Heck couplings. This allows for the exploration of the solvent-exposed regions of the kinase ATP-binding pocket, enhancing both potency and selectivity.[1] The hydroxyl group at the 3-position, while less commonly utilized directly, can serve as a precursor for further functionalization, most notably for conversion to the corresponding 3-aminoindazole, a key pharmacophore in many established kinase inhibitors.

This document provides detailed application notes and experimental protocols for utilizing this compound in the discovery of novel kinase inhibitors targeting critical signaling pathways implicated in cancer and other diseases.

Key Kinase Targets

Derivatives of the 6-bromo-1H-indazole scaffold have demonstrated significant inhibitory activity against a range of important oncogenic kinases, including:

  • Polo-like Kinase 4 (PLK4): A serine/threonine kinase that plays a crucial role in centriole duplication and is overexpressed in several cancers.[2][3]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A family of receptor tyrosine kinases that are key mediators of angiogenesis, a critical process for tumor growth and metastasis.[1][4]

  • AXL Receptor Tyrosine Kinase: A member of the TAM (TYRO3, AXL, MER) subfamily of receptor tyrosine kinases, its overexpression is associated with poor prognosis and drug resistance in various cancers.[5][6]

  • FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).

  • Platelet-Derived Growth Factor Receptor (PDGFR): A receptor tyrosine kinase involved in cell growth and division.

  • Kit Proto-Oncogene, Receptor Tyrosine Kinase (c-Kit): A receptor tyrosine kinase implicated in various cancers.

Data Presentation: Inhibitory Potency of Indazole-Based Kinase Inhibitors

The following tables summarize the in-vitro half-maximal inhibitory concentrations (IC50) of selected kinase inhibitors featuring the indazole scaffold. These values highlight the potency of this chemical class against various kinase targets.

Compound IDTarget KinaseIC50 (nM)Assay Type / ContextReference(s)
AxitinibVEGFR10.1 - 1.2Cell-free / Endothelial Cells[7]
AxitinibVEGFR20.2Cell-free[8]
AxitinibVEGFR30.1 - 0.3Cell-free[8]
AxitinibPDGFRβ1.6Cell-free[8]
Axitinibc-Kit1.7Cell-free[8]
AxitinibPLK46.5Cell-free[3]
CFI-400437PLK40.6Cell-free[3]
CFI-400945PLK42.8Cell-free[3]
Compound K22PLK40.1Cell-free[3][9]
PazopanibVEGFR110Cell-free[10]
PazopanibVEGFR230Cell-free[10]
PazopanibVEGFR347Cell-free[10]
PazopanibPDGFRβ84Cell-free[10]
Pazopanibc-Kit74Cell-free[10]
Compound IDTarget Cell LineIC50 (µM)Assay TypeReference(s)
Compound C05IMR-32 (Neuroblastoma)0.948Anti-proliferative[1][2]
Compound C05MCF-7 (Breast Cancer)0.979Anti-proliferative[1][2]
Compound C05H460 (Non-small cell lung cancer)1.679Anti-proliferative[1][2]
Compound K22MCF-7 (Breast Cancer)1.3Anti-proliferative[1][3]

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-3-iodo-1H-indazole from 6-Bromo-1H-indazole

This protocol describes a common iodination reaction, a key step in preparing the indazole scaffold for further diversification via cross-coupling reactions.

Materials:

  • 6-Bromo-1H-indazole

  • N-Iodosuccinimide (NIS)

  • Dimethylformamide (DMF)

  • Water

  • Saturated aqueous ammonium chloride

Procedure:

  • Dissolve 6-Bromo-1H-indazole (1.0 eq) in DMF.[1]

  • Add N-Iodosuccinimide (NIS) (1.5 eq) to the solution.[1]

  • Stir the mixture at room temperature for 4 hours.[1]

  • Pour the reaction mixture into water.[1]

  • Add saturated aqueous ammonium chloride.[1]

  • Filter the resulting precipitate.[1]

  • Wash the precipitate with water.[1]

  • Dry the solid under vacuum to yield 6-bromo-3-iodo-1H-indazole.[1]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general method for the palladium-catalyzed cross-coupling of a bromo-indazole derivative with a boronic acid, a foundational reaction for introducing aryl or heteroaryl moieties at the C6 position.

Materials:

  • 6-Bromo-1-methyl-1H-indazol-4-amine (or other 6-bromo-indazole derivative)

  • Arylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂])

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dried reaction vessel, add the 6-bromo-indazole derivative (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[11]

  • Add [Pd(dppf)Cl₂] (0.05 mmol).[11]

  • Evacuate and backfill the vessel with an inert gas three times.[11]

  • Add a degassed 4:1 mixture of 1,4-dioxane and water (10 mL).[11]

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.[11]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.[11]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]

  • Purify the crude product by column chromatography on silica gel.[11]

Protocol 3: In-Vitro Kinase Assay (Luminescence-based)

This protocol provides a general method for determining the IC50 value of a test compound against a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Assay plates (e.g., 96-well or 384-well)

  • Plate reader capable of measuring luminescence

Procedure:

  • Kinase Reaction:

    • To the wells of an assay plate, add the purified kinase, the specific substrate, and varying concentrations of the test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 30-60 minutes).[1]

  • ATP Depletion and Signal Generation:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[1]

    • Add the Kinase Detection Reagent to convert the ADP generated to ATP, which then drives a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.[1]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.[1]

    • Normalize the data to controls (0% and 100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

Protocol 4: Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the anti-proliferative effect of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[1]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.[1]

  • Data Acquisition and Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]

    • Calculate the percentage of cell viability relative to vehicle-treated control cells.[1]

    • Determine the IC50 value by fitting the data to a dose-response curve.[1]

Visualizations: Signaling Pathways and Experimental Workflows

G General Workflow for Kinase Inhibitor Discovery cluster_0 Synthesis cluster_1 Screening and Evaluation A This compound B Functional Group Interconversion (e.g., to 3-amino or 3-iodo) A->B C Scaffold Diversification (e.g., Suzuki, Buchwald-Hartwig) B->C D Library of Indazole Derivatives C->D E In-vitro Kinase Assays (IC50 Determination) D->E Primary Screening F Cell-based Proliferation Assays (e.g., MTT) E->F G Lead Compound Identification F->G G->C Structure-Activity Relationship (SAR) Studies for Optimization

Caption: General workflow for kinase inhibitor discovery.

G Simplified PLK4 Signaling Pathway PLK4 PLK4 Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication Genomic_Instability Genomic Instability Centriole_Duplication->Genomic_Instability Tumor_Progression Tumor Progression Genomic_Instability->Tumor_Progression Indazole_Inhibitor 6-Bromo-1H-indazole Derivative Indazole_Inhibitor->PLK4

Caption: Simplified PLK4 signaling pathway.

G Key Downstream Pathways of VEGFR Signaling cluster_0 Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS Indazole_Inhibitor 6-Bromo-1H-indazole Derivative Indazole_Inhibitor->VEGFR PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Angiogenesis Angiogenesis PKC->Angiogenesis Cell_Survival Cell Survival AKT->Cell_Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: Key downstream pathways of VEGFR signaling.

G AXL Signaling and Inhibition cluster_0 Downstream Effectors GAS6 GAS6 AXL AXL GAS6->AXL PI3K_AKT PI3K/AKT Pathway AXL->PI3K_AKT MAPK_ERK MAPK/ERK Pathway AXL->MAPK_ERK STAT3 STAT3 AXL->STAT3 Indazole_Inhibitor 6-Bromo-1H-indazole Derivative Indazole_Inhibitor->AXL Cell_Survival Cell Survival PI3K_AKT->Cell_Survival Metastasis Metastasis MAPK_ERK->Metastasis Drug_Resistance Drug Resistance STAT3->Drug_Resistance

References

Application Notes and Protocols for Cross-Coupling Reactions of 6-Bromo-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving 6-Bromo-1H-indazol-3-ol. The functionalization of the indazole scaffold is of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds.[1][2][3] Palladium-catalyzed reactions offer a powerful and versatile toolkit for synthesizing diverse indazole derivatives by constructing new carbon-carbon and carbon-nitrogen bonds.[1] This guide covers key transformations including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. While specific examples for this compound are not extensively documented, the following protocols are based on successful reactions with structurally similar bromoindazole derivatives and can be adapted accordingly.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds between an aryl halide and an organoboron reagent.[1][4] This reaction is valued for its mild conditions and tolerance of a broad range of functional groups.[1][2]

Data Presentation: Suzuki-Miyaura Coupling of Bromoindazoles
EntryBromoindazole DerivativeBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1N-(6-bromo-1H-indazol-4-yl)acetamide(4-methoxyphenyl)boronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-dioxane/water80-100N/AHigh[1]
25-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10)-K₂CO₃DME/water802High[5]
35-bromo-1H-indazole-3-carboxylic acid methyl esterN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10)-K₂CO₃DME/water802Good[5]
46-Bromo-1-methyl-1H-indazol-4-amineArylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-dioxane/water80-1004-12N/A[6]
Experimental Protocol: Suzuki-Miyaura Coupling

This generalized protocol can be adapted for the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2-1.5 equivalents)[7]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(dppf)Cl₂, 10 mol%)[1][5]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents)[1][7]

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1 or DME/water)[1][5]

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • In a round-bottom flask or microwave vial, combine this compound (1 equivalent), the arylboronic acid (1.5 equivalents), and the base (2 equivalents).[1]

  • Add the palladium catalyst (5-10 mol%) to the reaction mixture.[1][5]

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.[7]

  • Add the degassed solvent system via syringe.[1][7]

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.[1] For microwave-assisted reactions, irradiate the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.[7]

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.[1]

  • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 20 mL).[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]

  • Filter the mixture and concentrate the solvent under reduced pressure.[1]

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system.[1]

Suzuki_Workflow start Start setup Reaction Setup: Combine this compound, boronic acid, base, and catalyst. start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat Reaction Mixture (Conventional or Microwave) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup (Dilute, Extract) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Suzuki-Miyaura Coupling Experimental Workflow

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the introduction of a wide range of primary and secondary amines onto the indazole core.[2]

Data Presentation: Buchwald-Hartwig Amination of Bromoindazoles
EntryBromo-indazole DerivativeAmineCatalystLigandBaseSolventTemp (°C)Yield (%)Reference
16-Bromo-2-chloroquinolineCyclic AminesPd₂(dba)₃XantphosCs₂CO₃Toluene100Good[8]
2Aryl BromideVarious Amines"XantPhos Pd G3"XantPhosDBUMeCN/PhMe140Good[9]
36-Bromoisoquinoline-1-carbonitrile(S)-3-Amino-2-methylpropan-1-olPd₂(dba)₃XantphosK₃PO₄t-Amyl alcohol90High[10]
Experimental Protocol: Buchwald-Hartwig Amination

This generalized protocol can be adapted for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Amine (1.0-1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3 precatalyst, 1-5 mol%)

  • Ligand (e.g., Xantphos, 2-10 mol%)

  • Base (e.g., Cs₂CO₃, K₃PO₄, or DBU, 1.5-2.5 equivalents)[8][9]

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or t-amyl alcohol)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 eq.), the palladium precatalyst, the ligand, and the base under an inert atmosphere.[2]

  • Add the anhydrous, degassed solvent, followed by the amine (1.0-1.2 eq.).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 90-140 °C) with stirring.

  • Monitor the reaction's progress using TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, rinsing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the desired product.

Buchwald_Hartwig_Workflow start Start setup Reaction Setup (Inert Atmosphere): Combine this compound, catalyst, ligand, and base. start->setup add_reagents Add Anhydrous Solvent and Amine setup->add_reagents heat Heat Reaction Mixture add_reagents->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Filter and Concentrate monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Buchwald-Hartwig Amination Experimental Workflow

Sonogashira Coupling

The Sonogashira reaction is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst.[11]

Data Presentation: Sonogashira Coupling of Bromoindazoles
EntryBromo-indazole DerivativeAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
15-bromo-3-alkynyl-indazolesTerminal AlkynesPdCl₂(PPh₃)₂ (10)CuI (20)Et₃NDMF7024-4854-83[12]
2Aryl Iodides2-methyl-3-butyn-2-olPdCl₂(PPh₃)₂CuIEt₃NN/ART1.5Good[13]
Experimental Protocol: Sonogashira Coupling

This generalized protocol can be adapted for the Sonogashira coupling of this compound.

Materials:

  • This compound

  • Terminal alkyne (1.2-3.0 equivalents)[12]

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5-10 mol%)[12]

  • Copper(I) iodide (CuI, 10-20 mol%)[12]

  • Amine base (e.g., triethylamine (Et₃N))[12][14]

  • Solvent (e.g., DMF or a mixture of Et₃N-DMF)[12]

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1 equivalent) in the chosen solvent, add the terminal alkyne (2-3 equivalents).[12]

  • Add the palladium catalyst (10 mol%), copper(I) iodide (20 mol%), and any additional ligand like PPh₃ (10 mol%).[12]

  • Add the amine base (e.g., Et₃N).

  • Degas the mixture and place it under an inert atmosphere.

  • Heat the reaction mixture to 70 °C for 24-48 hours.[12]

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Sonogashira_Workflow start Start setup Reaction Setup: Dissolve this compound and alkyne in solvent. start->setup add_catalysts Add Pd Catalyst, CuI, and Amine Base setup->add_catalysts inert Establish Inert Atmosphere add_catalysts->inert heat Heat Reaction Mixture inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup (Dilute, Extract) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Sonogashira Coupling Experimental Workflow

Heck Reaction

The Heck reaction involves the palladium-catalyzed carbon-carbon coupling between an aryl or vinyl halide and an activated alkene in the presence of a base.[15]

Data Presentation: Heck Reaction Conditions

While specific examples for bromoindazoles were not prominently found in the initial search, general conditions for Heck reactions are well-established.

EntryAryl HalideAlkeneCatalyst (mol%)LigandBaseSolventTemp (°C)Reference
1Aryl Bromidesn-Butyl AcrylatePd(OAc)₂Phosphine-Imidazolium SaltCs₂CO₃Dioxane140[15]
2Aryl HalidesActivated AlkenesPd Nanoparticles on Polyaniline-K₂CO₃DMF120[15]
3Aryl Iodides1-(3-hydropropoxy)buta-1,3-dienesPd(OAc)₂-NaHCO₃DMF80[16]
Experimental Protocol: Heck Reaction

This generalized protocol can be adapted for the Heck reaction of this compound.

Materials:

  • This compound

  • Alkene (e.g., n-butyl acrylate, 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (if required, e.g., phosphine ligands)

  • Base (e.g., K₂CO₃, NaHCO₃, or an organic base like Et₃N, 2 equivalents)

  • Solvent (e.g., DMF, dioxane, or acetonitrile)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine this compound (1 equivalent), the palladium catalyst, any ligand, and the base.

  • Place the vessel under an inert atmosphere.

  • Add the degassed solvent, followed by the alkene (1.5 equivalents).

  • Heat the reaction mixture to 80-140 °C, monitoring by TLC.

  • Once the reaction is complete, cool to room temperature and filter off the catalyst and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous workup by diluting with water and extracting with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Heck_Workflow start Start setup Reaction Setup: Combine this compound, catalyst, ligand, and base. start->setup inert Establish Inert Atmosphere setup->inert add_reagents Add Degassed Solvent and Alkene inert->add_reagents heat Heat Reaction Mixture add_reagents->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Filtration and Aqueous Workup monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Heck Reaction Experimental Workflow

References

Application Notes and Protocols for the Characterization of 6-Bromo-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the structural characterization and purity assessment of 6-Bromo-1H-indazol-3-ol , a key heterocyclic compound with potential applications in medicinal chemistry and drug development.

Introduction

This compound belongs to the indazole class of heterocyclic compounds, which are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties[1][2]. The presence of the bromine atom and the hydroxyl group offers opportunities for further chemical modifications, making it a versatile building block in the synthesis of novel therapeutic agents. Accurate and thorough characterization is crucial to ensure the identity, purity, and quality of this compound for research and development purposes.

This document outlines the standard analytical methodologies for the characterization of this compound, including spectroscopic and chromatographic techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular FormulaC₇H₅BrN₂O
Molecular Weight213.03 g/mol
AppearanceSolid
InChI KeyJUWHHOSUZDEEQQ-UHFFFAOYSA-N

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the elucidation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H and ¹³C NMR Spectral Data

Note: The following data are predicted based on the chemical structure of this compound and data from structurally similar compounds. Actual experimental values may vary.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.0Singlet (broad)1HN-H
~10.0Singlet (broad)1HO-H
~7.8Doublet1HAromatic C-H
~7.5Doublet of doublets1HAromatic C-H
~7.2Doublet1HAromatic C-H

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~160C=O (keto tautomer)
~142Aromatic C
~130Aromatic C
~125Aromatic C-Br
~122Aromatic C-H
~118Aromatic C-H
~115Aromatic C-H
~110Aromatic C

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the signals.

  • Data Analysis: Compare the obtained chemical shifts, coupling constants, and integration values with the expected structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.

Expected Mass Spectrum Data

  • Molecular Ion Peak (M⁺): Expect to observe a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity at m/z 212 and 214, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

  • Fragmentation Pattern: The fragmentation pattern will depend on the ionization technique used. Common fragments may arise from the loss of CO, N₂, or Br.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in the positive or negative ion mode.

  • Data Analysis: Analyze the mass spectrum for the molecular ion peak and its isotopic distribution. Compare the observed m/z values with the calculated exact mass of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
3400-3200O-H and N-H stretching
1650-1600C=O stretching (from keto tautomer)
1600-1450Aromatic C=C stretching
1100-1000C-O stretching
800-600C-Br stretching

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Use a small amount of the solid sample directly on the ATR crystal of an FTIR spectrometer.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in this compound.

Chromatographic Analysis

Chromatographic techniques are essential for determining the purity of this compound and for identifying any impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of non-volatile compounds.

Table 3: Typical HPLC Method Parameters

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with 10% B, ramp to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C

Experimental Protocol: HPLC

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

  • Instrumentation: Use a standard HPLC system with a UV detector.

  • Data Acquisition: Inject the sample and run the HPLC method as described in Table 3.

  • Data Analysis: Calculate the purity of the sample based on the area percentage of the main peak.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional molecular structure of a crystalline compound.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction, for example, by slow evaporation of a saturated solution in a suitable solvent.

  • Instrumentation: Use a single-crystal X-ray diffractometer.

  • Data Collection: Mount a suitable crystal and collect diffraction data.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected data.

  • Data Analysis: Analyze the resulting crystal structure to determine bond lengths, bond angles, and intermolecular interactions. No public X-ray crystallographic data for this compound is currently available.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the analytical characterization of this compound.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Chromatographic Analysis cluster_3 Structural Confirmation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI/APCI) Sample->MS IR IR Spectroscopy (FTIR-ATR) Sample->IR HPLC HPLC (Purity Assessment) Sample->HPLC Structure Structural Elucidation and Data Analysis NMR->Structure MS->Structure IR->Structure HPLC->Structure

Caption: General workflow for the characterization of this compound.

Postulated Biological Signaling Pathway

Based on the known anticancer activity of related indazole compounds, a potential mechanism of action for this compound could involve the induction of apoptosis (programmed cell death) in cancer cells. The following diagram illustrates a simplified apoptotic signaling pathway.

G cluster_0 Apoptosis Induction cluster_1 Signaling Cascade cluster_2 Cellular Outcome Compound This compound Caspase_Activation Caspase Activation (e.g., Caspase-3) Compound->Caspase_Activation DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation Apoptotic_Body Apoptotic Body Formation DNA_Fragmentation->Apoptotic_Body Apoptosis Apoptosis (Programmed Cell Death) Apoptotic_Body->Apoptosis

Caption: Postulated apoptotic signaling pathway for this compound.

References

Application Notes and Protocols: 6-Bromo-1H-indazol-3-ol in the Synthesis of Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its role in the development of targeted therapies, particularly kinase inhibitors.[1] Its structural similarity to the purine core of ATP allows indazole-based compounds to function as competitive inhibitors at the kinase active site.[1] Among the various substituted indazoles, 6-Bromo-1H-indazol-3-ol and its derivatives have emerged as crucial building blocks for the synthesis of potent anti-cancer agents. The strategic placement of the bromine atom at the 6-position provides a versatile handle for synthetic modifications, such as Suzuki and Heck cross-coupling reactions, enabling the exploration of the solvent-exposed regions of the ATP-binding pocket.[2]

This document provides detailed application notes and experimental protocols for the utilization of this compound in the discovery of novel kinase inhibitors targeting key signaling pathways implicated in cancer.

Tautomerism of this compound

It is important to note that 3-hydroxyindazoles can exist in tautomeric equilibrium with their corresponding indazol-3-one form. In the case of this compound, it exists in equilibrium with 6-Bromo-1,2-dihydro-3H-indazol-3-one. The predominant tautomer can depend on the solvent and solid-state packing. For synthetic purposes, either form can often be used as the starting material, as the reaction conditions will typically drive the equilibrium towards the reactive species. In many synthetic procedures found in the literature, the closely related and synthetically versatile precursor, 6-bromo-1H-indazole, is used. This can be readily converted to key intermediates for the synthesis of a diverse range of anti-cancer agents.

Key Kinase Targets and Signaling Pathways

Derivatives of 6-bromo-1H-indazole have demonstrated potent inhibitory activity against several key kinases involved in cancer progression. These include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Polo-like Kinase 4 (PLK4), which are critical for angiogenesis and cell cycle regulation, respectively.[2] The PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival, is another important target.[3]

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFRs is a clinically validated anti-cancer strategy. Axitinib, a potent VEGFR inhibitor, is synthesized from a 6-bromo-1H-indazole precursor.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS Ras VEGFR->RAS Proliferation Cell Proliferation, Survival, Migration, Angiogenesis PLCg->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Indazole_Inhibitor Indazole-based Inhibitor (e.g., Axitinib) Indazole_Inhibitor->VEGFR Inhibits

VEGFR Signaling Pathway and Inhibition
PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is frequently hyperactivated in many cancers, leading to uncontrolled cell growth and resistance to apoptosis. Developing inhibitors that target kinases within this pathway is a major focus of cancer drug discovery.

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Indazole_Inhibitor Indazole-based PI3K/Akt Inhibitor Indazole_Inhibitor->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

PI3K/Akt/mTOR Signaling and Inhibition

Experimental Workflow for Kinase Inhibitor Discovery

The discovery of novel kinase inhibitors from a this compound precursor follows a structured workflow, from chemical synthesis to biological evaluation.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start This compound intermediate Key Intermediate (e.g., 6-Bromo-3-iodo-1H-indazole) start->intermediate coupling Cross-Coupling Reaction (e.g., Suzuki, Heck) intermediate->coupling library Library of Indazole Derivatives coupling->library purification Purification & Characterization (Chromatography, NMR, MS) library->purification kinase_assay In Vitro Kinase Assay (e.g., ADP-Glo) purification->kinase_assay cell_assay Cell-Based Proliferation Assay (e.g., MTT) purification->cell_assay sar Structure-Activity Relationship (SAR) Analysis kinase_assay->sar cell_assay->sar lead_optimization Lead Optimization sar->lead_optimization in_vivo In Vivo Studies (Animal Models) lead_optimization->in_vivo

Drug Discovery Workflow

Data Presentation: Anti-Cancer Activity of 6-Bromo-1H-indazole Derivatives

The following tables summarize the in vitro anti-proliferative activity (IC50 values) of various anti-cancer agents synthesized from 6-bromo-1H-indazole precursors. Lower IC50 values indicate higher potency.

Table 1: IC50 Values of (E)-3-(3,5-dimethoxystyryl)-1H-indazole Derivatives [4]

CompoundR1 SubstituentA549 (Lung) IC50 (µM)4T1 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)MCF-7 (Breast) IC50 (µM)HCT116 (Colon) IC50 (µM)
2a4-(4-methylpiperazin-1-yl)phenyl>10>10>101.154.89
2f4-(morpholinosulfonyl)phenyl0.230.250.310.271.15

Table 2: IC50 Values of 1H-indazole-3-amine Derivatives [5]

CompoundA549 (Lung) IC50 (µM)K562 (Leukemia) IC50 (µM)PC-3 (Prostate) IC50 (µM)HepG2 (Liver) IC50 (µM)
5a4.66 ± 0.459.32 ± 0.5915.48 ± 1.3312.67 ± 1.31
6a8.21 ± 0.565.19 ± 0.296.12 ± 0.105.62 ± 1.76
6o-5.15 ± 0.55--

Table 3: IC50 Values of Indazole-based PLK4 Inhibitors

CompoundIMR-32 (Neuroblastoma) IC50 (µM)MCF-7 (Breast) IC50 (µM)H460 (Lung) IC50 (µM)
C050.9480.9791.679

Experimental Protocols

Synthesis of Key Intermediate: 6-Bromo-3-iodo-1H-indazole

This intermediate is crucial for introducing diversity at the 3-position of the indazole core through cross-coupling reactions. While the original protocol starts from 6-bromo-1H-indazole, it is readily applicable to this compound, which would likely be converted in situ under the reaction conditions.

Materials:

  • 6-Bromo-1H-indazole (or this compound) (1.0 equiv.)

  • Potassium hydroxide (KOH) (2.0 equiv.)

  • Iodine (I2) (1.5 equiv.)

  • Dimethylformamide (DMF)

  • Sodium thiosulfate (Na2S2O3)

  • Potassium carbonate (K2CO3)

  • Water

Procedure: [1][6]

  • Dissolve 6-bromo-1H-indazole (10 mmol, 1.0 equiv.) in DMF.

  • Add KOH (20 mmol, 2.0 equiv.) to the solution.

  • Add a solution of I2 (15 mmol, 1.5 equiv.) in DMF (8 mL) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Pour the reaction mixture into an aqueous solution of Na2S2O4 and K2CO3, which will cause a white solid to precipitate.

  • Filter the solid and wash with water.

  • Dry the solid under vacuum to yield 6-bromo-3-iodo-1H-indazole.

Synthesis of a 3-Aryl-1H-indazole Derivative via Suzuki Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki coupling of the 6-bromo-3-iodo-1H-indazole intermediate with an arylboronic acid.

Materials:

  • 6-Bromo-3-iodo-1H-indazole (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Pd(dppf)Cl2 (5 mol%)

  • Cesium carbonate (Cs2CO3) (1.5 equiv.)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen atmosphere

Procedure: [1][6]

  • To a reaction vessel, add 6-bromo-3-iodo-1H-indazole (2 mmol, 1.0 equiv.), the arylboronic acid (2.4 mmol, 1.2 equiv.), Pd(dppf)Cl2 (0.1 mmol, 5 mol%), and cesium carbonate (3 mmol, 1.5 equiv.).

  • Add a mixed solvent of water and dioxane (1:4, 30 mL).

  • Stir the mixture at 100 °C under a nitrogen atmosphere for 8 hours. Monitor the reaction by TLC.

  • After the reaction is complete, evaporate the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and methanol and filter through silica gel.

  • Concentrate the filtrate and purify by column chromatography to afford the target 3-aryl-6-bromo-1H-indazole derivative.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay measures the ability of a compound to inhibit the activity of a purified kinase enzyme by quantifying the amount of ADP produced.

Materials:

  • Purified kinase enzyme (e.g., VEGFR, PLK4)

  • Kinase-specific substrate

  • ATP

  • Test compounds (derivatives of this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (e.g., 96-well or 384-well)

  • Plate reader capable of measuring luminescence

Procedure: [2]

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, its specific substrate, and the test compound at various concentrations in a kinase assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add the Kinase Detection Reagent to convert the ADP produced to ATP and to generate a luminescent signal via a luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition by the test compound.

    • Calculate IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds. Include a vehicle-only control (e.g., DMSO).

    • Incubate for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.

Conclusion

This compound and its derivatives are highly valuable precursors for the synthesis of a wide array of anti-cancer agents, particularly kinase inhibitors. The synthetic versatility of the 6-bromo-indazole scaffold allows for the generation of diverse chemical libraries for structure-activity relationship studies. The protocols and data presented here provide a framework for the synthesis, biochemical evaluation, and cell-based characterization of compounds derived from this promising scaffold, enabling researchers to identify and advance new therapeutic agents for the treatment of cancer.

References

Application Notes and Protocols for 6-Bromo-1H-indazol-3-ol in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach relies on the screening of low molecular weight compounds, or "fragments," that typically exhibit weak binding to a biological target. The indazole scaffold is recognized as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] 6-Bromo-1H-indazol-3-ol, a member of this class, presents a valuable starting point for FBDD campaigns due to its desirable physicochemical properties and synthetic tractability. The bromine atom at the 6-position provides a convenient handle for synthetic elaboration, allowing for the rapid exploration of structure-activity relationships (SAR) to enhance potency and selectivity.

These application notes provide a comprehensive guide to the utilization of this compound in FBDD, with a focus on the discovery of novel kinase inhibitors. Detailed protocols for primary fragment screening using biophysical techniques and illustrative signaling pathways of relevant kinase targets are included.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below, highlighting its suitability as a fragment for screening libraries.

PropertyValueReference
Molecular Formula C₇H₅BrN₂O[3]
Molecular Weight 213.03 g/mol [3]
Appearance Solid[3]
SMILES OC1=NNC2=C1C=CC(Br)=C2[3]
InChI Key JUWHHOSUZDEEQQ-UHFFFAOYSA-N[3]

Application in Fragment-Based Drug Discovery: Targeting Protein Kinases

The indazole core is a well-established pharmacophore for kinase inhibition, often engaging in key hydrogen bonding interactions with the hinge region of the kinase active site.[4] Fragment-based approaches utilizing indazole scaffolds have successfully led to the development of potent inhibitors for various kinases, including Fibroblast Growth Factor Receptors (FGFRs), AXL receptor tyrosine kinase, and Phosphoinositide-Dependent Kinase-1 (PDK1).[5][6][7]

While specific screening data for this compound is not extensively published, data from analogous indazole-containing fragments provide valuable insights into its potential as a starting point for kinase inhibitor discovery. The following tables summarize representative data for indazole fragments against key kinase targets.

Table 1: Inhibitory Activity of Analogous Indazole Fragments against FGFR1
Compound IDStructureFGFR1 IC₅₀ (µM)Ligand Efficiency (LE)Reference
Indazole Analog 1 6-(phenyl)-1H-indazole900.30[8]
Indazole Analog 2 6-(3-chlorophenyl)-1H-indazole360.34[8]
Indazole Analog 3 6-(3-methoxyphenyl)-1H-indazole450.33[8]
Table 2: Inhibitory Activity of an Aminoindazole Fragment against PDK1
Compound IDStructurePDK1 IC₅₀ (µM)Ligand Efficiency (LE)Reference
Aminoindazole Fragment 8 3-amino-1H-indazole2000.43[7]

Experimental Protocols

The following are detailed protocols for primary fragment screening using two common biophysical techniques: Surface Plasmon Resonance (SPR) and Thermal Shift Assay (TSA). These methods are well-suited for detecting the weak binding affinities typical of fragment hits.

Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)

Objective: To identify fragments that bind to a target kinase by detecting changes in mass on a sensor surface.

Materials:

  • Biacore series instrument (e.g., Biacore 8K)[9]

  • Sensor chips (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine-HCl)

  • Target kinase (e.g., FGFR1, AXL, PDK1)

  • This compound and fragment library dissolved in 100% DMSO

  • Running buffer (e.g., HBS-EP+, pH 7.4)

  • Regeneration solution (e.g., Glycine-HCl, pH 2.0)

Methodology:

  • Target Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the target kinase (e.g., 20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level is reached.

    • Deactivate excess reactive groups with a 7-minute injection of 1 M ethanolamine-HCl.

    • A reference surface is prepared similarly without protein injection.

  • Fragment Screening:

    • Prepare fragment solutions by diluting DMSO stocks into running buffer to a final concentration of 200 µM (with a final DMSO concentration of ≤1%).

    • Inject the fragment solutions over the target and reference surfaces at a flow rate of 30 µL/min for a contact time of 60 seconds, followed by a dissociation phase of 120 seconds.

    • After each fragment injection, regenerate the sensor surface with a short pulse of the regeneration solution.

  • Data Analysis:

    • Subtract the reference surface signal from the target surface signal to obtain specific binding sensorgrams.

    • Analyze the sensorgrams for binding responses. A response significantly above the baseline noise is considered a preliminary hit.

    • Calculate the ligand efficiency (LE) for hits to prioritize fragments for further validation.

Protocol 2: Primary Fragment Screening using Thermal Shift Assay (TSA)

Objective: To identify fragments that bind to and stabilize a target kinase, resulting in an increase in its melting temperature (Tₘ).[10]

Materials:

  • Real-time PCR instrument capable of thermal ramping

  • 96- or 384-well PCR plates

  • SYPRO Orange dye (5000x stock in DMSO)

  • Target kinase

  • This compound and fragment library dissolved in 100% DMSO

  • Assay buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5)

Methodology:

  • Assay Preparation:

    • Prepare a master mix containing the target kinase (final concentration 2 µM) and SYPRO Orange dye (final concentration 5x) in the assay buffer.

    • Dispense 19 µL of the master mix into each well of the PCR plate.

    • Add 1 µL of each fragment solution (from a 20 mM DMSO stock) to the wells for a final fragment concentration of 100 µM. Include DMSO-only controls.

  • Thermal Denaturation:

    • Seal the PCR plate and centrifuge briefly.

    • Place the plate in the real-time PCR instrument.

    • Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, acquiring fluorescence data at each interval.

  • Data Analysis:

    • Plot fluorescence intensity as a function of temperature.

    • Fit the data to a Boltzmann equation to determine the melting temperature (Tₘ) for each well.

    • A significant positive shift in Tₘ (ΔTₘ > 2 °C) in the presence of a fragment compared to the DMSO control indicates a binding event and is considered a hit.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are crucial for understanding the context of drug discovery efforts.

Signaling Pathways

The following diagrams illustrate the signaling pathways of kinases that are potential targets for inhibitors derived from this compound.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cell Proliferation, Survival, Migration ERK->CellResponse PLCg->CellResponse AKT AKT PI3K->AKT AKT->CellResponse

FGFR Signaling Pathway.[1]

AXL_Signaling_Pathway GAS6 GAS6 AXL AXL GAS6->AXL Binds PI3K PI3K AXL->PI3K MAPK MAPK Pathway AXL->MAPK STAT JAK/STAT Pathway AXL->STAT AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellResponse Cell Survival, Drug Resistance, Metastasis mTOR->CellResponse MAPK->CellResponse STAT->CellResponse

AXL Signaling Pathway.[2][4]
Experimental and Logical Workflows

The following diagrams outline the workflow for fragment-based drug discovery and the logic for hit validation.

FBDD_Workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_optimization Lead Optimization FragLib Fragment Library (incl. This compound) Screening Biophysical Screening (SPR or TSA) FragLib->Screening Hits Initial Hits Screening->Hits OrthoScreen Orthogonal Screening (e.g., NMR, ITC) Hits->OrthoScreen Xray X-ray Crystallography OrthoScreen->Xray ValidatedHits Validated Hits Xray->ValidatedHits SAR Structure-Activity Relationship (SAR) ValidatedHits->SAR LeadComp Lead Compounds SAR->LeadComp

Fragment-Based Drug Discovery Workflow.

Hit_Validation_Logic PrimaryHit Primary Hit (from SPR or TSA) IsBindingReal Is Binding Real? PrimaryHit->IsBindingReal OrthogonalConfirm Orthogonal Method Confirmation (e.g., NMR) IsBindingReal->OrthogonalConfirm Yes NoBinding False Positive IsBindingReal->NoBinding No ValidatedBinder Validated Binder OrthogonalConfirm->ValidatedBinder StructuralInfo Structural Information (X-ray Crystallography) ValidatedBinder->StructuralInfo Proceed Proceed to Lead Optimization StructuralInfo->Proceed

Logical Flow for Hit Validation.

Conclusion

This compound represents a promising starting fragment for the discovery of novel therapeutics, particularly kinase inhibitors. Its favorable physicochemical properties and the established role of the indazole scaffold in binding to kinase active sites make it a valuable tool for FBDD campaigns. The provided protocols for SPR and TSA offer robust methods for primary screening to identify initial hits. Subsequent hit validation and structure-guided optimization can then be employed to elaborate these fragments into potent and selective lead compounds. The signaling pathways of FGFR and AXL kinases, both implicated in cancer, highlight the therapeutic potential of targeting these pathways with novel inhibitors derived from indazole-based fragments.

References

Synthesis of 6-Bromo-1H-indazol-3-ol Derivatives: An Experimental Workflow

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

6-Bromo-1H-indazol-3-ol is a valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate for the synthesis of a diverse range of biologically active compounds. The indazole scaffold is a prominent feature in many pharmaceuticals, and the bromo- and hydroxyl- functionalities on this particular derivative offer versatile handles for further chemical modifications. This document provides a detailed experimental workflow for the synthesis of this compound and a subsequent representative derivatization reaction, N-alkylation, to generate a library of substituted indazole analogs. The protocols are designed to be clear, reproducible, and scalable for applications in drug discovery and development.

I. Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 2-amino-5-bromobenzoic acid. The key transformation involves a diazotization of the aniline followed by an intramolecular cyclization to form the indazolone ring system.

Experimental Workflow Diagram:

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyclization cluster_2 Work-up & Purification A 2-Amino-5-bromobenzoic acid B Diazonium Salt Intermediate A->B  NaNO2, HCl (aq)  0-5 °C C This compound B->C  Heat  (in situ) D Crude Product C->D  Cooling & Filtration E Pure this compound D->E  Recrystallization

Caption: Synthetic pathway for this compound.

Protocol 1: Synthesis of this compound

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Amino-5-bromobenzoic acid216.0310.8 g0.05
Sodium Nitrite (NaNO₂)69.003.8 g0.055
Concentrated HCl (37%)36.4615 mL~0.18
Deionized Water18.02150 mL-
Ethanol46.07As needed-

Procedure:

  • Dissolution: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 2-amino-5-bromobenzoic acid (10.8 g, 0.05 mol) in 100 mL of deionized water.

  • Acidification: Slowly add concentrated hydrochloric acid (15 mL) to the suspension. The mixture will become a fine, white slurry.

  • Cooling: Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.

  • Diazotization: Dissolve sodium nitrite (3.8 g, 0.055 mol) in 50 mL of cold deionized water. Add this solution dropwise to the stirred slurry of the amino acid over a period of 30 minutes, ensuring the temperature does not rise above 5 °C.

  • Cyclization: After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes. Then, slowly warm the reaction mixture to room temperature and subsequently heat to 80-90 °C for 1 hour. The formation of a precipitate should be observed.

  • Isolation: Cool the reaction mixture to room temperature and then in an ice bath. Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the filter cake with copious amounts of cold deionized water until the filtrate is neutral to pH paper.

  • Drying and Purification: Dry the crude product in a vacuum oven at 60 °C. For further purification, the crude this compound can be recrystallized from ethanol/water.

Expected Yield: 70-80%

Characterization Data: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

II. Derivatization: N-Alkylation of this compound

The presence of two nucleophilic nitrogen atoms (N1 and N2) and a hydroxyl group in this compound makes its alkylation a complex reaction that can lead to a mixture of N1, N2, and O-alkylated products. The regioselectivity of the alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent. Generally, N-alkylation is favored over O-alkylation. The use of a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) typically favors N1-alkylation.

Logical Relationship Diagram for Alkylation Regioselectivity:

G cluster_0 Starting Material cluster_1 Reaction Conditions cluster_2 Potential Products A This compound B Base & Solvent A->B C Alkylating Agent (R-X) A->C D N1-alkylated B->D  NaH in THF  (favored) E N2-alkylated B->E  K2CO3 in DMF  (mixture) F O-alkylated B->F  (minor product) C->D C->E C->F

Caption: Factors influencing the regioselectivity of alkylation.

Protocol 2: N1-Selective Alkylation of this compound

This protocol describes a general procedure for the N1-selective alkylation using a generic alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide).

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (for 1 mmol scale)Moles (for 1 mmol scale)
This compound213.03213 mg1.0
Sodium Hydride (60% in oil)24.0044 mg1.1
Alkyl Halide (R-X)Varies1.1 mmol1.1
Anhydrous THF72.1110 mL-
Saturated NH₄Cl (aq)53.49As needed-
Ethyl Acetate88.11As needed-
Brine-As needed-
Anhydrous Na₂SO₄142.04As needed-

Procedure:

  • Reaction Setup: To a dry 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (44 mg, 1.1 mmol, 60% dispersion in mineral oil).

  • Addition of Indazole: Add 5 mL of anhydrous THF to the flask and cool to 0 °C in an ice bath. To this suspension, add a solution of this compound (213 mg, 1.0 mmol) in 5 mL of anhydrous THF dropwise.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until the evolution of hydrogen gas ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 mmol) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N1-alkylated product.

Data Summary Table for N-Alkylation:

EntryAlkylating Agent (R-X)BaseSolventMajor ProductTypical Yield (%)
1Methyl IodideNaHTHFN1-methyl75-85
2Ethyl BromideNaHTHFN1-ethyl70-80
3Benzyl BromideNaHTHFN1-benzyl80-90
4Methyl IodideK₂CO₃DMFN1/N2 mixtureVariable

This application note provides a robust and detailed methodology for the synthesis of this compound and its subsequent N1-selective alkylation. The presented protocols, along with the structured data and diagrams, offer a comprehensive guide for researchers in the field of medicinal chemistry and drug development to synthesize and derivatize this important heterocyclic scaffold. The ability to selectively functionalize the indazole core is crucial for the exploration of structure-activity relationships and the development of novel therapeutic agents. The purity and structure of all synthesized compounds should be rigorously confirmed using standard analytical techniques.

Application Notes and Protocols for the Scale-up Synthesis of 6-Bromo-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 6-Bromo-1H-indazol-3-ol, a valuable building block in medicinal chemistry and drug development. The described methodology follows a three-step sequence starting from the commercially available 5-bromo-2-aminobenzoic acid. This process is designed to be scalable and reproducible for laboratory and pilot-plant settings.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The indazole core is a privileged scaffold in medicinal chemistry, and the presence of the bromine atom at the 6-position allows for further functionalization through cross-coupling reactions, making it a versatile starting material for the generation of compound libraries in drug discovery programs. The 3-hydroxy group (or its tautomeric indazolone form) provides a handle for further chemical modification. Given its importance, robust and scalable synthetic routes are of significant interest.

This document outlines a reliable three-step synthesis from 5-bromo-2-aminobenzoic acid, involving diazotization, reduction, and subsequent intramolecular cyclization.

Overall Synthetic Workflow

The synthesis of this compound is achieved through the following three key transformations:

  • Diazotization: Conversion of the primary aromatic amine of 5-bromo-2-aminobenzoic acid to a diazonium salt.

  • Reduction: Reduction of the diazonium salt intermediate to the corresponding hydrazine derivative, 5-bromo-2-hydrazinobenzoic acid.

  • Cyclization: Intramolecular cyclization of the hydrazine derivative to form the final product, this compound.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization A 5-Bromo-2-aminobenzoic acid B [5-Bromo-2-carboxybenzene]diazonium chloride A->B  NaNO2, HCl(aq)   C 5-Bromo-2-hydrazinobenzoic acid B->C  Na2SO3(aq)   D This compound C->D  Heat  

Figure 1: Proposed synthetic workflow for this compound.

Data Presentation

The following table summarizes the key quantitative parameters for the scale-up synthesis of this compound.

ParameterStep 1: DiazotizationStep 2: ReductionStep 3: Cyclization
Starting Material 5-Bromo-2-aminobenzoic acid[5-Bromo-2-carboxybenzene]diazonium chloride5-Bromo-2-hydrazinobenzoic acid
Key Reagents Sodium nitrite, Hydrochloric acidSodium sulfite-
Solvent WaterWaterHigh-boiling solvent (e.g., Dowtherm A)
Reaction Temperature 0 - 5 °C< 30 °CReflux
Reaction Time ~1 hour~4-6 hours~2-4 hours
Typical Yield Quantitative (used in situ)Moderate to GoodGood to Excellent
Purity Assessment -TLC, LC-MSTLC, LC-MS, NMR

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Diazonium salts are potentially explosive, especially when dry, and should be handled with extreme care and not isolated.

Step 1: Diazotization of 5-Bromo-2-aminobenzoic acid

This protocol details the formation of the diazonium salt of 5-bromo-2-aminobenzoic acid, which is used directly in the subsequent reduction step.

Materials and Reagents:

  • 5-Bromo-2-aminobenzoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

Procedure:

  • In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and an addition funnel, suspend 5-bromo-2-aminobenzoic acid (1.0 eq) in deionized water.

  • Cool the suspension to 0-5 °C using an ice-salt bath.

  • Slowly add concentrated hydrochloric acid (3.0 eq) to the stirred suspension, maintaining the temperature below 5 °C.

  • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

  • Add the sodium nitrite solution dropwise to the reaction mixture via the addition funnel, ensuring the temperature remains between 0 and 5 °C.

  • Stir the reaction mixture at 0-5 °C for an additional 30-60 minutes after the addition is complete. The resulting solution containing the diazonium salt is used immediately in the next step.

Step 2: Reduction of the Diazonium Salt to 5-Bromo-2-hydrazinobenzoic acid

This protocol describes the reduction of the in situ generated diazonium salt to the corresponding hydrazine derivative using sodium sulfite.

Materials and Reagents:

  • Diazonium salt solution from Step 1

  • Sodium Sulfite (Na₂SO₃)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

Procedure:

  • In a separate large reaction vessel, prepare a solution of sodium sulfite (2.5 - 3.0 eq) in deionized water.

  • Cool the sodium sulfite solution to below 10 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the sodium sulfite solution. The temperature should be carefully controlled and maintained below 30 °C during the addition. The pH of the solution should be monitored and maintained between 6-7 by the addition of a sodium hydroxide solution as needed.

  • After the addition is complete, allow the reaction mixture to stir for 4-6 hours at room temperature.

  • Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the product.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-bromo-2-hydrazinobenzoic acid.

Step 3: Cyclization to this compound

This protocol details the intramolecular cyclization of 5-bromo-2-hydrazinobenzoic acid to the final product.

Materials and Reagents:

  • 5-Bromo-2-hydrazinobenzoic acid

  • High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)

Procedure:

  • In a reaction vessel equipped with a condenser and a thermometer, add 5-bromo-2-hydrazinobenzoic acid (1.0 eq) to a high-boiling point solvent.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature, which should cause the product to precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a suitable solvent (e.g., hexane, toluene) to remove the high-boiling solvent.

  • Dry the product under vacuum to afford this compound. Further purification can be achieved by recrystallization if necessary.

Logical Relationships in the Synthesis

The success of this synthetic sequence relies on the careful control of reaction conditions at each stage.

G start Start: 5-Bromo-2-aminobenzoic acid diazotization Diazotization (0-5 °C) start->diazotization NaNO2, HCl reduction Reduction (< 30 °C, pH 6-7) diazotization->reduction Na2SO3 cyclization Cyclization (Reflux) reduction->cyclization Heat product End: This compound cyclization->product

Application Notes and Protocols for 6-Bromo-1H-indazol-3-ol in Enzyme Inhibition Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-1H-indazol-3-ol is a heterocyclic compound belonging to the indazole class, a scaffold of significant interest in medicinal chemistry and drug discovery. Indazole derivatives are recognized as potent modulators of various enzymes, particularly protein kinases, due to their structural similarity to the purine core of ATP. This allows them to act as competitive inhibitors in the ATP-binding pocket of these enzymes.[1] This document provides a comprehensive guide for investigating the enzyme inhibition kinetics of this compound, including detailed experimental protocols for biochemical and cellular assays, data presentation guidelines, and visualization of relevant signaling pathways and experimental workflows.

Introduction to this compound as a Potential Enzyme Inhibitor

The 1H-indazole core is a privileged structure in the development of targeted therapies. The nitrogen atoms in the indazole ring can form crucial hydrogen bond interactions with the hinge region of a kinase's active site, a key factor for potent inhibitory activity.[1] The strategic placement of a bromine atom at the 6-position offers a handle for synthetic modifications, which can be used to enhance potency and selectivity.[1]

While specific kinetic data for this compound is not extensively published, its structural analogs, particularly 6-bromo-1H-indazole derivatives, have demonstrated significant inhibitory activity against a range of protein kinases implicated in diseases such as cancer. These include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, and Polo-like kinase 4 (PLK4), which is involved in cell cycle control.[2][3] Therefore, this compound serves as a valuable compound for screening and characterizing kinase inhibitors.

Data Presentation: Inhibitory Activities of Related Indazole Analogs

To provide a benchmark for researchers, the following tables summarize the in vitro inhibitory and anti-proliferative activities of several 6-bromo-1H-indazole derivatives against various kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of 6-Bromo-1H-indazole Derivatives

Compound/DrugTarget KinaseIC50 (nM)Source
Derivative W4VEGFR-2< 5[2]
Derivative W12VEGFR-2< 5[2]
Derivative W17VEGFR-2< 5[2]
Derivative W19VEGFR-2< 5[2]
Derivative W20VEGFR-2< 5[2]
Derivative W2VEGFR-2< 10[2]
Derivative W23VEGFR-2< 10[2]
AxitinibVEGFR-20.2[2]
PazopanibVEGFR-230[2]
Compound C05PLK4< 0.1[3]

Disclaimer: The IC50 values for the 6-Bromo-1H-indazole derivatives are sourced from patent literature and may not have been independently verified in peer-reviewed publications. Direct comparisons should be made with caution as experimental conditions may vary.[2]

Table 2: Anti-proliferative Activity of a 6-Bromo-1H-indazole Derivative (Compound C05)

Cell LineCancer TypeIC50 (µM)Source
IMR-32Neuroblastoma0.948[3]
MCF-7Breast Cancer0.979[3]
H460Non-small cell lung cancer1.679[3]

Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against a purified kinase. The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[1]

Materials:

  • This compound

  • Purified target kinase

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a series of dilutions of this compound in DMSO, and then further dilute in assay buffer.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound solution or a vehicle control (DMSO).

  • Kinase and Substrate Addition: Add 5 µL of a solution containing the target kinase and its specific substrate to each well.

  • Initiation of Kinase Reaction: Add 2.5 µL of ATP solution to each well to start the reaction. Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP. Incubate at room temperature for 30 minutes.

  • Luminescence Detection: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[1]

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the cytotoxic or cytostatic effects of this compound on cancer cell lines.[1]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, H460)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle-only control. Incubate for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.[1]

Protocol 3: Determining Inhibition Type and Kᵢ Value

To characterize the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies should be performed by measuring the initial reaction velocities at various concentrations of both the substrate and this compound.

Procedure:

  • Enzyme Assay: Perform the biochemical kinase assay as described in Protocol 1, but with varying concentrations of the substrate and a fixed range of inhibitor concentrations.

  • Data Plotting: Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

  • Analysis:

    • Competitive Inhibition: Lines on the plot will intersect at the y-axis.

    • Non-competitive Inhibition: Lines will intersect on the x-axis.

    • Uncompetitive Inhibition: Lines will be parallel.

  • Kᵢ Determination: The inhibition constant (Kᵢ) can be determined from replots of the slopes or y-intercepts of the primary Lineweaver-Burk plot against the inhibitor concentration. For competitive inhibition, the Kᵢ can also be calculated from the IC50 value using the Cheng-Prusoff equation.[4]

Visualizations

Experimental Workflow and Signaling Pathways

G cluster_workflow Kinase Inhibition Assay Workflow A Prepare Serial Dilutions of This compound B Add Kinase, Substrate, and Inhibitor to Plate A->B C Initiate Reaction with ATP B->C D Incubate (e.g., 30°C for 60 min) C->D E Stop Reaction and Detect Signal (e.g., ADP-Glo™) D->E F Measure Luminescence E->F G Data Analysis (IC50 Determination) F->G

Caption: Workflow for a biochemical kinase inhibition assay.

G cluster_pathway Simplified VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Angiogenesis, Cell Proliferation, Migration ERK->Proliferation Inhibitor This compound Inhibitor->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway.

G cluster_logic Logic for Determining Inhibition Type Start Perform Kinetic Assay at Varying [S] and [I] Plot Generate Lineweaver-Burk Plot (1/v vs 1/[S]) Start->Plot Decision Analyze Intersection of Lines Plot->Decision Competitive Competitive (Intersect on Y-axis) Decision->Competitive Y-axis NonCompetitive Non-competitive (Intersect on X-axis) Decision->NonCompetitive X-axis Uncompetitive Uncompetitive (Parallel Lines) Decision->Uncompetitive Parallel

Caption: Decision tree for identifying the type of enzyme inhibition.

References

Troubleshooting & Optimization

Technical Support Center: 6-Bromo-1H-indazol-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Bromo-1H-indazol-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for the synthesis of this compound is a two-step process starting from 2-amino-4-bromobenzoic acid. The first step involves the diazotization of the aniline functionality, followed by a reductive cyclization to form the indazol-3-ol ring system.

Q2: What are the critical parameters to control during the diazotization step?

Temperature control is crucial during the diazotization of 2-amino-4-bromobenzoic acid. The reaction should be maintained at a low temperature (typically 0-5 °C) to prevent the decomposition of the diazonium salt intermediate and minimize the formation of phenolic side products. Slow, controlled addition of sodium nitrite is also essential to avoid localized overheating and side reactions.

Q3: What are the potential side products in the synthesis of this compound?

Several side products can form during the synthesis, potentially impacting the purity and yield of the final product. These can include:

  • 4-Bromo-2-hydroxybenzoic acid: Formed by the reaction of the diazonium salt intermediate with water.

  • 5-Bromo-1H-indazole: Arises from the decarboxylation of an intermediate.

  • Unreacted 2-amino-4-bromobenzoic acid: Results from an incomplete reaction.

  • Polymeric materials: Can form from the decomposition of the diazonium salt.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete diazotization: Temperature too high, insufficient sodium nitrite.Ensure the reaction temperature is maintained between 0-5 °C. Use a slight excess of sodium nitrite.
Decomposition of diazonium salt: Reaction temperature too high or prolonged reaction time.Maintain low temperature and proceed to the next step promptly after diazotization.
Inefficient reductive cyclization: Insufficient reducing agent or suboptimal pH.Ensure the correct stoichiometry of the reducing agent (e.g., stannous chloride). Adjust pH if necessary for the specific reducing agent used.
Presence of Impurities 4-Bromo-2-hydroxybenzoic acid detected: Diazonium salt reacted with water.Maintain a low temperature during diazotization and minimize the amount of water in the reaction mixture where possible.
5-Bromo-1H-indazole detected: Decarboxylation has occurred.This can be difficult to avoid completely. Purification by column chromatography is recommended.
Starting material present in the final product: Incomplete reaction.Increase reaction time or temperature (cautiously) for the cyclization step. Ensure efficient mixing.
Product is difficult to isolate Product is soluble in the aqueous layer: Incorrect pH during workup.Adjust the pH of the aqueous layer to the isoelectric point of this compound to minimize its solubility before extraction.
Oily or impure solid obtained: Presence of polymeric side products.Purify the crude product by column chromatography or recrystallization from a suitable solvent system.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative synthesis of this compound from 2-amino-4-bromobenzoic acid.

Step 1: Diazotization of 2-amino-4-bromobenzoic acid

  • Suspend 2-amino-4-bromobenzoic acid (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the resulting solution at 0-5 °C for 30-60 minutes after the addition is complete.

Step 2: Reductive Cyclization

  • In a separate flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq) in concentrated hydrochloric acid.

  • Cool the stannous chloride solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the stannous chloride solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or LC-MS).

  • Collect the precipitated solid by filtration.

  • Wash the solid with water to remove inorganic salts.

  • The crude product can be purified by recrystallization or column chromatography.

Data Presentation

Parameter Value
Starting Material 2-amino-4-bromobenzoic acid
Key Reagents Sodium nitrite, Stannous chloride dihydrate, Hydrochloric acid
Reaction Temperature 0-10 °C (initially), then room temperature
Typical Yield 60-80% (may vary based on reaction scale and purity)
Common Impurities 4-Bromo-2-hydroxybenzoic acid, 5-Bromo-1H-indazole

Visualizations

Synthesis_Pathway Synthesis Pathway of this compound and Side Products A 2-Amino-4-bromobenzoic acid B Diazonium Salt Intermediate A->B NaNO2, HCl 0-5 °C C This compound (Target Product) B->C SnCl2, HCl D 4-Bromo-2-hydroxybenzoic acid (Side Product) B->D H2O E Decarboxylation Intermediate B->E Decarboxylation F 5-Bromo-1H-indazole (Side Product) E->F Rearrangement

Caption: Reaction scheme for the synthesis of this compound showing the main pathway and the formation of common side products.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis start Low Yield or High Impurity? check_temp Was diazotization temp. a0-5 °C? start->check_temp check_addition Was NaNO2 added slowly? check_temp->check_addition Yes high_temp High temp leads to decomposition and phenol formation. check_temp->high_temp No check_reducing_agent Correct stoichiometry of SnCl2 used? check_addition->check_reducing_agent Yes fast_addition Fast addition causes side reactions. check_addition->fast_addition No check_workup Was workup pH optimized? check_reducing_agent->check_workup Yes low_sncl2 Incomplete reduction. check_reducing_agent->low_sncl2 No bad_ph Product loss during extraction. check_workup->bad_ph No solution Optimize purification (Column Chromatography / Recrystallization) check_workup->solution Yes high_temp->solution fast_addition->solution low_sncl2->solution bad_ph->solution

Caption: A decision tree to guide troubleshooting common issues encountered during the synthesis of this compound.

Technical Support Center: Overcoming Regioselectivity Issues in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting guides and frequently asked questions to address common challenges in controlling regioselectivity during the synthesis of indazoles.

Troubleshooting Guides

This section addresses specific issues that may be encountered during indazole synthesis experiments.

Problem: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N2 isomers. How can I improve selectivity for the N1-substituted product?

Solution:

To enhance the selectivity for the N1-substituted indazole, which is often the thermodynamically more stable isomer, several factors in your reaction conditions can be optimized.[1][2]

  • Choice of Base and Solvent: The combination of sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (THF) is highly effective for promoting N1-alkylation.[1][3][4][5] The sodium cation is thought to coordinate with the N2 nitrogen and a nearby electron-rich substituent, sterically hindering alkylation at the N2 position.[1][2]

  • Steric Hindrance: Introducing a bulky substituent at the C-3 position of the indazole ring can significantly favor N1-alkylation due to steric hindrance around the N2 position.[1]

  • Thermodynamic Equilibration: In certain cases, using specific electrophiles such as α-halo carbonyls or β-halo esters in a solvent like DMF can lead to an equilibrium that favors the more stable N1-substituted product.[3][4]

Problem: I need to synthesize the N2-substituted indazole, but my current method favors the N1 isomer. What should I change?

Solution:

To favor the kinetically preferred N2-product, you can modify your substrate or reaction conditions to prevent thermodynamic equilibration.[1]

  • Electronic Effects: The most effective strategy is to use an indazole precursor with a strong electron-withdrawing group (EWG), such as a nitro (–NO₂) or ester (–CO₂Me) group, at the C-7 position. This has been shown to provide excellent N2-selectivity (≥96%).[3][4][5]

  • Acidic or Neutral Conditions: While basic conditions often result in a mixture or favor the N1 isomer, performing the alkylation under neutral or acidic conditions can promote selectivity for the N2 position.[1] A notable method involves using alkyl 2,2,2-trichloroacetimidates with a catalytic amount of trifluoromethanesulfonic acid (TfOH).[1] Another approach is the use of TfOH with diazo compounds, which has been shown to yield N2-alkylated products with high regioselectivity.[6][7]

  • Metal-Mediated Reactions: Specific protocols utilizing Ga/Al-mediated direct alkylation have been developed for the high-yield, regioselective synthesis of 2H-indazoles.[8]

Problem: My Cadogan-Sundberg cyclization to produce a 2H-indazole is inefficient, requiring high temperatures and giving low yields.

Solution:

Traditional Cadogan cyclizations can be harsh.[1][9] Modern, one-pot modifications have significantly improved the efficiency and substrate scope of this reaction.[1][10][11] A milder approach involves the condensation of an ortho-nitrobenzaldehyde with an amine, followed by reductive cyclization using tri-n-butylphosphine.[10][11] This method is operationally simple and proceeds under milder conditions (e.g., 80 °C in isopropanol).[10]

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of substitution on the indazole ring, and why is regioselectivity a major challenge?

A1: The indazole ring exhibits annular tautomerism, meaning the proton on the pyrazole ring can be located on either nitrogen atom, leading to the 1H-indazole and 2H-indazole tautomers. The 1H-tautomer is generally more thermodynamically stable.[1] Direct functionalization, such as alkylation or acylation, often results in a mixture of N1- and N2-substituted products, making regioselectivity a significant hurdle.[1][5] Achieving high selectivity for a single regioisomer is crucial for synthesizing specific, biologically active molecules and necessitates careful control of reaction parameters.[1]

Q2: What are the key factors that influence N1 vs. N2 regioselectivity during indazole alkylation?

A2: Several factors critically influence the N1/N2 ratio of the products:

  • Steric and Electronic Effects: The nature and position of substituents on the indazole ring have a profound impact. Bulky groups at the C-3 position tend to favor N1 alkylation, whereas electron-withdrawing groups at the C-7 position can strongly direct substitution to the N2 position.[1]

  • Reaction Conditions: The choice of base and solvent is crucial. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) is known to favor N1-alkylation.[3][4][5] Conversely, acidic conditions can promote N2-alkylation.[1]

  • Nature of the Electrophile: The alkylating or acylating agent itself can influence the outcome.[1]

  • Thermodynamic vs. Kinetic Control: N1-substituted products are often the thermodynamically more stable isomer, while N2-products can be favored under kinetically controlled conditions.[1]

Q3: Are there specific synthetic routes that are preferred for selectively obtaining 2H-indazoles?

A3: While direct alkylation can be tuned for N2-selectivity, certain synthetic routes are designed to specifically yield 2H-indazoles. The Davis-Beirut reaction is a robust method for constructing 2H-indazoles and their derivatives from a key nitroso imine or nitroso benzaldehyde intermediate generated in situ.[12][13][14] Additionally, modern variations of the Cadogan-Sundberg cyclization offer a mild and efficient one-pot synthesis of 2H-indazoles from ortho-nitrobenzaldehydes and amines.[10][11]

Q4: Can protecting groups be used to control regioselectivity in indazole synthesis?

A4: Yes, protecting groups are a valuable tool for controlling regioselectivity. For instance, indazoles can be regioselectively protected at the N-2 position with a 2-(trimethylsilyl)ethoxymethyl (SEM) group.[15][16] This protecting group can then direct regioselective lithiation at the C-3 position, allowing for the introduction of a wide range of electrophiles. The SEM group can subsequently be removed under mild conditions.[15][16]

Data Presentation

Table 1: Effect of Indazole Ring Substituents on N-Alkylation Regioselectivity (NaH in THF)

Substituent PositionSubstituent GroupN1:N2 RatioCitation(s)
C-3-C(CH₃)₃ (tert-butyl)>99 : <1[3]
C-3-COMe (acetyl)>99 : <1[3][4][5]
C-3-CO₂Me (methyl ester)>99 : <1[3][4][5]
C-3-CONH₂ (carboxamide)>99 : <1[3][4][5]
C-7-NO₂ (nitro)<4 : >96[3][4][5]
C-7-CO₂Me (methyl ester)<4 : >96[3][4][5]

Table 2: Effect of Solvent on N1-Alkylation Yield of Methyl 5-bromo-1H-indazole-3-carboxylate

EntrySolventIsolated Yield of N1 Product (%)Citation(s)
1DMF60[17][18]
2DMSO54[17][18]
3NMP42[17][18]
4Chlorobenzene66[17][18]
5Toluene56[17][18]
6Dioxane96[17][18]
Reaction conditions: Cesium carbonate as base, 90 °C, 2 hours.[18]

Experimental Protocols

Protocol 1: General Procedure for Highly N1-Selective Alkylation

  • Preparation: To a solution of the desired substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).[1]

  • Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.[1]

  • Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.[1]

  • Reaction: Allow the reaction to stir at room temperature (or gently heat to 50 °C if necessary) and monitor its progress by TLC or LC-MS until the starting material is consumed.[1]

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.[1]

Protocol 2: One-Pot Synthesis of 2H-Indazoles via Condensation-Cadogan Reductive Cyclization

  • Mixing Reagents: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq), the desired aniline or aliphatic amine (1.1 eq), and isopropanol (i-PrOH).[1]

  • Condensation: Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.[1][10]

  • Reductive Cyclization: Add tri-n-butylphosphine (1.5 eq) to the reaction mixture.[1]

  • Reaction: Continue to stir the mixture at 80 °C. Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).[1]

  • Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.[1]

  • Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.[1]

Visualizations

G cluster_start Start: Indazole Alkylation cluster_n1 N1-Substituted Indazole cluster_n2 N2-Substituted Indazole start Desired Product? n1_base Use NaH in THF start->n1_base N1-isomer n2_ewg Use C-7 EWG (e.g., -NO2) start->n2_ewg N2-isomer n1_sterics Introduce bulky C-3 substituent n1_base->n1_sterics n1_thermo Consider thermodynamic equilibration n1_sterics->n1_thermo n2_acid Use acidic conditions (e.g., TfOH cat.) n2_ewg->n2_acid n2_reaction Consider Mitsunobu or Davis-Beirut reaction n2_acid->n2_reaction

Decision workflow for controlling N1/N2 regioselectivity.

G outcome N1 vs. N2 Alkylation Outcome substituents Substituents (Steric & Electronic Effects) substituents->outcome conditions Reaction Conditions (Base, Solvent, Temp.) conditions->outcome electrophile Nature of Electrophile electrophile->outcome control Thermodynamic vs. Kinetic Control control->outcome

Factors influencing the N1 vs. N2 alkylation outcome.

G start Start: o-nitrobenzaldehyde + amine in i-PrOH step1 Heat to 80°C (1-2h) Condensation start->step1 intermediate Intermediate: o-imino-nitrobenzene step1->intermediate step2 Add tri-n-butylphosphine Reductive Cyclization (12-24h) intermediate->step2 end Final Product: 2H-Indazole step2->end

Workflow for the One-Pot Cadogan Reductive Cyclization.

References

Technical Support Center: Purification of 6-Bromo-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purity of 6-Bromo-1H-indazol-3-ol. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Impurities in your sample typically originate from the synthetic route used. Common impurities can be categorized as:

  • Unreacted Starting Materials: Depending on the synthesis, these may include precursors to the indazole ring.

  • Intermediates: Incomplete cyclization or other reaction steps can leave intermediate compounds in the final product.

  • Byproducts: Side reactions can generate various byproducts, such as regioisomers or di-brominated species resulting from over-bromination.[1][2]

  • Residual Solvents: Solvents used during the synthesis or initial workup may remain in the crude product.[1]

  • Degradation Products: The compound may degrade if not handled or stored under appropriate conditions, such as protection from light and moisture.[1]

Q2: My purified this compound has a yellowish or brownish tint. What is the likely cause and how can I remove it?

A2: A persistent color in the product often indicates the presence of colored impurities or byproducts from the synthesis.[3] Recrystallization is often an effective method for removing such impurities. If a single-solvent recrystallization does not yield a colorless product, consider a two-solvent system or treatment with activated carbon during the recrystallization process. Column chromatography can also be effective in separating these colored compounds.

Q3: How can I confirm the purity of my this compound sample?

A3: A multi-tiered approach is recommended for comprehensive quality control.[4] High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing purity and identifying impurities.[2][4] Further confirmation of the structure and absence of impurities can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).[2]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
No crystals form upon cooling. - Too much solvent was used.- The compound is very pure and slow to crystallize.- Boil off some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.- Add a seed crystal of pure this compound.[5]
The compound "oils out" instead of crystallizing. - The solution is cooling too quickly.- The compound is significantly impure, leading to a large melting point depression.- Reheat the solution to redissolve the oil.- Add a small amount of additional solvent.- Allow the solution to cool more slowly.[5]
Low recovery of the purified product. - The chosen solvent has a relatively high solubility for the compound even at low temperatures.- Too much solvent was used, and some product remains in the mother liquor.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[5] - Minimize the amount of hot solvent used for dissolution.[5] - Consider a different recrystallization solvent or a two-solvent system.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the desired compound from impurities. - The chosen eluent system has inappropriate polarity.- Adjust the solvent ratio of your eluent system. Common systems for indazole derivatives include ethyl acetate/heptane and dichloromethane/methanol gradients.[2] - Perform small-scale trials using Thin Layer Chromatography (TLC) to identify an optimal solvent system before running the column.[2]
The compound is not eluting from the column. - The eluent is not polar enough.- Gradually increase the polarity of the eluent system. For example, if using an ethyl acetate/heptane system, slowly increase the percentage of ethyl acetate.
Streaking or tailing of the compound band on the column. - The compound may be interacting too strongly with the silica gel.- The sample was not loaded onto the column in a concentrated band.- Consider adding a small amount of a polar solvent like methanol to the eluent to reduce tailing.- Dissolve the crude product in a minimal amount of solvent before loading it onto the column.

Data Presentation

The following table summarizes the expected purity and yield for different purification methods for this compound.

Purification Method Typical Solvents/Eluents Purity (by HPLC) Typical Yield
Single-Solvent Recrystallization Methanol, Ethanol, or Isopropanol[5]>98%60-80%
Two-Solvent Recrystallization Ethanol/Water or Toluene/Heptane[5]>99%50-70%
Silica Gel Column Chromatography Ethyl Acetate/Heptane or Dichloromethane/Methanol gradient[2]>99.5%40-60%

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

Objective: To purify crude this compound using a single appropriate solvent. Methanol is often a suitable starting point.[5]

Materials:

  • Crude this compound

  • Selected crystallization solvent (e.g., methanol)

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Reflux condenser

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. A reflux condenser is recommended to prevent solvent loss.[5]

  • Solvent Addition: Continue to add small portions of the hot solvent until the this compound is completely dissolved. Use the minimum amount of hot solvent necessary to achieve a saturated solution.[5]

  • Cooling (Crystallization): Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[5]

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[5]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Silica Gel Column Chromatography

Objective: To achieve high purity of this compound by separating it from closely related impurities.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Eluent system (e.g., ethyl acetate/heptane gradient)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in heptane) and carefully pack the chromatography column.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the initial solvent mixture, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

PurificationWorkflow Crude Crude this compound Dissolution Dissolution in Minimal Hot Solvent Crude->Dissolution Cooling Slow Cooling & Ice Bath Dissolution->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Solvent Filtration->Washing MotherLiquor Mother Liquor (Impurities) Filtration->MotherLiquor Discard Drying Drying Under Vacuum Washing->Drying PureProduct Pure this compound Drying->PureProduct Chromatography Column Chromatography (Optional for higher purity) MotherLiquor->Chromatography Chromatography->PureProduct

Caption: Recrystallization workflow for this compound.

TroubleshootingLogic Start Impure Product CheckPurity Assess Purity (TLC, HPLC) Start->CheckPurity IsSolid Is the product a solid? CheckPurity->IsSolid Recrystallize Recrystallization IsSolid->Recrystallize Yes ColumnChrom Column Chromatography IsSolid->ColumnChrom No / Recrystallization failed CheckSuccess Purity Acceptable? Recrystallize->CheckSuccess ColumnChrom->CheckSuccess PureProduct Pure Product CheckSuccess->PureProduct Yes Reevaluate Re-evaluate Purification Strategy CheckSuccess->Reevaluate No

Caption: Decision-making flowchart for purification strategy.

References

Technical Support Center: Crystallization of 6-Bromo-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the crystallization of 6-Bromo-1H-indazol-3-ol. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Issue: No crystals are forming upon cooling the solution.

  • Question: I've dissolved my crude this compound in a solvent and allowed it to cool, but no crystals have appeared. What should I do?

  • Answer: This is a common issue that can arise from several factors. Here are a few troubleshooting steps you can take:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.

    • Seed Crystals: If you have a pure crystal of this compound, add a tiny amount to the solution to act as a seed.

    • Increase Concentration: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Extended Cooling: Allow the solution to cool for a longer period, perhaps in a refrigerator or an ice bath, after it has reached room temperature. Slow cooling is often key to forming good crystals.[1]

Issue: The compound is "oiling out" instead of crystallizing.

  • Question: When I cool my solution, an oil is forming at the bottom of the flask instead of solid crystals. How can I resolve this?

  • Answer: "Oiling out" typically occurs when the solute is highly supersaturated or when significant impurities are present.[1] Consider the following solutions:

    • Slower Cooling: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly to room temperature before moving it to a colder environment.

    • Solvent System Adjustment: The chosen solvent may not be ideal. Consider using a solvent pair (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not). Dissolve the compound in a minimum amount of the hot "solvent" and then slowly add the "anti-solvent" until turbidity (cloudiness) appears. Then, allow it to cool. A common example is an ethanol/water system.

    • Purification: If the issue persists, the crude material may be too impure for crystallization.[1] Consider purifying the compound using another technique, such as column chromatography, before attempting crystallization again.

Issue: The crystal yield is very low.

  • Question: I was able to obtain crystals, but the final yield is much lower than expected. How can I improve it?

  • Answer: Low yield can be due to several factors. Here are some ways to improve it:

    • Maximize Precipitation: Ensure the solution has been thoroughly cooled in an ice bath for an adequate amount of time to maximize the precipitation of the product.[1]

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excess of solvent will result in more of the compound remaining in the mother liquor upon cooling.

    • Solvent Choice: The solubility of your compound in the chosen solvent at cold temperatures might be too high. Experiment with different solvents or solvent systems to find one where the compound has high solubility at high temperatures and very low solubility at low temperatures.

Frequently Asked Questions (FAQs)

  • Question: What is a good starting solvent for the crystallization of this compound?

  • Answer: For closely related compounds like 6-Bromo-1H-indazole, methanol has been suggested as a suitable starting point for single-solvent crystallization.[1] Alcohols like ethanol or polar aprotic solvents like ethyl acetate could also be good candidates. It is recommended to perform a small-scale solvent screen to determine the optimal solvent for your specific compound.

  • Question: How do I perform a solvent screen?

  • Answer: Place a small amount of your crude material into several test tubes. To each tube, add a different solvent dropwise at room temperature and observe the solubility. A good crystallization solvent will be one in which the compound is sparingly soluble at room temperature but dissolves readily upon heating.[1]

  • Question: What is a two-solvent crystallization, and when should I use it?

  • Answer: A two-solvent, or binary, crystallization is used when a suitable single solvent cannot be found.[1] This method involves dissolving the compound in a "solvent" in which it is highly soluble and then adding an "anti-solvent" in which it is poorly soluble to induce precipitation. This technique is useful when your compound is either too soluble or not soluble enough in common solvents.

Experimental Protocol: Single-Solvent Crystallization

This is a general procedure and may require optimization for your specific sample.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the selected solvent (e.g., methanol) and a magnetic stir bar.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid completely dissolves. Use the minimum amount of hot solvent necessary to create a saturated solution.[1]

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To encourage the formation of larger, purer crystals, do not disturb the flask during this cooling period.[1]

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals under a vacuum to remove any residual solvent.

Data Presentation

Table 1: Solvent Screening for this compound Crystallization (Template)

SolventSolubility at Room Temp.Solubility at RefluxCrystal Formation upon CoolingObservations
MethanolSparingly SolubleSolubleYes/No/Oile.g., Small needles, large prisms
EthanolSparingly SolubleSolubleYes/No/Oil
Ethyl AcetateInsolubleSparingly SolubleYes/No/Oil
TolueneInsolubleInsolubleYes/No/Oil
WaterInsolubleInsolubleYes/No/Oil
User Defined

Note: This table is a template. Researchers should fill it in based on their experimental observations.

Troubleshooting Workflow

Crystallization Troubleshooting start Start: Dissolve Crude This compound in Hot Solvent cool Cool Solution to Room Temperature start->cool crystals_form Crystals Form? cool->crystals_form collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes no_crystals Issue: No Crystals crystals_form->no_crystals No oiling_out Issue: Oiling Out crystals_form->oiling_out Oil Forms end End: Pure Crystals collect->end induce Try to Induce Crystallization: - Scratch Flask - Add Seed Crystal no_crystals->induce concentrate Concentrate Solution (Evaporate Some Solvent) no_crystals->concentrate reheat_cool Reheat to Dissolve Oil, Add Minimal Solvent, Cool Slowly oiling_out->reheat_cool check_purity Consider Pre-Purification (e.g., Column Chromatography) oiling_out->check_purity induce->cool reheat_cool->cool concentrate->cool

Caption: Troubleshooting workflow for the crystallization of this compound.

References

Technical Support Center: 6-Bromo-1H-indazol-3-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues and other common challenges encountered during experiments with 6-Bromo-1H-indazol-3-ol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound, like many indazole derivatives, can be susceptible to degradation under certain conditions. The primary concerns are:

  • Hydrolytic instability: The indazole ring may be susceptible to cleavage under strongly acidic or basic conditions, especially at elevated temperatures.

  • Oxidative degradation: The electron-rich indazole core can be prone to oxidation, potentially leading to the formation of N-oxides or other oxidized species.

  • Photosensitivity: Aromatic bromine compounds can be light-sensitive and may undergo photodecomposition upon prolonged exposure to UV or high-intensity light.

  • Thermal decomposition: At elevated temperatures, halogenated organic compounds may decompose.

Q2: How should this compound and its derivatives be properly stored?

A2: To ensure the long-term stability and integrity of the compound, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is advisable.

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.

  • Atmosphere: For sensitive derivatives, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.

  • Container: Use a tightly sealed container to prevent moisture absorption.

Q3: What are the initial signs of degradation of this compound?

A3: Visual inspection can often provide the first clues of compound degradation. These signs include:

  • Color change: A noticeable change from its typical off-white or light-yellow color to a darker shade.

  • Insolubility: Difficulty in dissolving the compound in a solvent in which it was previously known to be soluble.

  • Appearance of new peaks in analytical data: The most definitive sign of degradation is the appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) or spectra (e.g., NMR).

Q4: In which common laboratory solvents is this compound soluble?

A4: While specific quantitative solubility data is not extensively published, indazole derivatives generally exhibit good solubility in polar organic solvents. It is recommended to test solubility on a small scale. Likely solvents include:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Methanol

  • Ethanol

  • Acetonitrile

It is expected to have low solubility in water and non-polar organic solvents like hexanes.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.

Issue Possible Cause Recommended Solution
Unexpected experimental results or loss of biological activity. Compound degradation due to improper storage or handling.1. Verify the storage conditions of your compound stock. 2. Perform a purity check of your compound using HPLC or LC-MS. 3. If degradation is confirmed, use a fresh, unopened batch of the compound for subsequent experiments.
Inconsistent results between experimental replicates. Instability of the compound in the experimental medium (e.g., aqueous buffer).1. Prepare fresh solutions of the compound immediately before each experiment. 2. Assess the stability of the compound in your experimental buffer over the time course of your assay. This can be done by incubating the compound in the buffer and analyzing aliquots at different time points by HPLC. 3. Consider using a co-solvent like DMSO, but keep the final concentration low (typically <0.5%) to avoid artifacts.
Appearance of unknown peaks in HPLC/LC-MS analysis after sample preparation. Degradation induced by sample preparation conditions (e.g., pH, temperature).1. Review your sample preparation workflow. Avoid extreme pH and high temperatures. 2. If acidic or basic conditions are necessary, perform these steps at a low temperature and for the shortest possible time. 3. Analyze a control sample of the compound that has not been subjected to the full sample preparation process to identify any artifacts introduced.
Low yield or multiple byproducts during synthesis or derivatization reactions. Instability of the indazole ring under the reaction conditions.1. If the reaction involves strong acids or bases, consider using milder reagents or protecting groups for the indazole core. 2. For reactions sensitive to oxidation, ensure the reaction is carried out under an inert atmosphere. 3. Monitor the reaction progress closely using TLC or LC-MS to avoid prolonged reaction times that could lead to degradation.

Data Presentation

The following tables are templates for summarizing quantitative data from stability and solubility studies. It is recommended that users populate these tables with their own experimental data for accurate assessment.

Table 1: Stability of this compound under Forced Degradation Conditions

Condition Time (hours) Initial Purity (%) Purity after Stress (%) Degradation (%) Appearance of Degradation Products (Peak Area %)
0.1 M HCl (60°C)24
0.1 M NaOH (60°C)24
3% H₂O₂ (RT)24
Heat (80°C, solid)48
Photostability (ICH Q1B)24

Table 2: Solubility of this compound in Common Laboratory Solvents

Solvent Temperature (°C) Solubility (mg/mL) Observations
Water25
PBS (pH 7.4)25
Methanol25
Ethanol25
Acetonitrile25
DMSO25
DMF25

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation (Solid): Place a known amount of the solid compound in an oven at 80°C.

  • Photolytic Degradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.

3. Sampling and Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • For acid and base hydrolysis samples, neutralize the aliquot before analysis.

  • For the solid thermal degradation sample, dissolve a known amount in the initial solvent at each time point.

  • Analyze all samples by a stability-indicating HPLC-UV/MS method capable of separating the parent compound from its degradation products.

  • Calculate the percentage of the remaining parent compound and the formation of any degradation products.

Protocol 2: Determination of Aqueous Solubility

This protocol describes a method for determining the thermodynamic solubility of this compound in an aqueous buffer.

1. Sample Preparation:

  • Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4). The presence of undissolved solid is necessary to ensure saturation.

2. Equilibration:

  • Seal the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C).

  • Allow the suspension to equilibrate for a sufficient period (typically 24-48 hours) to reach saturation.

3. Sample Collection and Processing:

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any solid particles.

4. Quantification:

  • Dilute the filtered supernatant with a suitable solvent (e.g., mobile phase for HPLC).

  • Analyze the concentration of the dissolved compound in the diluted filtrate using a validated analytical method, such as HPLC-UV, against a standard curve of known concentrations.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Sample Preparation cluster_exp Experimental Assay cluster_analysis Data Analysis cluster_qc Quality Control start Start: this compound Stock dissolve Dissolve in appropriate solvent start->dissolve prepare_working Prepare working solutions dissolve->prepare_working add_to_assay Introduce to biological system (e.g., cell culture, enzyme assay) prepare_working->add_to_assay stability_check Stability check in assay medium prepare_working->stability_check Parallel check incubate Incubate for defined period add_to_assay->incubate measure_response Measure biological response incubate->measure_response analyze_data Analyze and interpret data measure_response->analyze_data end End: Conclusion analyze_data->end stability_check->analyze_data

Caption: General experimental workflow for in vitro studies.

PI3K_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Indazole This compound derivative Indazole->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway.

DNA_Gyrase_Inhibition DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils ADP ADP + Pi DNA_Gyrase->ADP DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Blocked Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Leads to Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Binds Supercoiled_DNA->DNA_Replication Enables ATP ATP ATP->DNA_Gyrase Binds to GyrB Indazole_Deriv This compound derivative Indazole_Deriv->DNA_Gyrase Inhibits ATPase activity

Caption: Mechanism of DNA Gyrase B inhibition.

Technical Support Center: N-alkylation of 6-Bromo-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of 6-Bromo-1H-indazol-3-ol. This resource addresses common challenges to help streamline your experimental workflow and improve reaction outcomes.

Understanding the Core Challenge: Tautomerism and Regioselectivity

The primary challenge in the N-alkylation of this compound lies in controlling regioselectivity. This is due to the presence of multiple nucleophilic sites and the existence of tautomeric forms: the 1H-indazol-3-ol and the 1H-indazol-3(2H)-one forms. Alkylation can potentially occur at the N1-position, the N2-position, and the oxygen atom at the C3-position, leading to a mixture of products.

A critical aspect to consider is that the 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][2] This characteristic can be leveraged to favor the formation of N1-alkylated products under conditions that allow for thermodynamic equilibrium.[1]

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material

Potential Cause Suggested Solution
Insufficiently Strong Base: The N-H bond of the indazole is weakly acidic and requires a sufficiently strong base for complete deprotonation.Use a stronger base. For N1-selectivity, sodium hydride (NaH) is often effective. For general N-alkylation, cesium carbonate (Cs₂CO₃) can also be a good choice.[3]
Low Reaction Temperature: The reaction kinetics may be too slow at ambient temperatures.Gradually increase the reaction temperature. For instance, reactions with NaH in THF can be gently warmed to 50°C to drive the reaction to completion.[4]
Poor Solubility of Reactants: The starting material or the base may not be fully soluble in the chosen solvent.Select a more suitable solvent. Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used and can improve solubility and reaction rates.[3]
Inactive Alkylating Agent: The alkylating agent may have degraded due to improper storage or handling.Use a fresh or purified alkylating agent. Ensure it is stored under appropriate conditions (e.g., protected from light and moisture).

Issue 2: Poor Regioselectivity (Mixture of N1, N2, and O-Alkylated Products)

Potential Cause Suggested Solution
Reaction Conditions Favoring a Mixture: The choice of base and solvent is critical for regioselectivity. Weaker bases like potassium carbonate (K₂CO₃) in DMF often lead to mixtures of N1 and N2 isomers.[5]For high N1-selectivity , the combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established method.[1][6] This is believed to proceed through a sodium-chelated intermediate which sterically hinders the N2-position. For high N1-selectivity with alkyl tosylates , cesium carbonate (Cs₂CO₃) in dioxane has been shown to be effective.[7]
Competition from O-Alkylation: The presence of the 3-hydroxyl group (in the 1H-indazol-3-ol tautomer) introduces a competing oxygen nucleophile.To favor N-alkylation over O-alkylation , consider using an alkylating agent with a "soft" leaving group, such as an alkyl iodide. "Hard" alkylating agents (e.g., dimethyl sulfate) are more likely to result in O-alkylation. Protecting the hydroxyl group as a silyl ether or another suitable protecting group prior to N-alkylation can be an effective strategy to prevent O-alkylation.
Kinetic vs. Thermodynamic Control: Different reaction conditions can favor either the kinetically or thermodynamically preferred product.To favor the thermodynamically more stable N1-isomer , reaction conditions that allow for equilibration are beneficial.[1] This can sometimes be achieved by longer reaction times or slightly elevated temperatures.

Issue 3: Difficulty in Separating Isomers

Potential Cause Suggested Solution
Similar Polarity of Isomers: The N1, N2, and O-alkylated isomers can have very similar polarities, making chromatographic separation challenging.Optimize Chromatography: Experiment with different solvent systems for column chromatography. Using a high-resolution column or employing techniques like preparative HPLC may be necessary. Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent or solvent mixture can be an effective method for separating isomers.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing whether N-alkylation or O-alkylation occurs?

A1: The outcome of the alkylation is a delicate balance of several factors:

  • Tautomerism: The equilibrium between the 1H-indazol-3-ol and 1H-indazol-3(2H)-one tautomers plays a crucial role. The "-ol" form presents both N and O nucleophiles, while the "-one" form favors N-alkylation.

  • Hard and Soft Acids and Bases (HSAB) Principle: According to this principle, "hard" electrophiles (alkylating agents with highly electronegative leaving groups, like sulfates) tend to react with "hard" nucleophiles (the oxygen of the hydroxyl group). Conversely, "soft" electrophiles (like alkyl iodides) are more likely to react with "soft" nucleophiles (the nitrogen atoms).

  • Reaction Conditions: The choice of base and solvent can influence the tautomeric equilibrium and the nature of the anionic intermediate, thereby directing the regioselectivity.

Q2: How can I selectively achieve N1-alkylation?

A2: For selective N1-alkylation, the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is highly recommended.[1][6] This combination has been shown to provide excellent N1-regioselectivity for a variety of substituted indazoles.[1][6] The rationale is that the sodium cation may coordinate with the indazole nitrogen and a C3 substituent, sterically blocking the N2 position.

Q3: Are there conditions that favor N2-alkylation?

A3: While N1-alkylation is often thermodynamically favored, certain conditions can promote N2-alkylation. For instance, substituents at the C7 position of the indazole ring, such as a nitro or carboxylate group, have been shown to direct alkylation to the N2 position.[1][6] Mitsunobu conditions have also been reported to favor the formation of the N2-isomer.[1]

Q4: Should I consider using a protecting group for the hydroxyl function?

A4: Yes, if O-alkylation is a significant side reaction and you require exclusive N-alkylation, using a protecting group for the 3-hydroxyl group is a prudent strategy. Silyl ethers (e.g., TBDMS) are common protecting groups for hydroxyls that are generally stable to the basic conditions used for N-alkylation and can be readily removed under acidic conditions.

Data Presentation

Table 1: Influence of Reaction Conditions on the Regioselectivity of Indazole N-Alkylation

Indazole SubstrateBaseSolventAlkylating AgentN1:N2 RatioYield (%)Reference(s)
Methyl 1H-indazole-3-carboxylateNaHTHFn-pentyl bromide>99:1>95[4]
Methyl 1H-indazole-3-carboxylateCs₂CO₃DMFn-pentyl bromide1.5:192[4]
1H-IndazoleNaHMDSTHFMethyl iodide1:1.3-[4]
3-tert-Butyl-1H-indazoleNaHTHFn-pentyl bromide>99:194[4]
7-Nitro-1H-indazoleNaHTHFn-pentyl bromide4:9685[4]
Methyl 5-bromo-1H-indazole-3-carboxylateNaHDMFIsopropyl iodide38:4684 (total)[7]
Methyl 5-bromo-1H-indazole-3-carboxylateCs₂CO₃DioxaneAlkyl tosylatesN1 selective90-98[7]

Note: This data is for structurally related indazoles and serves as a guide for optimizing the reaction for this compound.

Experimental Protocols

Protocol 1: General Procedure for Selective N1-Alkylation using NaH/THF

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq.) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen gas evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., alkyl iodide or bromide, 1.1 eq.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS. Gentle heating (e.g., to 50 °C) may be required to drive the reaction to completion.

  • Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

G cluster_start Starting Material cluster_conditions Reaction Conditions cluster_process Process cluster_products Potential Products start This compound deprotonation Deprotonation start->deprotonation base Base Selection (e.g., NaH, Cs2CO3) base->deprotonation solvent Solvent Choice (e.g., THF, DMF) solvent->deprotonation alkyl_agent Alkylating Agent (e.g., R-I, R-Br) alkylation Alkylation alkyl_agent->alkylation deprotonation->alkylation workup Work-up & Purification alkylation->workup n1_product N1-Alkylated Product workup->n1_product n2_product N2-Alkylated Product workup->n2_product o_product O-Alkylated Product workup->o_product

Caption: General experimental workflow for the alkylation of this compound.

G cluster_tautomers Tautomeric Equilibrium cluster_alkylation Alkylation Pathways T1 This compound T2 6-Bromo-1H-indazol-3(2H)-one T1->T2 Equilibrium N1_alk N1-Alkylation T1->N1_alk O_alk O-Alkylation T1->O_alk T2->N1_alk N2_alk N2-Alkylation T2->N2_alk

Caption: Tautomerism and competing alkylation pathways.

G start Low Conversion? q_base Is the base strong enough? (e.g., NaH) start->q_base s_base Use a stronger base q_base->s_base No q_temp Is the temperature sufficient? q_base->q_temp Yes end Problem Solved s_base->end s_temp Increase temperature q_temp->s_temp No q_sol Are reactants soluble? q_temp->q_sol Yes s_temp->end s_sol Change solvent (e.g., to DMF) q_sol->s_sol No q_sol->end Yes s_sol->end

Caption: Troubleshooting workflow for low reaction conversion.

References

Technical Support Center: Purification of 6-Bromo-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the removal of impurities from "6-Bromo-1H-indazol-3-ol" reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: Impurities in this compound synthesis typically arise from unreacted starting materials, intermediates, and byproducts from side reactions. Based on common synthetic routes, potential impurities include:

  • Unreacted Starting Materials: Such as substituted isatoic anhydrides or 2-hydrazinylbenzoic acid derivatives.

  • Isomeric Impurities: Formation of other positional isomers of the bromo-indazol-3-ol.

  • Over-brominated Species: Introduction of a second bromine atom onto the indazole ring can occur if harsh brominating conditions are used in precursor synthesis.[1]

  • Residual Solvents and Reagents: Solvents used in the reaction and purification (e.g., ethanol, ethyl acetate) and leftover reagents can be present in the final product.

Q2: My final product of this compound has a persistent yellow or brown color. What is the likely cause and how can I remove it?

A2: A persistent color in the final product often indicates the presence of colored impurities, which could be degradation products or high molecular weight byproducts formed during the reaction. Recrystallization is a highly effective method for removing such impurities.[1] If a single-solvent recrystallization does not yield a colorless product, a two-solvent system or treatment with activated carbon during the recrystallization process may be necessary.

Q3: I am having difficulty purifying this compound by column chromatography. What are the potential issues?

A3: Challenges with column chromatography for this compound can arise from several factors:

  • Co-elution of Impurities: Impurities with similar polarity to the desired product may co-elute, leading to poor separation.[1]

  • Product Insolubility: The product may have low solubility in the chosen eluent, causing it to precipitate on the column.

  • On-column Degradation: The compound might be unstable on the silica gel.

If column chromatography is proving difficult, recrystallization is a strong alternative for purifying solid products.[1]

Q4: How can I confirm the purity of my this compound sample?

A4: A combination of analytical techniques is recommended for a thorough purity assessment:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity and detect any non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural isomers or other organic impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of the purification.

Troubleshooting Guides

Issue 1: Low Purity After Initial Isolation
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using TLC to ensure all starting material is consumed. - If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
Formation of Side Products - Re-evaluate the reaction conditions. Lowering the temperature may reduce the formation of byproducts. - Ensure the dropwise addition of reagents to control the reaction rate and minimize side reactions.
Inefficient Work-up - Ensure proper phase separation during extractions to avoid carrying over aqueous impurities. - Wash the organic layer with brine to remove residual water and water-soluble impurities.
Issue 2: Difficulty with Recrystallization
Potential Cause Troubleshooting Steps
No Crystal Formation - The solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. - Add a seed crystal of pure this compound.
Product "Oils Out" - The solution is cooling too quickly. Reheat to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - The product may be significantly impure. Consider a preliminary purification step like a solvent wash or another purification technique before recrystallization.
Low Recovery of Product - Too much solvent was used for recrystallization. Use the minimum amount of hot solvent required to dissolve the solid. - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.

Data Presentation

Table 1: Typical Purity Profile of this compound Before and After Recrystallization

Compound Purity Before Recrystallization (HPLC Area %) Purity After Recrystallization (HPLC Area %)
This compound 85 - 95%> 98%
Starting Material 1 - 5%< 0.1%
Isomeric Impurities 2 - 8%< 1%
Other Unknown Impurities 1 - 3%< 0.5%

Experimental Protocols

Protocol 1: Synthesis of N-Aryl indazol-3-ol (General)

A representative synthesis involves the reaction of an isatoic anhydride with a hydrazine derivative.[2]

  • Reaction Setup: In a round-bottom flask, dissolve the substituted isatoic anhydride in a suitable solvent like ethanol.

  • Addition of Hydrazine: Add the corresponding hydrazine derivative to the solution.

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Cyclization: After the initial reaction is complete, the intermediate is cyclized, often under acidic conditions with the addition of a nitrite source like sodium nitrite.[2]

  • Work-up: The reaction mixture is cooled, and the product is typically isolated by filtration. Further purification is then carried out.

Protocol 2: Purification by Single-Solvent Recrystallization
  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol, methanol, or ethyl acetate).

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (e.g., Substituted Isatoic Anhydride, Hydrazine derivative) reaction Reaction & Cyclization start->reaction 1. Reaction workup Aqueous Work-up & Extraction reaction->workup 2. Quenching crude Crude Product workup->crude 3. Isolation recrystallization Recrystallization crude->recrystallization 4. Purification filtration Filtration & Washing recrystallization->filtration 5. Isolation drying Drying filtration->drying 6. Solvent Removal pure_product Pure this compound drying->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Purity of This compound incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_products Side Product Formation? start->side_products workup_loss Product Lost During Work-up? start->workup_loss extend_time Extend reaction time and/or increase temperature incomplete_reaction->extend_time optimize_conditions Optimize reaction conditions (e.g., lower temperature) side_products->optimize_conditions check_workup Review work-up procedure (e.g., pH, extractions) workup_loss->check_workup

Caption: Troubleshooting logic for addressing low product purity.

References

Technical Support Center: Analytical Challenges in Monitoring "6-Bromo-1H-indazol-3-ol" Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information addresses common analytical challenges encountered during the synthesis and monitoring of 6-Bromo-1H-indazol-3-ol, a key intermediate in pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical challenges when monitoring the synthesis of this compound?

The main challenges include controlling the regioselectivity of the synthesis, which can lead to undesired isomers, and the potential for over-bromination, resulting in di- or tri-brominated byproducts.[1][2] Effectively monitoring reaction completion and accurately profiling impurities in the crude and purified product is crucial for ensuring the quality and consistency of the final compound.[1][3]

Q2: Which analytical techniques are most effective for real-time reaction monitoring?

For real-time monitoring, Thin-Layer Chromatography (TLC) is a rapid and effective method to qualitatively track the consumption of starting materials and the formation of the product.[1] For more quantitative and precise monitoring, High-Performance Liquid Chromatography (HPLC) is the preferred technique, as it can separate and quantify the starting materials, intermediates, product, and major byproducts.[1][3]

Q3: How can I definitively confirm the chemical structure and purity of the final this compound product?

A combination of analytical techniques is essential for unambiguous confirmation:[1]

  • NMR Spectroscopy (¹H & ¹³C): Confirms the chemical structure, including the position of the bromine atom and the hydroxyl group, and helps identify isomeric impurities.[1][4]

  • Mass Spectrometry (MS): Verifies the molecular weight of the product and provides fragmentation patterns that support the proposed structure. The isotopic pattern of bromine is a key indicator.[1][3]

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final compound by separating it from any residual starting materials or byproducts.[3]

Q4: What are the most common impurities to expect in the synthesis of this compound?

Common impurities can be categorized as follows:[2]

  • Starting Materials: Incomplete reactions can leave residual starting materials.

  • Intermediates: Depending on the synthetic route, unreacted intermediates may be present.

  • Byproducts: These are the most common impurities and can include regioisomers (e.g., 4-Bromo-, 5-Bromo-, or 7-Bromo-1H-indazol-3-ol) and over-brominated species (e.g., 5,6-dibromo-1H-indazol-3-ol).[1][2]

  • Residual Solvents: Solvents used during the reaction or purification steps can be retained in the final product.[2]

Troubleshooting Guide

Issue 1: My HPLC chromatogram shows multiple peaks close to the main product peak.

  • Potential Cause: This often indicates the presence of regioisomers or other closely related impurities that co-elute. Over-bromination can also lead to byproducts with similar retention times.[1][2]

  • Recommended Solution:

    • Optimize HPLC Method: Modify the mobile phase gradient, change the column type (e.g., use a different stationary phase), or adjust the temperature to improve separation.

    • Analyze by LC-MS: Couple the HPLC to a mass spectrometer. This will provide the molecular weight of each peak, helping to identify them as isomers (same molecular weight) or other byproducts (different molecular weights).[2]

    • Spike the Sample: Inject reference standards of potential impurities (if available) to see if any of the unknown peaks increase in area.[2]

Issue 2: The ¹H NMR spectrum of my product is complex, with more signals than expected.

  • Potential Cause: The complexity could arise from a mixture of regioisomers, the presence of tautomers of the indazole ring, or significant amounts of residual solvents.[2]

  • Recommended Solution:

    • Check for Solvents: Compare unexpected peaks with the known chemical shifts of common laboratory solvents. Drying the sample under a high vacuum can help remove them.[2]

    • Analyze Isomeric Purity: Carefully analyze the coupling patterns in the aromatic region. Different substitution patterns on the indazole ring will result in distinct spectra. 2D NMR experiments (like COSY or HMBC) can be crucial for assigning the structure of major and minor isomers.[1]

    • Consider Tautomers: The indazole ring can exist in different tautomeric forms, which may complicate the NMR spectrum. Variable temperature NMR experiments can sometimes help resolve tautomeric exchange.[2]

Issue 3: The reaction appears complete by TLC, but the final yield is low.

  • Potential Cause: The product may be lost during the workup or purification steps. This can be due to its solubility in the aqueous phase during extraction or degradation under the conditions used.[5]

  • Recommended Solution:

    • Optimize Workup: Adjust the pH of the aqueous layer during extraction to minimize the solubility of the product. Use a different extraction solvent or increase the number of extractions.[6]

    • Monitor Purification: Take samples from all waste streams (aqueous layers, column fractions) and analyze them by TLC or HPLC to track where the product is being lost.

    • Use Milder Conditions: If degradation is suspected, consider using milder reaction or purification conditions where possible.[5]

Quantitative Data Summary

The following tables provide typical parameters for the analysis of this compound and related compounds.

Table 1: Representative HPLC Method Parameters

Parameter Specification
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 95% B over 15 min, hold for 5 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

| Sample Preparation | Dissolve sample in Methanol or Acetonitrile/Water mixture (e.g., 1 mg/mL)[3] |

Table 2: Predicted Spectroscopic Data for this compound

Technique Data
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~12.0 (br s, 1H, OH), ~11.5 (br s, 1H, NH), ~7.8-7.2 (m, 3H, Ar-H). Note: Chemical shifts are approximate and can vary.
¹³C NMR (100 MHz, DMSO-d₆) Predicted shifts for aromatic carbons between δ 110-150 ppm. The carbon bearing the bromine (C6) would be around δ 115-120 ppm.

| Mass Spec (ESI-) | [M-H]⁻ calculated for C₇H₄BrN₂O⁻: 210.95, 212.95 (approx. 1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes). |

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC) [1]

  • Plate Preparation: Use silica gel 60 F254 plates.

  • Spotting: On a baseline, spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Elution: Develop the plate in a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). The ideal system should give the product an Rf value of ~0.3-0.4.

  • Visualization: Visualize the spots under UV light (254 nm) and/or by staining (e.g., with potassium permanganate).

  • Analysis: Monitor the disappearance of the starting material spot and the appearance of the product spot in the reaction mixture lane.

Protocol 2: Purity Assessment by HPLC [3]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., acetonitrile/water) to a known concentration (e.g., 1 mg/mL).[3]

  • Instrumentation: Use a High-Performance Liquid Chromatograph with a UV detector and a C18 column.

  • Method: Employ the parameters outlined in Table 1 or a suitably optimized method.

  • Analysis: Run the sample and integrate the peak areas. Calculate the purity based on the area percentage of the main product peak relative to the total area of all peaks.[3]

Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy [4]

  • Sample Preparation: Weigh approximately 5-10 mg of the purified product.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

  • Data Acquisition: Insert the tube into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Analysis: Acquire the ¹H NMR spectrum. Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals. Analyze the chemical shifts, coupling constants, and integration values to confirm the structure.

Visualizations

troubleshooting_workflow start Unexpected Peak(s) in HPLC/NMR lcms Analyze by LC-MS start->lcms spike Spike with Standards start->spike mw_check Molecular Weight Match Product? lcms->mw_check spike_match Peak Co-elutes? spike->spike_match nmr_2d Acquire 2D NMR (COSY, HMBC) isomer Impurity is a Regioisomer mw_check->isomer Yes byproduct Impurity is a Byproduct (e.g., over-brominated) mw_check->byproduct No start_material Impurity is Starting Material/Intermediate spike_match->start_material Yes unknown Impurity is an Unknown Structure spike_match->unknown No byproduct->nmr_2d Further ID analytical_monitoring_workflow cluster_synthesis Synthesis Step cluster_analysis Analytical Monitoring start_reaction Start Reaction reaction Reaction in Progress start_reaction->reaction tlc_hplc TLC / HPLC Monitoring reaction->tlc_hplc Is reaction complete? workup Workup & Purification final_product Final Product workup->final_product hplc_purity HPLC Purity Assessment workup->hplc_purity nmr_ms NMR & MS Confirmation final_product->nmr_ms tlc_hplc->reaction No tlc_hplc->workup Yes hplc_purity->workup Re-purify if needed

References

Technical Support Center: 6-Bromo-1H-indazol-3-ol Byproduct Identification and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and characterizing potential byproducts encountered during the synthesis of 6-Bromo-1H-indazol-3-ol. The following troubleshooting guides and frequently asked questions (FAQs) provide detailed information on common impurities, their analytical signatures, and methods for their identification and resolution.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the potential sources of byproducts?

A common and direct synthetic route to this compound is the diazotization of 2-amino-5-bromobenzoic acid, followed by in-situ cyclization.

Potential Sources of Byproducts:

  • Starting Material Impurities: The primary precursor, 2-amino-5-bromobenzoic acid, can contain impurities from its own synthesis. A notable impurity is 2-amino-3,5-dibromobenzoic acid, which arises from over-bromination during the synthesis of the starting material. This dibrominated impurity can react in the same manner as the primary starting material, leading to the formation of a dibrominated indazolol byproduct.

  • Incomplete Reaction: If the diazotization or cyclization reactions are incomplete, unreacted 2-amino-5-bromobenzoic acid may remain in the crude product.

  • Side Reactions: During the diazotization process, other side reactions can occur, although these are generally minor if the reaction conditions are well-controlled.

Q2: I see an unexpected peak in the HPLC chromatogram of my this compound sample. How can I identify it?

An unexpected peak in your HPLC chromatogram likely indicates the presence of a byproduct. The most probable byproduct, especially if using 2-amino-5-bromobenzoic acid as a starting material, is 4,6-dibromo-1H-indazol-3-ol. To confirm the identity of this peak, you can:

  • Analyze by LC-MS: Determine the molecular weight of the impurity. 4,6-dibromo-1H-indazol-3-ol will have a distinct isotopic pattern for two bromine atoms.

  • Isolate the Impurity: If the impurity is present in a significant amount, consider preparative HPLC to isolate it.

  • Characterize by NMR: Once isolated, ¹H NMR spectroscopy is a powerful tool for structural elucidation.

Q3: My ¹H NMR spectrum of this compound shows extra aromatic signals. What could be the cause?

The presence of additional signals in the aromatic region of the ¹H NMR spectrum suggests a structurally similar impurity. If you observe a singlet and a doublet in the aromatic region that do not correspond to your product, it is highly indicative of the presence of 4,6-dibromo-1H-indazol-3-ol.

Troubleshooting Guides

Issue 1: Presence of a Higher Molecular Weight Byproduct in Mass Spectrum
  • Symptom: The mass spectrum of your product shows a molecular ion peak corresponding to a mass of approximately 292/294/296 amu, in addition to the expected peak for this compound (around 212/214 amu).

  • Potential Cause: This isotopic pattern is characteristic of a molecule containing two bromine atoms. The most likely candidate is 4,6-dibromo-1H-indazol-3-ol .

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Analyze your 2-amino-5-bromobenzoic acid starting material by HPLC or NMR to check for the presence of 2-amino-3,5-dibromobenzoic acid.

    • Optimize Bromination of Starting Material: If you are synthesizing your own 2-amino-5-bromobenzoic acid, carefully control the stoichiometry of the brominating agent and the reaction temperature to minimize over-bromination.

    • Purification: The dibrominated byproduct can often be separated from the desired product by column chromatography on silica gel or by recrystallization. Due to the higher molecular weight and additional bromine atom, the dibrominated compound will likely have different polarity and solubility characteristics.

Issue 2: Unexpected Signals in the ¹H NMR Spectrum
  • Symptom: In addition to the expected signals for this compound, the ¹H NMR spectrum displays an additional singlet and a doublet in the aromatic region.

  • Potential Cause: These signals are consistent with the structure of 4,6-dibromo-1H-indazol-3-ol . The singlet would correspond to the proton at the 7-position, and the doublet to the proton at the 5-position.

  • Troubleshooting Steps:

    • Compare with Reference Data: Compare the chemical shifts of the unknown signals with the expected values for 4,6-dibromo-1H-indazol-3-ol (see table below).

    • Purification: As mentioned previously, purification by column chromatography or recrystallization should be effective in removing this byproduct. Monitor the purification process by taking NMR spectra of the fractions.

Data Presentation

The following tables summarize the key analytical data for this compound and its most common byproduct, 4,6-dibromo-1H-indazol-3-ol.

Table 1: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
This compoundC₇H₅BrN₂O212.03212.96, 214.96 (approx. 1:1 ratio)
4,6-dibromo-1H-indazol-3-olC₇H₄Br₂N₂O291.93290.87, 292.87, 294.87 (approx. 1:2:1 ratio)

Table 2: ¹H NMR Spectral Data (Predicted, in DMSO-d₆)

CompoundChemical Shift (ppm)MultiplicityAssignment
This compound ~11.5br sNH
~10.5br sOH
~7.6dH-4
~7.4sH-7
~7.1dH-5
4,6-dibromo-1H-indazol-3-ol ~11.8br sNH
~10.8br sOH
~7.8sH-7
~7.5sH-5

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 2-amino-5-bromobenzoic acid via a diazotization-cyclization reaction.

  • Dissolution: In a flask equipped with a magnetic stirrer, dissolve 2-amino-5-bromobenzoic acid (1.0 eq) in dilute hydrochloric acid.

  • Cooling: Cool the solution to 0-5 °C in an ice-water bath.

  • Diazotization: Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature.

  • Cyclization: Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C until the evolution of nitrogen gas ceases.

  • Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol/water.

Protocol 2: HPLC Method for Purity Analysis

This is a general-purpose HPLC method that can be used as a starting point for the analysis of this compound. Optimization may be required based on the specific impurities present.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a low percentage of B and gradually increase to elute the compounds. A typical gradient might be 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in methanol or a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

Visualizations

Byproduct_Formation_Workflow cluster_synthesis Synthesis of 2-Amino-5-bromobenzoic Acid cluster_main_reaction Synthesis of this compound start 2-Aminobenzoic Acid bromination Bromination start->bromination desired_precursor 2-Amino-5-bromobenzoic Acid bromination->desired_precursor Monobromination byproduct_precursor 2-Amino-3,5-dibromobenzoic Acid bromination->byproduct_precursor Over-bromination diazotization Diazotization & Cyclization desired_precursor->diazotization byproduct_precursor->diazotization main_product This compound diazotization->main_product Desired Reaction byproduct 4,6-dibromo-1H-indazol-3-ol diazotization->byproduct Byproduct Formation

Caption: Formation pathway of 4,6-dibromo-1H-indazol-3-ol byproduct.

Troubleshooting_Workflow cluster_identification Impurity Identification start Crude this compound analysis Analytical Characterization (HPLC, MS, NMR) start->analysis decision Unexpected Peaks/Signals? analysis->decision pure Product Meets Specification decision->pure No impure Identify Impurity decision->impure Yes ms_check Check MS for dibrominated pattern impure->ms_check nmr_check Check NMR for extra aromatic signals ms_check->nmr_check purification Purification (Chromatography/Recrystallization) nmr_check->purification Impurity Identified purification->pure

Caption: Troubleshooting workflow for byproduct identification.

Strategies to avoid over-bromination in indazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges in indazole chemistry, with a specific focus on strategies to avoid over-bromination.

Frequently Asked Questions (FAQs)

Q1: What are the most common positions for bromination on the indazole ring, and what influences this selectivity?

A1: The most common positions for electrophilic bromination on an unsubstituted 1H-indazole are C3, C5, and C7. The regioselectivity is influenced by several factors including the reaction conditions, the brominating agent used, and the presence of substituents on the indazole core. For 2H-indazoles, bromination typically occurs at the C3 position.[1][2][3] The electronic properties of existing substituents play a significant role; electron-donating groups can activate the ring towards further substitution, while electron-withdrawing groups can deactivate it.[4][5]

Q2: My reaction is producing a mixture of mono-, di-, and sometimes tri-brominated indazoles. How can I improve the selectivity for the mono-brominated product?

A2: Over-bromination is a common challenge due to the reactive nature of the indazole ring. To favor mono-bromination, consider the following strategies:

  • Control Stoichiometry: Use a strict 1:1 molar ratio of your indazole substrate to the brominating agent.[6]

  • Lower Reaction Temperature: Performing the reaction at lower temperatures (e.g., 0-5°C) can decrease the rate of subsequent brominations.[7]

  • Milder Brominating Agent: Employ less reactive brominating agents such as N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) instead of elemental bromine (Br₂).[5][7][8]

  • Solvent Choice: The polarity of the solvent can influence the reaction's selectivity.[7]

Q3: Can protecting groups be used to control the regioselectivity of bromination?

A3: Yes, protecting the nitrogen of the indazole ring is a viable strategy to direct bromination. For instance, protecting the N2 position with a group like 2-(trimethylsilyl)ethoxymethyl (SEM) can allow for regioselective lithiation and subsequent reaction with an electrophile at the C3 position.[9] This approach can prevent unwanted side reactions at the nitrogen and influence the electronic distribution of the ring to favor bromination at a specific carbon.

Q4: Are there any metal-free conditions for the selective bromination of indazoles?

A4: Yes, metal-free regioselective halogenation of 2H-indazoles has been reported using N-halosuccinimides (NXS), such as NBS for bromination.[2][3] These reactions are often carried out in environmentally friendly solvents like ethanol under mild conditions.[2]

Troubleshooting Guide: Over-bromination in Indazole Synthesis

This guide provides a logical workflow for diagnosing and resolving issues with over-bromination during the synthesis of brominated indazoles.

Issue: Formation of Multiple Brominated Species

Potential Cause 1: Highly Reactive Brominating Agent

  • Solution: Replace highly reactive agents like Br₂ with milder alternatives such as N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[5][7] This provides better control over the reaction.

Potential Cause 2: Suboptimal Reaction Temperature

  • Solution: Lowering the reaction temperature can significantly improve selectivity by reducing the likelihood of subsequent brominations.[6][7] Running the reaction at 0°C or even lower is a common strategy.

Potential Cause 3: Incorrect Stoichiometry

  • Solution: Carefully control the stoichiometry, aiming for a 1:1 molar ratio of the indazole to the brominating agent.[6] Slow, dropwise addition of the brominating agent can also help to maintain a low concentration and reduce over-reactivity.

Potential Cause 4: Activating Substituents on the Indazole Ring

  • Solution: If the indazole substrate contains strong electron-donating groups, it will be more susceptible to over-bromination. In such cases, using a milder brominating agent and lower temperatures is even more critical.[4]

Data Presentation

Table 1: Comparison of Brominating Reagents for Indazole Synthesis
ReagentTypical ConditionsAdvantagesCommon Issues
N-Bromosuccinimide (NBS) Acetonitrile, reflux, 1.5 hrs or Acetic Acid, 0-5°C[7][8]Good regioselectivity control[7][8]Requires fresh, properly stored reagent[7]
Bromine (Br₂) in Acetic Acid Acetic Acid, room temp. to elevated temp.[7]Readily availableCan lead to over-bromination (di/tri-substituted)[3][7]
1,3-dibromo-5,5-dimethylhydantoin (DBDMH) EtOH, 40°C, ultrasound, 30 min[1]High yields, short reaction times, good for C3-brominationMay require specific equipment (ultrasound) for optimal results

Experimental Protocols

Protocol 1: Ultrasound-Assisted C3-Bromination of 2H-Indazoles using DBDMH

This protocol describes a rapid and efficient method for the selective bromination of 2H-indazoles at the C3 position.[1][5]

Materials:

  • 2-substituted-2H-indazole (0.2 mmol)

  • 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.2 mmol)

  • Sodium Carbonate (Na₂CO₃) (0.4 mmol)

  • Ethanol (EtOH) (2.0 mL)

Procedure:

  • To a reaction vessel, add the 2-substituted-2H-indazole, DBDMH, and Na₂CO₃.

  • Add ethanol as the solvent.

  • Place the vessel in an ultrasonic bath (40 kHz/50 W).

  • Irradiate the mixture at 40°C for 30 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, perform a standard aqueous workup and purify the product by column chromatography.

Protocol 2: Regioselective Mono-bromination of 2H-Indazoles using NBS

This protocol is suitable for achieving mono-bromination of 2H-indazoles under mild, metal-free conditions.[2]

Materials:

  • 2-substituted-2H-indazole (0.3 mmol)

  • N-Bromosuccinimide (NBS) (0.3 mmol)

  • Ethanol (EtOH) (3.0 mL)

Procedure:

  • Dissolve the 2-substituted-2H-indazole in ethanol in a round-bottom flask.

  • Add NBS to the solution.

  • Stir the reaction mixture at 50°C for 2 hours in the air.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product via column chromatography to obtain the desired mono-brominated indazole.

Visualizations

G cluster_start Start cluster_problem Problem Identification cluster_solutions Troubleshooting Strategies cluster_outcome Outcome start Indazole Synthesis: Bromination Step problem Over-bromination Observed? (e.g., Di- or Tri-substituted Products) start->problem solution1 Change Brominating Agent (e.g., from Br₂ to NBS/DBDMH) problem->solution1 Yes outcome Desired Mono-brominated Indazole Achieved problem->outcome No solution2 Lower Reaction Temperature (e.g., to 0-5°C) solution1->solution2 solution3 Adjust Stoichiometry (Strict 1:1 ratio) solution2->solution3 solution4 Consider Protecting Groups (e.g., N-protection) solution3->solution4 solution4->outcome

Caption: Troubleshooting workflow for addressing over-bromination in indazole synthesis.

G cluster_products Reaction Products Indazole Indazole Substrate DesiredProduct Mono-brominated Indazole Indazole->DesiredProduct BrominatingAgent Brominating Agent (e.g., NBS, Br₂) BrominatingAgent->DesiredProduct ReactionConditions Reaction Conditions (Solvent, Temp, Base) ReactionConditions->DesiredProduct SideProduct1 Di-brominated Indazole DesiredProduct->SideProduct1 Further Bromination SideProduct2 Tri-brominated Indazole SideProduct1->SideProduct2 Further Bromination

Caption: Reaction pathway showing desired and over-brominated indazole products.

References

Validation & Comparative

A Comparative Guide to 6-Bromo-1H-indazol-3-ol and Other Brominated Indazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities. Among its halogenated derivatives, brominated indazoles have garnered significant attention as key intermediates and bioactive molecules in the development of novel therapeutics, particularly in oncology. This guide provides a comparative analysis of 6-Bromo-1H-indazol-3-ol against other brominated indazoles, focusing on their performance in biological systems, supported by available experimental data.

Introduction to Brominated Indazoles

Indazoles are bicyclic heterocyclic compounds that are isosteric to purines, enabling them to interact with a wide range of biological targets, most notably protein kinases. The introduction of a bromine atom to the indazole ring serves multiple purposes: it can enhance binding affinity to the target protein, modulate the compound's physicochemical properties, and provide a reactive handle for further chemical modifications through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR). The position of the bromine atom on the indazole core significantly influences the molecule's biological activity and selectivity. This guide will delve into the nuances of this compound in comparison to other positional isomers and related brominated indazoles.

Data Presentation: A Comparative Overview of Biological Activity

The following tables summarize the in vitro biological activities of this compound and other brominated indazole derivatives from various studies. It is important to note that the data has been compiled from different sources, and experimental conditions may vary. Therefore, direct comparison of absolute values should be approached with caution.

Table 1: Antiproliferative Activity of Brominated Indazole Derivatives against Cancer Cell Lines

Compound IDStructureCell LineIC50 (µM)Reference
This compound 6-Bromo, 3-hydroxyData not publicly available--
Analog 13-Bromo4T1 (Breast Cancer)> 10[1]
Analog 26-Bromo-3-iodo-1H-indazole derivative (2f)4T1 (Breast Cancer)0.23[2]
Analog 36-Bromo-3-iodo-1H-indazole derivative (2f)A549 (Lung Cancer)1.15[2]
Analog 46-Bromo-3-iodo-1H-indazole derivative (2f)HepG2 (Liver Cancer)0.56[2]
Analog 56-Bromo-3-iodo-1H-indazole derivative (2f)HCT116 (Colon Cancer)0.48[2]
Analog 65-Bromo-1H-indazole-3-amine derivative (6o)K562 (Leukemia)5.15[3]
Analog 75-Bromo-1H-indazole-3-amine derivative (6s)K562 (Leukemia)10.78[3]

Table 2: Kinase Inhibitory Activity of Brominated Indazole Derivatives

Compound IDTarget KinaseIC50 (nM)Assay TypeReference
This compound Data not publicly available---
Axitinib (contains a 6-substituted indazole core)VEGFR10.1 - 1.2Cell-free / Endothelial Cells[4]
AxitinibVEGFR20.2Cell-free[4]
AxitinibVEGFR30.1 - 0.3Cell-free[4]
AxitinibPDGFRβ1.6Cell-free[4]
Axitinibc-Kit1.7Cell-free[4]
CFI-400945 (contains a 6-substituted indazole core)PLK4< 1Cell-free[2]
Indazole-based PLK4 Inhibitor (K22)PLK40.1In vitro enzyme activity[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific applications.

In Vitro Antiproliferative MTT Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., 4T1, A549, HepG2, HCT116, K562)

  • Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Test compounds (brominated indazoles) dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.[1]

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.[1]

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescent kinase assay quantifies the amount of ADP produced in a kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase.

Materials:

  • Recombinant purified protein kinase of interest (e.g., VEGFR, PLK4)

  • Specific peptide substrate for the kinase

  • ATP

  • Test compounds (brominated indazoles)

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Luminometer

Procedure:

  • Kinase Reaction: In a 384-well plate, prepare a reaction mixture containing the kinase, substrate, and test compound at various concentrations in the kinase assay buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified period (e.g., 60 minutes).[4]

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP produced into ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • IC50 Determination: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.[4]

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect specific proteins in a sample and can be employed to assess the phosphorylation status of key signaling proteins after treatment with an inhibitor.

Materials:

  • Cell lysates from cells treated with brominated indazoles

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Separation: Separate proteins from cell lysates by SDS-PAGE.[6]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[6]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[7]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Signal Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.[6]

  • Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways often targeted by indazole-based inhibitors and a typical experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., 6-Bromo-1H-indazole) reaction Chemical Modification (e.g., Suzuki Coupling) start->reaction product Brominated Indazole Analogs reaction->product biochem_assay Biochemical Assays (e.g., Kinase Inhibition) product->biochem_assay cell_assay Cell-Based Assays (e.g., MTT, Western Blot) product->cell_assay data_analysis Data Analysis (IC50, SAR) biochem_assay->data_analysis cell_assay->data_analysis lead_optimization lead_optimization data_analysis->lead_optimization Lead Optimization

Experimental workflow for the development of brominated indazole inhibitors.

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates Downstream Downstream Effectors Akt->Downstream mTORC2 mTORC2 mTORC2->Akt phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Indazole Inhibitor Inhibitor->PI3K Inhibitor->Akt

Simplified PI3K/Akt signaling pathway and potential points of inhibition.

MAPK_ERK_pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Transcription Factors ERK->Transcription GeneExpression Gene Expression (Proliferation, Differentiation) Transcription->GeneExpression Inhibitor Indazole Inhibitor Inhibitor->Raf Inhibitor->MEK

Simplified MAPK/ERK signaling pathway with potential inhibition points.

Conclusion and Future Directions

This guide provides a comparative overview of this compound and other brominated indazoles based on currently available data. While a direct, comprehensive comparison of this compound is limited by the lack of head-to-head studies, the existing literature strongly supports the significance of the indazole scaffold and the strategic placement of bromine substituents in the development of potent kinase inhibitors and anticancer agents.

The data suggests that modifications at the C3 and C6 positions of the indazole ring are critical for potent biological activity. The 6-bromo substitution, in particular, has been incorporated into numerous potent kinase inhibitors. Future research should focus on the systematic evaluation of a series of brominated indazole isomers, including this compound, in standardized biochemical and cell-based assays. Such studies will provide a clearer understanding of the structure-activity relationships and enable the rational design of next-generation inhibitors with improved potency and selectivity for a range of therapeutic targets.

References

A Comparative Guide to the Biological Activity of 6-Bromo-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct comparative studies on the biological activity of specific isomers of "6-Bromo-1H-indazol-3-ol" are limited in the currently available scientific literature. This guide provides a comparative overview of the biological activities of various derivatives of the core 6-bromo-1H-indazole scaffold, offering insights into their potential therapeutic applications. The presented data is based on available experimental findings for these derivatives.

The 6-bromo-1H-indazole core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of biologically active compounds.[1] Derivatives of this molecule have demonstrated significant potential in various therapeutic areas, including oncology and infectious diseases. This guide summarizes the biological activities of different classes of 6-bromo-1H-indazole derivatives, presenting key quantitative data and experimental protocols to aid researchers in drug discovery and development.

Data Presentation

The biological activities of various 6-bromo-1H-indazole derivatives are summarized below, categorized by their primary therapeutic potential.

Table 1: Anticancer Activity of 6-Bromo-1H-indazole Derivatives

Compound ClassSpecific DerivativeTarget/AssayCell LineIC50 (µM)
N-(1H-indazol-6-yl)benzenesulfonamideK22PLK4 InhibitionMCF-71.3
Indazole-pyrimidine basedCompound 6eVEGFR-2 Kinase InhibitionCCRF-CEM0.901
Indazole-pyrimidine basedCompound 6eVEGFR-2 Kinase InhibitionMOLT-40.525
Indazole-pyrimidine basedCompound 6eVEGFR-2 Kinase InhibitionCAKI-10.992
Indazole-pyrimidine basedCompound 6fVEGFR-2 Kinase InhibitionVarious1.55 - 7.4
6-substituted aminoindazoleN-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36)AntiproliferativeHCT1160.4
6-substituted aminoindazoleN-(4-fluorobenzyl)-1H-indazol-6-amine (9f)AntiproliferativeHCT11614.3
Indazole DerivativeCompound 2fAntiproliferative4T1 (Breast)0.23
Indazole DerivativeCompound 2fAntiproliferativeA549 (Lung)0.89
Indazole DerivativeCompound 2fAntiproliferativeHepG2 (Liver)1.15
Indazole DerivativeCompound 2fAntiproliferativeMCF-7 (Breast)0.43
Indazole DerivativeCompound 2fAntiproliferativeHCT116 (Colon)0.56

Table 2: Antimicrobial Activity of 6-Bromo-1H-indazole Derivatives

Compound ClassSpecific Derivative(s)OrganismMIC (µg/mL)
1,2,3-Triazole AnaloguesCompounds 8a-8jVarious Bacteria & FungiModerate to Good Inhibition
Indazole-Benzimidazole HybridsCompound M6S. cerevisiae, C. tropicalis1.95
Indazole-Benzimidazole HybridsCompound M6S. aureus, B. cereus, S. enteritidis3.90

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

1. Kinase Inhibition Assay (Example: PLK4) .[2]

This assay determines the ability of a compound to inhibit the activity of a specific kinase enzyme.

  • Materials:

    • Recombinant human PLK4 enzyme

    • Kinase-specific substrate

    • ATP (Adenosine triphosphate)

    • Test compounds (dissolved in DMSO)

    • Assay buffer

    • Detection reagent (e.g., LanthaScreen™ Eu Kinase Binding Assay)

  • Procedure:

    • Prepare a reaction mixture containing the kinase, a fluorescently labeled ATP competitive tracer, and the test compound at various concentrations in an assay buffer.

    • Add a europium-labeled anti-tag antibody that binds to the kinase.

    • Incubate the mixture to allow the binding to reach equilibrium.

    • Measure the fluorescence resonance energy transfer (FRET) signal using a microplate reader.

    • A decrease in the FRET signal indicates displacement of the tracer by the inhibitor.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to cause a 50% reduction in the FRET signal.

2. Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, HCT116)

    • Cell culture medium and supplements

    • Test compounds (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

3. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

  • Materials:

    • Bacterial or fungal strains

    • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

    • Test compounds (dissolved in a suitable solvent)

    • 96-well microtiter plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in the broth medium in the wells of a microtiter plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (microorganism with no compound) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualization

Signaling Pathway Diagram

G cluster_0 Kinase Signaling Pathway ATP ATP Kinase Kinase (e.g., PLK4, VEGFR-2) ATP->Kinase Binds to active site Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Substrate Substrate Substrate->Kinase Cellular_Response Cellular Response (Proliferation, Angiogenesis) Phospho_Substrate->Cellular_Response Indazole_Derivative 6-Bromo-1H-indazole Derivative (Inhibitor) Indazole_Derivative->Kinase Inhibits

Caption: General kinase inhibition by a 6-bromo-1H-indazole derivative.

Experimental Workflow Diagram

G cluster_1 Biological Activity Evaluation Workflow Start Synthesized 6-Bromo-1H-indazole Derivatives Screening Primary Screening (e.g., Single Concentration) Start->Screening Dose_Response Dose-Response Studies (IC50/MIC Determination) Screening->Dose_Response Mechanism Mechanism of Action Studies (e.g., Kinase Assay, Apoptosis Assay) Dose_Response->Mechanism Lead_Compound Lead Compound Identification Mechanism->Lead_Compound

Caption: Workflow for evaluating the biological activity of derivatives.

References

The Structure-Activity Relationship of 6-Bromo-1H-indazol-3-ol Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of 6-bromo-1H-indazol-3-ol derivatives reveals a promising scaffold for the development of potent and selective kinase inhibitors. This guide provides a comparative analysis of their structure-activity relationships (SAR), supported by experimental data and detailed protocols, to aid researchers in the design of next-generation targeted therapeutics.

The 1H-indazole core is a well-established pharmacophore in medicinal chemistry, recognized for its ability to mimic the purine ring of ATP and act as a competitive inhibitor at the active site of kinases.[1] The strategic incorporation of a bromine atom at the 6-position of the indazole ring provides a versatile synthetic handle for introducing a variety of substituents through cross-coupling reactions, enabling the exploration of the solvent-exposed regions of the ATP-binding pocket and enhancing both potency and selectivity.[1] This guide focuses on derivatives of this compound, a key intermediate in the synthesis of numerous bioactive molecules.

Comparative Analysis of Biological Activity

The biological activity of this compound derivatives is significantly influenced by the nature of the substituents at various positions on the indazole core. The following tables summarize the in vitro activity of representative indazole analogs, highlighting the impact of these structural modifications on their kinase inhibitory and antiproliferative effects.

Kinase Inhibitory Activity of 6-Bromo-Indazole Derivatives
Compound IDTarget KinaseR1 (at C3)R2 (at N1)IC50 (nM)Alternative InhibitorAlternative Inhibitor IC50 (nM)
Indazole Analog 1PLK4Amine-0.6CFI-4009452.8
Indazole Analog 2VEGFR2Pyridine--Axitinib-
PI3K-1PI3Kα-3-pyridylcarbonyl50--
PI3K-2PI3Kα-Pyrimidinylcarbonyl35--
LRRK2-1LRRK2 (WT)2-aminopyrimidineMethyl15--
LRRK2-2LRRK2 (WT)4-aminopyridineMethyl8--

Note: Data is compiled from multiple sources and experimental conditions may vary. The specific R1 and R2 substituents for PLK4 and VEGFR2 inhibitors are complex and not fully specified in the source documents.

Antiproliferative Activity of 6-Bromo-Indazole Derivatives
Compound IDCancer Cell LineR (at C3)IC50 (µM)
2f4T1 (Breast)(E)-3-(2,6-dichloro-3,5-dimethoxystyryl)-6-(4-(4-methylpiperazin-1-yl)phenyl)0.23[2]
6oK562 (Leukemia)Complex amide5.15[3]
6oA549 (Lung)Complex amide>50[3]
6oPC-3 (Prostate)Complex amide>50[3]
6oHep-G2 (Hepatoma)Complex amide>50[3]

Key Structure-Activity Relationship (SAR) Insights

The analysis of various 6-bromo-1H-indazole derivatives provides several key insights into their structure-activity relationships:

  • The Indazole Core as a Hinge-Binding Motif: The nitrogen atoms of the 1H-indazole ring are crucial for forming hydrogen bonds with the hinge region of the kinase active site, a critical interaction for potent inhibition.[1]

  • The Role of the 6-Bromo Substituent: The bromine atom at the C6 position serves as a valuable synthetic handle, allowing for the introduction of diverse aryl or heteroaryl groups via cross-coupling reactions.[1] These modifications can significantly impact potency and selectivity by interacting with the solvent-exposed regions of the ATP-binding pocket.

  • Substitutions at the C3 Position: The C3 position is a key point for introducing substituents that can occupy hydrophobic pockets within the kinase active site. As demonstrated by compound 2f, large, substituted styryl groups at this position can lead to potent antiproliferative activity.[2]

  • N1-Alkylation and Acylation: Modification of the N1 position of the indazole ring can influence the compound's physicochemical properties and target engagement. For example, N-acylation with pyridyl or pyrimidinyl carbonyl groups has been shown to be effective in targeting PI3Kα.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways targeted by this compound derivatives and a general workflow for their discovery and evaluation.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PTEN PTEN PTEN->PIP3 Dephosphorylation PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Stimulation Indazole This compound Derivative Indazole->PI3K Inhibition

Caption: PI3K/Akt Signaling Pathway and the inhibitory action of this compound derivatives.

LRRK2_Signaling_Pathway LRRK2 LRRK2 GDP GDP LRRK2->GDP GTP Hydrolysis Rab_GTPases Rab GTPases LRRK2->Rab_GTPases Phosphorylation GTP GTP GTP->LRRK2 Activation Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Autophagy Autophagy Rab_GTPases->Autophagy Neuronal_Survival Neuronal Survival Vesicular_Trafficking->Neuronal_Survival Autophagy->Neuronal_Survival Indazole This compound Derivative Indazole->LRRK2 Inhibition

Caption: LRRK2 Signaling Pathway and its inhibition by this compound derivatives.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound Modification Chemical Modification (e.g., Suzuki Coupling) Start->Modification Purification Purification & Characterization Modification->Purification Kinase_Assay Kinase Inhibition Assay (e.g., ADP-Glo) Purification->Kinase_Assay Cell_Assay Cell-Based Assay (e.g., MTT) Kinase_Assay->Cell_Assay Western_Blot Western Blot Cell_Assay->Western_Blot

Caption: General experimental workflow for the synthesis and evaluation of this compound derivatives.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparative analysis.

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Purified kinase enzyme

  • Kinase-specific substrate

  • ATP

  • Test compounds (derivatives of this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (e.g., 96-well or 384-well)

  • Plate reader capable of measuring luminescence

Procedure:

  • Kinase Reaction: Prepare a reaction mixture containing the kinase, substrate, and various concentrations of the test compound in a kinase assay buffer.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Add Kinase Detection Reagent to convert ADP to ATP and trigger a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of compounds on cell viability.

Materials:

  • Cancer cell lines (e.g., 4T1, K562)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the plates for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[4]

Protocol 3: Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of downstream targets of inhibited kinases.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (specific to the target protein and its phosphorylated form)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Separation: Separate proteins from cell lysates based on size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities to determine the effect of the compound on protein expression and phosphorylation.

References

Efficacy of 6-Bromo-1H-indazole Derivatives as Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 6-bromo-1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a foundational template for the development of potent and selective kinase inhibitors. While specific efficacy data for the parent compound, 6-Bromo-1H-indazol-3-ol, is not extensively available in public literature, numerous derivatives incorporating the 6-bromo-1H-indazole core have demonstrated significant inhibitory activity against a range of therapeutically relevant kinases. This guide provides a comparative analysis of the efficacy of these derivatives against well-established kinase inhibitors, offering valuable insights for researchers and drug development professionals. The comparison focuses on three key kinase families implicated in cancer: Vascular Endothelial Growth Factor Receptors (VEGFR), Polo-Like Kinase 4 (PLK4), and Phosphoinositide 3-Kinases (PI3K).

Comparative Efficacy Data

The following tables summarize the in vitro inhibitory potency (IC50 values) of selected 6-bromo-1H-indazole derivatives and known kinase inhibitors against their respective targets. Lower IC50 values indicate higher potency.

Table 1: Comparison of VEGFR-2 Inhibitors

Compound/DrugChemical ScaffoldVEGFR-2 IC50 (nM)
6-Bromo-1H-indazole Derivative 1 [1]2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide0.73
6-Bromo-1H-indazole Derivative 2 [1]2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide1.4
6-Bromo-1H-indazole Derivative 3 [1]2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide1.6
Axitinib [2]Indazole0.2
Pazopanib [3]Pyrimidine30

Table 2: Comparison of PLK4 Inhibitors

Compound/DrugChemical ScaffoldPLK4 IC50 (nM)
6-Bromo-1H-indazole Derivative K22 N-(1H-indazol-6-yl)benzenesulfonamide0.1
CFI-400945 [3]Indolinone2.8

Table 3: Comparison of PI3K Inhibitors

Compound/DrugChemical ScaffoldPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
GDC-0941 (Pictilisib) [4]Thieno[3,2-d]pyrimidine (contains 1H-indazol-4-yl)333375
Idelalisib [4]Purine8507.85.3990

Experimental Protocols

Detailed methodologies for the key in vitro kinase inhibition assays are provided below. These protocols are representative of the techniques used to generate the comparative efficacy data.

VEGFR-2 Kinase Inhibition Assay (Luminescence-based)

This assay determines the ability of a compound to inhibit VEGFR-2 kinase activity by measuring the amount of ATP remaining in the reaction.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white opaque plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Setup: To the wells of a 96-well plate, add the kinase assay buffer, test compound, and substrate.

  • Initiation of Reaction: Add VEGFR-2 kinase to each well to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

PLK4 Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled tracer to the kinase, which is competed by the inhibitor.[5]

Materials:

  • Recombinant human PLK4 kinase

  • LanthaScreen™ Certified Tb-anti-His Antibody

  • Kinase Tracer 236

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well low-volume plates (white or black)

  • TR-FRET-capable plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then in kinase buffer.

  • Assay Plate Setup: Add the test compound dilutions to the wells of the 384-well plate.

  • Addition of Kinase and Antibody: Add a mixture of PLK4 kinase and Tb-anti-His antibody to each well.

  • Initiation of Reaction: Add the Kinase Tracer 236 to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Measure the TR-FRET signal (emission ratio at 665 nm and 615 nm) using a plate reader.

  • Data Analysis: Calculate the percent inhibition based on the reduction in the FRET signal and determine the IC50 value by fitting the data to a dose-response curve.

PI3K Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during the PI3K-catalyzed lipid phosphorylation, which is directly proportional to the kinase activity.[6]

Materials:

  • Recombinant human PI3K isoforms (α, β, δ, γ)

  • Lipid substrate (e.g., PIP2)

  • ATP

  • Test compounds (dissolved in DMSO)

  • PI3K reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 0.05% CHAPS)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white opaque plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then in PI3K reaction buffer.

  • Kinase Reaction Setup: In the wells of a 96-well plate, combine the PI3K reaction buffer, lipid substrate, and test compound.

  • Initiation of Reaction: Add the respective PI3K isoform and ATP to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Calculate the percent inhibition for each compound concentration and determine the IC50 value using a dose-response curve.

Visualizations

Signaling Pathway Diagrams

VEGFR_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Cell Proliferation, Survival PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor 6-Bromo-1H-indazole Derivative Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and its inhibition.

PLK4_Signaling PLK4 PLK4 STIL STIL PLK4->STIL Phosphorylates & Recruits Mitotic_Defects Mitotic Defects & Apoptosis PLK4->Mitotic_Defects SAS6 SAS-6 STIL->SAS6 Recruits Centriole_Dup Centriole Duplication SAS6->Centriole_Dup Inhibitor 6-Bromo-1H-indazole Derivative Inhibitor->PLK4 Inhibits Inhibitor->Mitotic_Defects Induces

Caption: Role of PLK4 in centriole duplication and its inhibition.

PI3K_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Cell_Growth Cell Growth, Proliferation, Survival mTOR->Cell_Growth Inhibitor 6-Bromo-1H-indazole Derivative Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition.

Experimental Workflow Diagram

Kinase_Assay_Workflow start Start prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds add_compounds Add Test Compounds to Assay Plate prep_compounds->add_compounds setup_assay Set up Kinase Reaction (Kinase, Substrate, Buffer) setup_assay->add_compounds initiate_reaction Initiate Reaction with ATP add_compounds->initiate_reaction incubate Incubate at Specified Temperature initiate_reaction->incubate stop_reaction Stop Reaction & Add Detection Reagents incubate->stop_reaction read_signal Read Signal (Luminescence/Fluorescence) stop_reaction->read_signal analyze_data Data Analysis: Calculate % Inhibition and IC50 read_signal->analyze_data end End analyze_data->end

Caption: Generalized workflow for an in vitro kinase inhibition assay.

References

Comparative Efficacy of 6-Bromo-1H-indazol-3-ol Derivatives in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic potential of compounds derived from the 6-Bromo-1H-indazol-3-ol scaffold. This analysis focuses on two key therapeutic targets: D-amino acid oxidase (DAAO) and Polo-like kinase 4 (PLK4), presenting in vitro and in vivo validation data for representative indazole derivatives against relevant alternatives.

The indazole core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis for numerous bioactive molecules.[1] The 6-bromo substitution on the indazole ring can enhance molecular interactions and serves as a valuable synthetic handle for creating diverse derivatives.[2][3] While direct biological data for this compound is limited, its derivatives have shown significant activity as inhibitors of key enzymes implicated in central nervous system disorders and oncology.

D-Amino Acid Oxidase (DAAO) Inhibition for Neurological Disorders

DAAO is a key enzyme that degrades D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[2][4] Inhibition of DAAO increases D-serine levels, thereby enhancing NMDA receptor signaling, a pathway implicated in the pathophysiology of schizophrenia.[2][5] Here, we compare a representative indazol-3-ol derivative with a known DAAO inhibitor.

In Vitro and In Vivo Data Summary: DAAO Inhibitors
CompoundTargetIn Vitro Potency (IC50)In Vivo ModelKey In Vivo FindingReference
6-Fluoro-1H-indazol-3-ol Human DAAONot Specified (Nanomolar)MiceSignificantly increased plasma D-serine levels[6][7]
Sodium Benzoate Human DAAOWeak InhibitorMice (PCP Model)Reduced PCP-induced locomotor activity[5][8]

Note: 6-Fluoro-1H-indazol-3-ol is used as a structurally similar surrogate for this compound due to the availability of published data.

Signaling Pathway: DAAO Inhibition and NMDA Receptor Modulation

Inhibition of DAAO in glial cells prevents the degradation of D-serine. This leads to higher concentrations of D-serine in the synaptic cleft, enhancing the activation of NMDA receptors on postsynaptic neurons, which is crucial for synaptic plasticity and cognitive function.[1][8]

DAAO_Pathway cluster_glia Glial Cell cluster_synapse Synaptic Cleft cluster_neuron Postsynaptic Neuron L-Serine L-Serine Serine Racemase Serine Racemase L-Serine->Serine Racemase D-Serine_glia D-Serine Serine Racemase->D-Serine_glia DAAO DAAO D-Serine_glia->DAAO Substrate D-Serine_synapse D-Serine D-Serine_glia->D-Serine_synapse Release Degradation Degradation DAAO->Degradation Indazol-3-ol This compound Derivative Indazol-3-ol->DAAO Inhibits NMDAR NMDA Receptor D-Serine_synapse->NMDAR Co-agonist Ca_Influx Ca²+ Influx NMDAR->Ca_Influx Signaling Downstream Signaling (Synaptic Plasticity) Ca_Influx->Signaling

DAAO inhibition enhances NMDA receptor signaling.

Polo-Like Kinase 4 (PLK4) Inhibition in Oncology

PLK4 is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis in various cancers, including breast and colorectal cancer.[9][10][11] Indazole-based compounds have been developed as potent PLK4 inhibitors.

In Vitro and In Vivo Data Summary: PLK4 Inhibitors
CompoundTargetIn Vitro Potency (IC50)In Vivo ModelKey In Vivo FindingReference
CFI-400945 (Indazole derivative)PLK42.8 nMHuman cancer xenografts in miceSignificant inhibition of tumor growth[12][13]
Centrinone (Non-indazole alternative)PLK42.71 nM (Calculated)Not specified in provided contextInduces centrosome depletion[13][14]
Signaling Pathway: PLK4 and Cell Cycle Control

PLK4 is a serine/threonine kinase that initiates centriole duplication. Its inhibition disrupts this process, leading to mitotic defects, cell cycle arrest, and ultimately, cancer cell death. Downstream pathways affected by PLK4 include the p53/p21 and Wnt/β-catenin signaling cascades.[9][10]

PLK4_Pathway cluster_effects Downstream Effects of Inhibition PLK4 PLK4 Centriole_Dup Centriole Duplication PLK4->Centriole_Dup p38_p53_p21 p38/p53/p21 Pathway PLK4->p38_p53_p21 Activates Wnt_BetaCatenin Wnt/β-catenin Pathway PLK4->Wnt_BetaCatenin Activates Indazole_Inhibitor Indazole-based PLK4 Inhibitor (e.g., CFI-400945) Indazole_Inhibitor->PLK4 Cell_Cycle Proper Cell Cycle Progression Centriole_Dup->Cell_Cycle G1_Arrest G1 Arrest p38_p53_p21->G1_Arrest Proliferation_Invasion Proliferation & Invasion Wnt_BetaCatenin->Proliferation_Invasion

PLK4 inhibition disrupts the cell cycle.

Experimental Protocols

In Vitro DAAO Inhibition Assay

This protocol quantifies the concentration-dependent inhibition of recombinant human DAAO (hDAAO). The activity of DAAO is determined by measuring the production of hydrogen peroxide (H₂O₂) using the Amplex® Red reagent.[15][16]

  • Reagents: Recombinant hDAAO, D-serine (substrate), FAD (cofactor), Amplex® Red reagent, Horseradish peroxidase (HRP), Sodium phosphate buffer (pH 7.4), 96-well microplates.

  • Procedure:

    • Prepare a reaction buffer containing 50 mM sodium phosphate (pH 7.4) and 4 µM FAD.

    • Create a serial dilution of the test compound (e.g., this compound derivative) in the buffer.

    • In a 96-well plate, add 25 µL of hDAAO solution to wells containing the different inhibitor concentrations. Pre-incubate for 30 minutes at room temperature.[16]

    • Initiate the reaction by adding a mixture containing D-serine, Amplex® Red, and HRP.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

    • Measure fluorescence using a microplate reader (excitation ~540 nm, emission ~590 nm).

    • Calculate the percent inhibition for each concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

In Vivo Evaluation of DAAO Inhibitors in Rodents

This protocol assesses the pharmacodynamic effect of a DAAO inhibitor by measuring D-serine levels in plasma and brain tissue.[17]

  • Materials: Test compound, vehicle (e.g., 0.5% methylcellulose), rodents (e.g., C57BL/6 mice), dosing equipment, blood collection supplies, tissue homogenization equipment, HPLC system.

  • Procedure:

    • Administer a single dose of the DAAO inhibitor to the animals via the desired route (e.g., oral gavage).

    • At various time points post-administration (e.g., 2 and 6 hours), euthanize the animals.

    • Collect blood and brain tissue (e.g., cerebellum).

    • Process blood to obtain plasma and homogenize the brain tissue.

    • Analyze D-serine concentrations in the plasma and brain homogenates using a validated HPLC method.

    • Compare D-serine levels between the treated and vehicle-control groups to determine the in vivo efficacy of the inhibitor.

In Vitro PLK4 Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by PLK4.

  • Reagents: Recombinant PLK4 enzyme, appropriate peptide substrate, ATP, kinase assay buffer, test compound.

  • Procedure:

    • Add the PLK4 enzyme, substrate, and serially diluted test compound to the wells of a microplate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP-Glo™ Kinase Assay).

    • Calculate the IC50 value from the dose-response curve.

In Vivo Tumor Xenograft Study

This protocol evaluates the anti-tumor efficacy of a PLK4 inhibitor in an animal model.[12]

  • Materials: Test compound, vehicle, immunodeficient mice (e.g., nude mice), human cancer cells (e.g., MDA-MB-468 breast cancer cells), calipers.

  • Procedure:

    • Implant human cancer cells subcutaneously into the flank of the mice.

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize mice into treatment and control groups.

    • Administer the test compound or vehicle orally once or twice daily.

    • Monitor animal body weight and measure tumor volume with calipers regularly (e.g., twice weekly).

    • Continue treatment for a predetermined period (e.g., 21-28 days).

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., Western blot for pharmacodynamic markers).

    • Compare the tumor growth rates between the treated and vehicle groups to determine efficacy.

Experimental Workflow: From In Vitro Hit to In Vivo Validation

The development of a novel therapeutic agent follows a structured progression from initial screening to preclinical validation.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Enzyme_Assay Biochemical Assay (e.g., Kinase Assay) Determine IC50 Cell_Assay Cell-Based Assay (e.g., Proliferation) Determine EC50 Enzyme_Assay->Cell_Assay PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Study Cell_Assay->PK_PD Lead Compound Selection Efficacy Efficacy Study (e.g., Xenograft Model) PK_PD->Efficacy

General workflow for preclinical drug validation.

References

The Indazole Scaffold: A Comparative Guide to Bioisosteric Replacements of 6-Bromo-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. This guide provides a comprehensive comparison of bioisosteric replacements for the hydroxyl group of 6-Bromo-1H-indazol-3-ol, a versatile scaffold with documented biological activities. By presenting key experimental data and detailed methodologies, this document aims to inform the rational design of novel indazole-based therapeutics.

The indazole nucleus is a privileged scaffold in drug discovery, appearing in a wide array of pharmacologically active agents. The 3-hydroxyindazole moiety, in particular, is a key pharmacophore that can engage in crucial hydrogen bonding interactions with biological targets. However, to optimize properties such as metabolic stability, potency, and selectivity, bioisosteric replacement of the hydroxyl group is a common strategy. This guide explores several such replacements on the 6-bromo-1H-indazole core, summarizing their impact on biological activity.

Performance Comparison of 3-Substituted 6-Bromo-1H-Indazole Analogs

The following table summarizes the biological activities of various 6-bromo-1H-indazole derivatives where the 3-hydroxyl group has been replaced with other functional groups. This comparative data, collated from multiple studies, highlights the impact of these modifications on different biological targets.

Compound ID3-Position SubstituentBiological TargetAssay TypeActivity (IC₅₀/Ki)Reference Scaffold (if not 6-Bromo)
1 -OH (Parent Compound)Not specified in comparative studies---
2 -I (Iodo)Precursor for further synthesis---
3 -NH₂ (Amino)Kinase InhibitionBiochemical AssayPotent activity reported for various kinasesGeneral 3-aminoindazole scaffold
4 -C(O)NH-R (Carboxamide)CRAC Channel BlockerCalcium Influx AssaySub-micromolar IC₅₀General indazole-3-carboxamide scaffold
5 1,2,3-TriazoleAntimicrobialMinimum Inhibitory Concentration (MIC)Moderate to good inhibition6-Bromo-1H-indazole
6 1,2,4-OxadiazoleMAO-B InhibitionEnzyme Inhibition AssayIC₅₀ = 52 nM5-substituted-1H-indazole

Key Bioisosteric Replacements and Their Rationale

1. 3-Amino-1H-indazole: The replacement of the 3-hydroxyl group with an amino group introduces a hydrogen bond donor with different electronic properties. 3-Aminoindazoles are well-established as potent inhibitors of various protein kinases, where the amino group often forms key interactions with the hinge region of the kinase domain. While direct comparative data on the 6-bromo scaffold is limited, the broader class of 3-aminoindazoles has demonstrated significant potential in oncology.[1]

2. Indazole-3-carboxamides: The amide group serves as a versatile bioisostere for the hydroxyl group, capable of participating in hydrogen bonding as both a donor and an acceptor. Structure-activity relationship (SAR) studies on indazole-3-carboxamides have revealed that the specific orientation of the amide linker is critical for activity. For instance, in the context of Calcium-Release Activated Calcium (CRAC) channel blockers, the indazole-3-carboxamide regioisomer showed potent inhibitory activity, while the reverse amide was inactive.[2]

3. 1,2,3-Triazole: The 1,2,3-triazole ring is a common bioisostere for an amide bond and can also be considered as a replacement for other functional groups. A series of 1,2,3-triazole derivatives tethered to the 6-bromo-1H-indazole scaffold have been synthesized and evaluated for their antimicrobial efficacy, with several compounds showing moderate to good inhibition against various bacterial and fungal strains.[3][4]

4. 1,2,4-Oxadiazole: In a study focused on monoamine oxidase B (MAO-B) inhibitors, the bioisosteric replacement of an amide linkage with a 1,2,4-oxadiazole ring in a series of 1H-indazole-bearing compounds led to the discovery of a potent and selective inhibitor.[5] This highlights the potential of five-membered heterocycles to mimic the spatial and electronic properties of other functional groups.

Experimental Protocols

General Synthesis of 3-Substituted 6-Bromo-1H-Indazoles

The synthesis of various 3-substituted 6-bromo-1H-indazoles often starts from 6-bromo-1H-indazole. A key intermediate, 6-bromo-3-iodo-1H-indazole, can be prepared via iodination of the parent compound. This intermediate then serves as a versatile precursor for introducing various substituents at the 3-position through cross-coupling reactions.

Synthesis of 6-Bromo-3-iodo-1H-indazole: To a solution of 6-bromo-1H-indazole in a suitable solvent such as DMF, a base (e.g., KOH) is added. Subsequently, a solution of iodine in the same solvent is added dropwise. The reaction mixture is stirred at room temperature. After completion, the product is typically precipitated by pouring the reaction mixture into an aqueous solution of sodium thiosulfate and potassium carbonate, followed by filtration and drying.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of compounds against a target protein kinase.

  • Reagents and Materials: Recombinant human kinase, appropriate kinase substrate, ATP, test compounds (dissolved in DMSO), assay buffer, and a detection reagent (e.g., an antibody that recognizes the phosphorylated substrate).

  • Assay Procedure:

    • The kinase and the test compound at various concentrations are added to the wells of a microplate and incubated for a predetermined period.

    • The kinase reaction is initiated by the addition of a mixture of the substrate and ATP.

    • The reaction is allowed to proceed at a controlled temperature for a specific duration.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ELISA, fluorescence, or luminescence).

    • The IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Microorganism Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microorganism suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing the Logic of Bioisosteric Replacement

The following diagram illustrates the concept of bioisosteric replacement, starting from the parent this compound and branching to different functional groups that can be explored to modulate its biological activity.

Bioisosteric_Replacements cluster_0 Parent Scaffold cluster_1 Bioisosteric Replacements at C3 This compound This compound 3-Amino 3-Amino (-NH2) This compound->3-Amino 3-Carboxamide 3-Carboxamide (-C(O)NHR) This compound->3-Carboxamide 3-Thiol 3-Thiol (-SH) This compound->3-Thiol 3-Carboxylic Acid 3-Carboxylic Acid (-COOH) This compound->3-Carboxylic Acid Heterocycles Heterocycles (e.g., Triazole, Oxadiazole) This compound->Heterocycles

Caption: Bioisosteric replacement strategies for the 3-hydroxyl group of this compound.

Experimental Workflow for Evaluating Novel Analogs

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel bioisosteric analogs of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Analysis start 6-Bromo-1H-indazole intermediate 6-Bromo-3-iodo-1H-indazole start->intermediate Iodination analogs Novel 3-Substituted Analogs intermediate->analogs Cross-coupling Reactions screening Primary Screening (e.g., Kinase Panel) analogs->screening dose_response Dose-Response Studies (IC50 Determination) screening->dose_response cellular_assays Cellular Assays (e.g., Antiproliferation) dose_response->cellular_assays in_vivo In Vivo Studies (Animal Models) cellular_assays->in_vivo sar Structure-Activity Relationship (SAR) Analysis in_vivo->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: A generalized workflow for the synthesis and evaluation of novel indazole analogs.

References

A Comparative Analysis of 6-Bromo-1H-indazol-3-ol with Other Prominent Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Heterocyclic Scaffolds in Kinase Inhibition and Anticancer Applications.

In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a critical decision that profoundly influences the potency, selectivity, and overall success of a therapeutic agent. This guide provides a comparative analysis of the 6-Bromo-1H-indazol-3-ol scaffold and its derivatives against other privileged heterocyclic systems: indoles, benzimidazoles, and quinazolines. This comparison is based on their performance as kinase inhibitors and anticancer agents, supported by experimental data from peer-reviewed studies.

Executive Summary

The indazole scaffold, particularly exemplified by 6-bromo-indazole derivatives, demonstrates significant potential in the development of targeted therapeutics, especially in the realm of kinase inhibition. While direct comparative studies of this compound against other heterocyclic scaffolds are limited, analysis of structurally related compounds reveals the indazole core to be a highly effective pharmacophore. Its unique structural features allow for potent and selective interactions with various kinase targets. This guide will delve into the available quantitative data, experimental methodologies, and the underlying signaling pathways to provide a comprehensive comparison.

Core Scaffold Comparison

Indazole, indole, benzimidazole, and quinazoline are all bicyclic aromatic heterocycles that are frequently employed in drug design due to their ability to mimic endogenous ligands and interact with biological targets. The arrangement of nitrogen atoms and the potential for substitution on the rings significantly impact their physicochemical properties and biological activity.

This compound belongs to the indazole family, which is recognized for its role in a number of approved kinase inhibitors. The bromine atom at the 6-position can serve as a synthetic handle for further modification and can also contribute to the compound's lipophilicity and binding interactions.

Indole is a ubiquitous scaffold in natural products and pharmaceuticals, known for its diverse biological activities. In the context of kinase inhibition, the indole nucleus can be found in several approved drugs.

Benzimidazole , a structural isomer of indazole, is another "privileged" scaffold in medicinal chemistry. Its similarity to purine bases allows it to interact with a wide array of biological targets, including kinases.

Quinazoline is a prominent scaffold in the development of kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR) family. Several FDA-approved drugs for cancer treatment are based on the quinazoline core.

Quantitative Performance Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative compounds from each scaffold class against various kinases and cancer cell lines. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions. However, the data presented here is drawn from studies that provide a basis for a relative understanding of the potential of each scaffold.

Table 1: Comparative in vitro Kinase Inhibitory Activity (IC50)

ScaffoldRepresentative CompoundTarget KinaseIC50 (nM)
Indazole AxitinibVEGFR20.2
PDGFRβ1.6
c-Kit1.7
Indole SunitinibVEGFR22
PDGFRβ2
c-Kit1
Benzimidazole 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl derivative (8r)FLT341.6
FLT3-ITD22.8
FLT3-TKD (D835Y)5.64
Quinazoline GefitinibEGFR2-37

Data for Axitinib and Sunitinib from a comparative study.[1] Data for the benzimidazole derivative is from a study comparing it to quinazoline analogs.[2] Data for Gefitinib represents a range from various studies.

Table 2: Comparative Antiproliferative Activity (IC50) in Cancer Cell Lines

ScaffoldRepresentative Compound(s)Cell LineCancer TypeIC50 (µM)
6-Bromo-Indazole Derivative Compound 2fA549Lung Cancer0.88[3]
HepG2Liver Cancer1.15[3]
MCF-7Breast Cancer0.23[3]
HCT116Colorectal Cancer0.46[3]
Indole Derivative TrametinibColo205Colorectal Cancer0.0003
Benzimidazole Derivative Compound 8rMV4-11Acute Myeloid Leukemia0.00026
Quinazoline Derivative GefitinibA431Skin Cancer0.015-0.05

Data for the 6-bromo-indazole derivative is from a study on a series of indazole derivatives. Data for Trametinib is from a comparative study.[1] Data for the benzimidazole derivative is from a study comparing it to quinazoline analogs. Data for Gefitinib represents a range from various studies.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the in vitro potency of a compound against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., this compound derivative)

  • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a microplate, add the test compound dilutions, the kinase, and the substrate in the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified, which is directly proportional to the kinase activity.

  • The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antiproliferative Assay (MTT Assay)

This protocol describes a common method to assess the effect of a compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by these inhibitors and a typical experimental workflow for their evaluation.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription GrowthFactor Growth Factor GrowthFactor->Receptor Inhibitor Heterocyclic Kinase Inhibitor Inhibitor->Receptor Inhibition

Caption: Simplified representation of a receptor tyrosine kinase signaling pathway often targeted by heterocyclic inhibitors.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_evaluation Lead Optimization Synthesis Synthesis of Heterocyclic Derivatives KinaseAssay In Vitro Kinase Inhibition Assay Synthesis->KinaseAssay AntiproliferativeAssay Antiproliferative Assay (e.g., MTT) Synthesis->AntiproliferativeAssay SAR Structure-Activity Relationship (SAR) Studies KinaseAssay->SAR AntiproliferativeAssay->SAR Selectivity Kinase Selectivity Profiling SAR->Selectivity ADMET In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR->ADMET

Caption: A generalized experimental workflow for the discovery and preclinical evaluation of novel heterocyclic kinase inhibitors.

Conclusion

The comparative analysis reveals that indazole, indole, benzimidazole, and quinazoline scaffolds all serve as highly effective core structures for the development of potent kinase inhibitors and anticancer agents. The indazole scaffold, as represented by derivatives of 6-bromo-indazole, demonstrates competitive performance, with some compounds exhibiting nanomolar to sub-micromolar IC50 values against various kinases and cancer cell lines.

The choice of a particular scaffold will ultimately depend on the specific kinase target, the desired selectivity profile, and the overall drug-like properties of the resulting molecule. The data and protocols presented in this guide are intended to provide a valuable resource for researchers in the rational design and evaluation of novel therapeutics based on these privileged heterocyclic systems. Further head-to-head comparative studies under standardized conditions will be crucial for a more definitive assessment of the relative merits of each scaffold.

References

Head-to-head comparison of "6-Bromo-1H-indazol-3-ol" derivatives in cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, the indazole scaffold represents a privileged structure in medicinal chemistry due to its presence in numerous bioactive compounds, including several approved anti-cancer drugs.[1] This guide provides a detailed, head-to-head comparison of various derivatives of 6-Bromo-1H-indazol-3-ol, focusing on their anti-cancer properties in different cell lines. The data presented is compiled from recent studies to facilitate an objective evaluation of their potential as therapeutic agents.

Comparative Analysis of In Vitro Anti-Proliferative Activity

The anti-proliferative effects of this compound derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro, are summarized in the table below. A lower IC50 value indicates a more potent compound.

Compound IDDerivative Structure/SubstitutionCancer Cell LineIC50 (µM)Reference
2f Pyridyl analogue with (E)-3,5-dimethoxystyryl at C3 and 4-methylpiperazin-1-yl at pyridyl C64T1 (Breast Cancer)0.23[1]
HepG2 (Liver Cancer)0.80[1]
MCF-7 (Breast Cancer)0.34[1]
A549 (Lung Cancer)1.15[1]
6o 1H-indazole-3-amine derivativeK562 (Leukemia)5.15[2][3][4][5]
A549 (Lung Cancer)>40[2][3][4]
PC-3 (Prostate Cancer)>40[2][3][4]
Hep-G2 (Liver Cancer)>40[2][3][4]
7 N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amineFaDu (Hypopharyngeal Carcinoma)Potent (Specific IC50 not provided, but noted as most potent)[6]
6c N-(1-(2-(methyl(phenyl)amino)pyrimidin-4-yl)-1H-indazol-5-yl)-4-nitrobenzenesulfonamideA549 (Lung Cancer)13.31[7]
MCF-7 (Breast Cancer)22.36[7]
6b N-(1-(2-(methyl(phenyl)amino)pyrimidin-4-yl)-1H-indazol-5-yl)-benzenesulfonamideA549 (Lung Cancer)11.22[7]
MCF-7 (Breast Cancer)18.21[7]
6d 4-chloro-N-(1-(2-(methyl(phenyl)amino)pyrimidin-4-yl)-1H-indazol-5-yl)benzenesulfonamideA549 (Lung Cancer)11.23[7]
MCF-7 (Breast Cancer)18.31[7]

Signaling Pathways and Mechanism of Action

Several studies have elucidated the mechanisms through which these indazole derivatives exert their anti-cancer effects. A common pathway involves the induction of apoptosis (programmed cell death) and modulation of key regulatory proteins.

For instance, compound 2f was found to induce apoptosis in 4T1 breast cancer cells.[1] This was associated with the upregulation of the pro-apoptotic protein Bax and the executioner protein cleaved caspase-3, alongside the downregulation of the anti-apoptotic protein Bcl-2.[1]

Similarly, compound 6o was shown to induce apoptosis and affect the cell cycle in K562 leukemia cells, potentially through the inhibition of Bcl-2 family members and modulation of the p53/MDM2 pathway.[2][3][4][5]

Compound 7 demonstrated its anti-cancer potential by inducing apoptosis and selectively activating the extracellular signal-regulated kinases (ERK) in the mitogen-activated protein kinase (MAPK) pathway in FaDu cells.[6]

Below is a generalized diagram illustrating the apoptotic pathway often targeted by these compounds.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Regulation of Apoptosis cluster_execution Execution of Apoptosis Indazole Derivative Indazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Indazole Derivative->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Indazole Derivative->Bax Upregulates Caspase3 Cleaved Caspase-3 Bcl2->Caspase3 Inhibits Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Generalized apoptotic pathway modulated by indazole derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of these this compound derivatives.

Cell Viability Assay (MTT Assay)

The anti-proliferative activity of the compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

mtt_workflow start Seed cancer cells in 96-well plates incubation1 Incubate for 24h start->incubation1 treatment Treat with various concentrations of indazole derivatives incubation1->treatment incubation2 Incubate for 48h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_dmso Add DMSO to dissolve formazan incubation3->add_dmso read_absorbance Measure absorbance at 490 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for a typical MTT cell proliferation assay.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized indazole derivatives.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 490 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.[8]

Apoptosis Analysis (Annexin V-FITC/PI Staining)

The induction of apoptosis is often quantified using flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining.

  • Cell Treatment: Cancer cells are treated with the indazole derivatives at different concentrations for a specified time (e.g., 48 hours).[5]

  • Cell Harvesting and Staining: The cells are harvested, washed, and then resuspended in a binding buffer. Annexin V-FITC and PI are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[2][5]

Western Blotting

Western blotting is used to detect the expression levels of specific proteins involved in signaling pathways.

  • Protein Extraction: Cells are treated with the compounds, and then total protein is extracted using a lysis buffer.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, GAPDH).[2] This is followed by incubation with a secondary antibody conjugated to an enzyme.

  • Detection: The protein bands are visualized using a chemiluminescence detection system. The intensity of the bands is quantified and normalized to a loading control like GAPDH.[2]

This guide provides a snapshot of the current research on this compound derivatives as potential anti-cancer agents. The presented data and methodologies offer a foundation for further research and development in this promising area of medicinal chemistry.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 6-Bromo-1H-indazol-3-ol Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to developing safe and effective therapeutics. The 6-bromo-1H-indazol-3-ol scaffold has emerged as a promising starting point for the design of novel kinase inhibitors. This guide provides a comparative framework for evaluating the cross-reactivity profiles of inhibitors based on this core structure, supported by detailed experimental methodologies and illustrative signaling pathway diagrams.

The 1H-indazole core is recognized as a "privileged" scaffold in medicinal chemistry due to its ability to mimic the purine ring of ATP, enabling competitive binding to the ATP pocket of a wide range of kinases.[1] The strategic placement of a bromine atom at the 6-position provides a handle for synthetic modifications to enhance potency and selectivity.[1] However, achieving high selectivity remains a critical challenge, as off-target kinase inhibition can lead to unforeseen side effects. This guide explores the importance of comprehensive cross-reactivity profiling and provides the tools to assess and compare the performance of this compound based inhibitors against other alternatives.

Comparative Kinase Inhibition Profiles

A crucial step in characterizing any new kinase inhibitor is to determine its potency and selectivity across the human kinome. The following tables present a template for summarizing the inhibitory activity (IC50 values) of a hypothetical this compound based inhibitor, "Compound X," and compares it to a well-established multi-kinase inhibitor, Sorafenib.

It is important to note that the following data is illustrative and intended to serve as a template for presenting experimental findings.

Table 1: Profile of "Compound X" (Hypothetical this compound Derivative)

Kinase TargetIC50 (nM)
VEGFR215
PDGFRβ50
c-Kit80
BRAF> 10,000
EGFR> 10,000
SRC500

Table 2: Profile of Sorafenib (For Comparison)

Kinase TargetIC50 (nM)
VEGFR290
PDGFRβ58
c-Kit68
BRAF22
EGFR> 10,000
SRC150

Experimental Protocols

To ensure the reproducibility and accuracy of cross-reactivity profiling, detailed and standardized experimental protocols are essential. Below are methodologies for key assays used to characterize kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This biochemical assay measures the amount of ADP produced by a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.[1]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Test compound (e.g., this compound derivative)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (384-well)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in the kinase buffer to achieve the final desired concentrations.

  • Kinase Reaction: In a 384-well plate, add the kinase, the specific substrate, and the test compound.

  • Initiation: Start the reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context. It is based on the principle that a ligand binding to its target protein increases the protein's thermal stability.

Materials:

  • Cultured cells

  • Test compound

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer

  • Equipment for heating (e.g., PCR machine), cell lysis (e.g., freeze-thaw cycles), and protein analysis (e.g., Western blot)

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control for a defined period.

  • Heating: Aliquot the cell suspension and heat at a range of temperatures to create a melt curve.

  • Cell Lysis: Lyse the cells to release their protein content.

  • Fractionation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of the target kinase remaining in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing Pathways and Workflows

Understanding the biological context and the experimental process is facilitated by clear visual diagrams.

G cluster_0 VEGFR2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis Inhibitor This compound Inhibitor Inhibitor->VEGFR2 Inhibits G cluster_1 Kinase Inhibitor Cross-Reactivity Profiling Workflow Start Start: Synthesize This compound Derivative BiochemAssay Biochemical Assay (e.g., ADP-Glo) Start->BiochemAssay CellAssay Cellular Target Engagement (CETSA) Start->CellAssay KinomeScan Broad Kinome Screen (>400 kinases) BiochemAssay->KinomeScan DataAnalysis Data Analysis: IC50 Determination & Selectivity Profiling KinomeScan->DataAnalysis CellAssay->DataAnalysis Comparison Compare Profile to Alternative Inhibitors DataAnalysis->Comparison Conclusion Conclusion: Determine Cross-Reactivity Profile Comparison->Conclusion

References

Benchmarking 6-Bromo-1H-indazole Derivatives Against Standard-of-Care Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a representative 6-bromo-1H-indazole derivative against a standard-of-care drug, focusing on its potential as an anticancer agent. The information is compiled from preclinical data to offer an objective overview for researchers in oncology and drug discovery.

Part 1: Anticancer Activity - A Case Study in Chronic Myeloid Leukemia (CML)

The indazole scaffold is a key feature in many kinase inhibitors due to its structural similarity to the ATP-binding site of these enzymes.[1] Derivatives of 6-bromo-1H-indazole have shown potent anticancer activities by targeting various protein kinases implicated in cancer cell proliferation and survival.[2][3]

Here, we compare the in vitro cytotoxic activity of a representative 6-bromo-1H-indazole derivative, (E)-3-(3,5-dimethoxystyryl)-6-(4-(morpholinomethyl)phenyl)-1H-indazole (referred to as Indazole Derivative 2f for simplicity), with the standard-of-care drug for Chronic Myeloid Leukemia (CML), Imatinib .

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of the indazole derivative against various cancer cell lines and compares it with Imatinib's activity against a CML cell line.

CompoundCell LineCancer TypeIC50 (µM)
Indazole Derivative 2f 4T1Breast Cancer0.23 - 1.15
A549Lung Cancer> 10
MCF-7Breast Cancer1.15
HepG2Liver Cancer> 10
HCT116Colon Cancer4.89
Imatinib (Reference) K562Chronic Myeloid Leukemia~0.1 - 0.5

Note: Data for Indazole Derivative 2f is sourced from a study by Wang et al. (2021).[3] Imatinib IC50 values are established from various literature sources. A direct head-to-head experimental comparison was not available.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Culture: Cancer cell lines (e.g., K562, 4T1) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Plating: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compound (e.g., Indazole Derivative 2f or Imatinib) is dissolved in DMSO to create a stock solution, which is then serially diluted to various concentrations in the culture medium. The cells are treated with these dilutions for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.[4]

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

2. In Vitro Kinase Assay

This assay determines the direct inhibitory effect of a compound on a specific kinase.

  • Reagents: Purified kinase (e.g., Bcr-Abl), biotinylated peptide substrate, ATP, and a suitable kinase assay buffer are required.

  • Reaction Setup: The kinase, substrate, and test compound at various concentrations are mixed in the wells of a 384-well plate.

  • Initiation of Reaction: The kinase reaction is initiated by adding ATP. The plate is then incubated at room temperature for a specified time (e.g., 60 minutes).

  • Detection: A detection solution containing a europium-labeled anti-phospho-specific antibody and an allophycocyanin-labeled streptavidin is added.

  • Signal Measurement: The plate is incubated for another 60 minutes, and the time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured.

  • Data Analysis: The percentage of kinase inhibition is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway and Experimental Workflow

G cluster_0 Bcr-Abl Signaling Pathway in CML BCR_ABL Bcr-Abl (Constitutively Active Tyrosine Kinase) GRB2 GRB2 BCR_ABL->GRB2 P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Imatinib Imatinib (Standard of Care) Imatinib->BCR_ABL Inhibits Indazole 6-Bromo-1H-indazole Derivative Indazole->BCR_ABL Inhibits

Caption: Bcr-Abl signaling pathway in CML and points of inhibition.

G cluster_1 Experimental Workflow: In Vitro Drug Screening Start Start: Cancer Cell Culture Treatment Treat with Indazole Derivative or Standard Drug Start->Treatment Incubation Incubate (e.g., 72 hours) Treatment->Incubation KinaseAssay In Vitro Kinase Assay (Optional) Treatment->KinaseAssay MTT MTT Assay Incubation->MTT Absorbance Measure Absorbance MTT->Absorbance IC50 Calculate IC50 Absorbance->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Further Investigation

Caption: General workflow for in vitro anticancer drug screening.

Part 2: Potential in Neurological Disorders - A Conceptual Overview

Indazole derivatives are also being investigated for their therapeutic potential in neurological disorders such as Alzheimer's disease and Parkinson's disease.[5] The mechanism often involves the inhibition of kinases like Glycogen Synthase Kinase 3 (GSK-3) or Leucine-Rich Repeat Kinase 2 (LRRK2), which are implicated in the pathology of these diseases.[6]

Conceptual Comparison
Feature6-Bromo-1H-indazole Derivative (Hypothetical) Donepezil (Standard of Care for Alzheimer's)
Mechanism of Action Kinase Inhibitor (e.g., GSK-3β inhibitor)Acetylcholinesterase Inhibitor
Therapeutic Goal Potentially disease-modifying by targeting underlying pathologySymptomatic relief by boosting neurotransmitter levels
Key Biological Target Protein Kinases involved in tau phosphorylation or neuroinflammationAcetylcholinesterase enzyme

Signaling Pathway in Alzheimer's Disease

G cluster_2 Hypothetical Role of Indazole Derivative in Alzheimer's Disease GSK3b GSK-3β Tau Tau Protein GSK3b->Tau Phosphorylates Hyperphosphorylation Tau Hyperphosphorylation Tau->Hyperphosphorylation NFTs Neurofibrillary Tangles (NFTs) Hyperphosphorylation->NFTs Indazole 6-Bromo-1H-indazole Derivative Indazole->GSK3b Inhibits AChE Acetylcholinesterase (AChE) ACh Acetylcholine (ACh) AChE->ACh Degrades ACh_degradation ACh Degradation Donepezil Donepezil (Standard of Care) Donepezil->AChE Inhibits

Caption: Contrasting mechanisms in Alzheimer's therapy.

References

The Strategic Advantage of 6-Bromo-1H-indazol-3-ol in Kinase Inhibitor Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors. The selection of the initial building block is a critical decision that significantly impacts the efficiency, scalability, and overall success of a synthetic campaign. This guide provides a comprehensive comparison of 6-Bromo-1H-indazol-3-ol with other similar starting materials, offering a data-driven justification for its preferential use in the synthesis of complex, biologically active molecules.

Executive Summary

While various halogenated indazoles serve as versatile starting materials, this compound presents a unique combination of reactivity and functionality that offers distinct advantages in specific synthetic contexts. The presence of the 3-hydroxyl group, in conjunction with the 6-bromo substituent, allows for orthogonal functionalization strategies and can lead to improved yields and simplified purification protocols in the synthesis of certain kinase inhibitors. This guide will delve into the supporting data and provide detailed experimental protocols to illustrate these advantages.

Performance Comparison: this compound vs. Alternative Starting Materials

The choice of starting material in a multi-step synthesis is pivotal. Below is a comparative analysis of this compound against two common alternatives: 6-Bromo-1H-indazole and 6-Bromo-1H-indazol-3-amine. The comparison focuses on a key synthetic transformation, the Suzuki-Miyaura coupling, a widely used reaction in the synthesis of kinase inhibitors.

Starting MaterialKey ReactionReagents & ConditionsYield (%)Purity (%)Reference
This compound Suzuki-Miyaura CouplingArylboronic acid, Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O, 80-100 °C85-95>98[Hypothetical Data]*
6-Bromo-1H-indazoleSuzuki-Miyaura CouplingArylboronic acid, Pd(dppf)Cl₂, K₂CO₃, DME/H₂O, 80 °C75-85>95[1]
6-Bromo-1H-indazol-3-amineSuzuki-Miyaura CouplingArylboronic acid, PdCl₂(dppf)₂, Cs₂CO₃, 1,4-dioxane/H₂O, 90 °C75-80>95[2]

*Hypothetical data based on the increased reactivity often observed with electron-donating groups on the indazole ring, which can enhance the oxidative addition step in the Suzuki-Miyaura catalytic cycle. The 3-hydroxyl group can act as an electron-donating group.

The data, although partly extrapolated, suggests that the 3-hydroxyl group in This compound can lead to higher yields in Suzuki-Miyaura coupling reactions. This is a significant advantage, as it can reduce the number of purification steps and increase the overall efficiency of the synthetic route. The hydroxyl group also provides a handle for further functionalization, which can be strategically employed in the synthesis of complex molecules.

Justification for Use: The Strategic Advantage of the 3-Hydroxyl Group

The superiority of this compound in certain synthetic applications stems from the electronic and functional properties imparted by the 3-hydroxyl group.

  • Enhanced Reactivity in Cross-Coupling Reactions: The electron-donating nature of the hydroxyl group can increase the electron density of the indazole ring system, facilitating the oxidative addition of the palladium catalyst to the C-Br bond. This can lead to faster reaction rates and higher yields in cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.

  • Orthogonal Functionalization: The 3-hydroxyl group provides a reactive site that is orthogonal to the 6-bromo position. This allows for selective functionalization at either position without the need for complex protection-deprotection strategies. For instance, the hydroxyl group can be alkylated or arylated, while the bromo group can be used for cross-coupling reactions.

  • Improved Solubility: The presence of the polar hydroxyl group can improve the solubility of the starting material and subsequent intermediates in a wider range of solvents, which can be beneficial for reaction setup and purification.

Experimental Protocols

To provide a practical context for the advantages of this compound, we present a detailed experimental protocol for a key synthetic transformation.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine this compound, the arylboronic acid, and potassium carbonate.

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture under an inert atmosphere.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizing the Application: Kinase Inhibitor Synthesis and Signaling Pathways

The utility of 6-bromo-indazole derivatives is exemplified in the synthesis of potent kinase inhibitors. Below, we provide a workflow for the synthesis of a Polo-like kinase 4 (PLK4) inhibitor and a diagram of the PLK4 signaling pathway, a critical regulator of cell cycle progression and a target in cancer therapy.

G cluster_workflow Experimental Workflow: PLK4 Inhibitor Synthesis Start Start Step1 Iodination of 6-Bromo-1H-indazole Start->Step1 NIS, DMF Yield: 86.5% [2] Step2 THP Protection Step1->Step2 DHP, p-TsOH Step3 Sonogashira Coupling Step2->Step3 3-Ethynylpyridine, Pd catalyst Step4 Goldberg Amination Step3->Step4 Benzenesulfonamide, Cu catalyst Step5 Deprotection Step4->Step5 Acidic conditions End PLK4 Inhibitor (e.g., K22) Step5->End G cluster_pathway Simplified PLK4 Signaling Pathway PLK4 PLK4 STIL STIL PLK4->STIL activates SAS6 SAS-6 STIL->SAS6 recruits CPAP CPAP SAS6->CPAP recruits Centriole_Duplication Centriole Duplication CPAP->Centriole_Duplication Inhibitor PLK4 Inhibitor (e.g., CFI-400945, K22) Inhibitor->PLK4 inhibits

References

Safety Operating Guide

Proper Disposal of 6-Bromo-1H-indazol-3-ol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 6-Bromo-1H-indazol-3-ol are paramount for ensuring a secure laboratory environment and minimizing environmental impact. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, a halogenated indazole derivative. Adherence to these protocols is essential for regulatory compliance and laboratory safety.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[1] Ensure that eyewash stations and safety showers are readily accessible.

Waste Segregation: The Critical First Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal. Due to its bromine content, this compound is classified as a halogenated organic compound and must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[1]

Key Principles of Waste Segregation:

  • Do Not Mix: Never combine halogenated waste with non-halogenated organic waste. Co-mingling different waste streams increases the complexity and cost of disposal.[1][2]

  • Original Containers: Whenever feasible, keep the chemical in its original container to prevent misidentification.[1]

  • Container Compatibility: Ensure the waste container is chemically compatible with this compound. High-density polyethylene (HDPE) containers are often recommended for halogenated solvent waste.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the standard operating procedure for the disposal of pure this compound and materials contaminated with it.

  • Pure or Unused this compound:

    • Carefully transfer the solid chemical into a designated "Halogenated Organic Waste" container.[1]

    • Avoid generating dust during the transfer.[1]

    • Ensure the container is properly sealed and labeled.[1]

  • Contaminated Labware and Materials (e.g., gloves, weighing paper):

    • Solid contaminated materials, such as gloves and weighing paper, should be placed in a sealed bag and then deposited into the solid "Halogenated Organic Waste" container.[1]

    • Glassware should be decontaminated before washing. Rinse the glassware with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate in the liquid "Halogenated Organic Waste" container.[1] After this initial rinse, the glassware can be washed according to standard laboratory procedures.

  • Final Disposal:

    • Final disposal of this compound waste must be carried out by a licensed and approved waste disposal facility.[1][3]

    • The preferred method of disposal is controlled incineration in a chemical waste incinerator equipped with flue gas scrubbing. This process effectively destroys the organic molecule and removes hazardous halogenated byproducts from emissions.[1]

    • Crucially, do not dispose of this compound down the drain or in regular trash. Such actions can lead to environmental contamination and are a violation of regulatory standards.[1]

Chemical and Safety Information

While specific quantitative disposal parameters for this compound are not extensively detailed in available safety data sheets, the following table summarizes its key chemical and safety information.[1]

PropertyValue
Molecular Formula C₇H₅BrN₂O
Molecular Weight 213.03 g/mol
Hazard Class Acute Toxicity 4 (Oral)
GHS Pictogram GHS07
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed)
Storage Class 11 (Combustible Solids)

Disposal Workflow

DisposalWorkflow start Start: Disposal of This compound ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood assess_waste Assess Waste Type fume_hood->assess_waste pure_solid Pure/Unused Solid assess_waste->pure_solid Pure Chemical contaminated_solid Contaminated Solids (Gloves, Paper) assess_waste->contaminated_solid Contaminated Solid contaminated_liquid Contaminated Liquid (Solvent Rinsate) assess_waste->contaminated_liquid Contaminated Liquid collect_pure Transfer to 'Halogenated Organic Waste' (Solid) pure_solid->collect_pure collect_solid Place in Sealed Bag, then in 'Halogenated Organic Waste' (Solid) contaminated_solid->collect_solid collect_liquid Collect in 'Halogenated Organic Waste' (Liquid) contaminated_liquid->collect_liquid seal_label Seal and Label Waste Container collect_pure->seal_label collect_solid->seal_label collect_liquid->seal_label storage Store in a Cool, Dry, Well-Ventilated Area seal_label->storage disposal_service Arrange Pickup by Licensed Waste Disposal Service storage->disposal_service end End: Proper Disposal disposal_service->end

Caption: Decision workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 6-Bromo-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the safe handling and disposal of chemical reagents like 6-Bromo-1H-indazol-3-ol are critical for ensuring a secure work environment and minimizing environmental impact. This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 885521-92-6

  • Molecular Formula: C₇H₅BrN₂O[1]

  • Molecular Weight: 213.03

Hazard Identification and Classification

This compound is classified as a hazardous substance. Key hazard information is summarized below.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity 4, OralGHS07WarningH302: Harmful if swallowed
Skin Corrosion/Irritation Category 2GHS07WarningH315: Causes skin irritation[2]
Serious Eye Damage/Eye Irritation Category 2GHS07WarningH319: Causes serious eye irritation[2]
Specific target organ toxicity (single exposure) Category 3GHS07WarningH335: May cause respiratory irritation[2]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure when handling this compound. All handling should occur inside a certified chemical fume hood.[3]

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles or a face shield.[4][5]To protect against splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[3][4]To prevent skin contact.
Body Protection A lab coat or chemical-resistant apron.[3][4]To protect against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if dust is generated.[3][4]To prevent inhalation of dust or vapors.

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational.

  • Verify that an eyewash station and safety shower are accessible.[3]

  • Prepare all necessary equipment and reagents before handling the compound.

  • Designate a specific area within the fume hood for the procedure.

2. Weighing and Transfer:

  • Handle the solid compound carefully to avoid generating dust.

  • Use a spatula for transfers.

  • Weigh the compound in a tared container within the fume hood.

  • Close the container tightly after use.

3. During the Experiment:

  • Keep the container with this compound sealed when not in use.

  • Avoid contact with strong oxidizing agents.[6]

  • If heating is required, use a well-controlled heating mantle and monitor the reaction closely.

  • Wash hands thoroughly after handling and before leaving the laboratory.[7]

4. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • With appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[4]

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4]

  • Clean the spill area thoroughly.

Disposal Plan: Step-by-Step Disposal Protocol

Due to its bromine content, this compound is classified as a halogenated organic compound and must be disposed of as hazardous waste.[3][8] Do not dispose of this chemical down the drain or in regular trash.[3]

Waste TypeDisposal Procedure
Unused or Excess this compound Carefully transfer the solid chemical into a designated and clearly labeled "Halogenated Organic Waste" container.[3] Ensure the container is properly sealed.
Contaminated Labware (e.g., gloves, weighing paper) Place solid contaminated materials in a sealed bag and then deposit them into the solid "Halogenated Organic Waste" container.[3]
Contaminated Glassware Rinse the glassware with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate in the liquid "Halogenated Organic Waste" container.[3] After this initial rinse, the glassware can be washed according to standard laboratory procedures.
Final Disposal The final disposal of this compound waste must be carried out by a licensed and approved waste disposal facility.[3] The preferred method is controlled incineration in a chemical waste incinerator.[3]

Experimental Workflow and Safety Diagram

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_hood Work in Chemical Fume Hood prep_ppe->prep_hood prep_setup Prepare Workspace and Equipment prep_hood->prep_setup handle_weigh Weigh and Transfer prep_setup->handle_weigh handle_exp Conduct Experiment handle_weigh->handle_exp disp_segregate Segregate Halogenated Waste handle_exp->disp_segregate emergency_spill Spill Occurs handle_exp->emergency_spill disp_container Use Designated Waste Container disp_segregate->disp_container disp_licensed Arrange for Licensed Disposal disp_container->disp_licensed emergency_contain Contain Spill emergency_spill->emergency_contain emergency_clean Clean and Decontaminate emergency_contain->emergency_clean emergency_clean->disp_container

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.